molecular formula C4H8N2O3 B12059438 L-Asparagine-13C4,15N2,d8

L-Asparagine-13C4,15N2,d8

货号: B12059438
分子量: 146.125 g/mol
InChI 键: DCXYFEDJOCDNAF-PYHFAUOHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

L-Asparagine-13C4,15N2,d8 is a useful research compound. Its molecular formula is C4H8N2O3 and its molecular weight is 146.125 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C4H8N2O3

分子量

146.125 g/mol

IUPAC 名称

deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxo(1,2,3,4-13C4)butanoate

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1/hD5

InChI 键

DCXYFEDJOCDNAF-PYHFAUOHSA-N

手性 SMILES

[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C](=O)[15N]([2H])[2H])[15N]([2H])[2H]

规范 SMILES

C(C(C(=O)O)N)C(=O)N

产品来源

United States

Foundational & Exploratory

A Technical Guide to L-Asparagine-13C4,15N2,d8: An Essential Tool for Quantitative Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Asparagine-13C4,15N2,d8, a stable isotope-labeled amino acid critical for a range of applications in modern biomedical research. This document details its chemical and physical properties, its primary applications as an internal standard in mass spectrometry-based quantification, detailed experimental protocols, and the biochemical pathways in which it participates.

Core Properties and Specifications

This compound is a non-radioactive, isotopically enriched form of the amino acid L-asparagine. In this molecule, all four carbon atoms are substituted with Carbon-13 (¹³C), both nitrogen atoms are substituted with Nitrogen-15 (¹⁵N), and eight hydrogen atoms are substituted with Deuterium (²H or d). This heavy-labeled analog is chemically identical to its naturally occurring counterpart but possesses a significantly greater mass, making it an ideal internal standard for quantitative analysis.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound, compiled from various suppliers.

Identifier Value
CAS Number 1217464-18-0
Molecular Formula ¹³C₄H₈¹⁵N₂O₃
Linear Formula D₂¹⁵N¹³CO¹³CD₂¹³CD(¹⁵ND₂)¹³CO₂D
Molecular Weight 146.12 g/mol
Property Specification
Isotopic Purity (¹³C) ≥98 atom %
Isotopic Purity (¹⁵N) ≥98 atom %
Isotopic Purity (D) ≥98 atom %
Chemical Purity ≥95% (CP)
Physical Form Solid
Melting Point 232 °C (decomposes)
Mass Shift from Unlabeled M+14

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of L-asparagine in complex biological matrices such as plasma, serum, and tissue homogenates.[1][2] Its use is central to pharmacokinetic studies, metabolomics research, and clinical diagnostics, particularly in the context of diseases where asparagine metabolism is implicated, such as certain cancers.

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis. In this technique, a known amount of the heavy-labeled internal standard is spiked into a biological sample. The standard co-elutes with the endogenous (light) analyte during chromatographic separation and is simultaneously detected by the mass spectrometer. The ratio of the peak areas of the light and heavy isotopes allows for precise and accurate quantification, correcting for sample loss during preparation and variations in instrument response.

Experimental Protocols

The following section provides a detailed methodology for the quantification of L-asparagine in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation
  • Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 10 µg/mL.

  • Spike Samples: In a microcentrifuge tube, add 10 µL of the internal standard working solution to 100 µL of plasma. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold protein precipitation solution (e.g., 10% (w/v) trichloroacetic acid (TCA) in water or acetonitrile (B52724) with 1% formic acid). Vortex vigorously for 1 minute.

  • Centrifugation: Incubate the samples on ice for 10 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A column suitable for the retention of polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% B

    • 2-5 min: Linearly decrease to 50% B

    • 5-7 min: Hold at 50% B

    • 7.1-10 min: Return to 95% B for column re-equilibration

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • L-Asparagine (unlabeled): Precursor ion (Q1) m/z 133.1 -> Product ion (Q3) m/z 74.1

      • This compound (labeled): Precursor ion (Q1) m/z 147.1 -> Product ion (Q3) m/z 84.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

Data Analysis

Quantify the concentration of L-asparagine in the plasma samples by calculating the peak area ratio of the endogenous L-asparagine to the this compound internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled L-asparagine and a constant concentration of the internal standard.

Biochemical Pathways and Synthesis

Asparagine Metabolism

L-asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body. It plays a crucial role in protein synthesis, nitrogen transport, and neuronal development. The biosynthesis of asparagine involves the transfer of an amide group from glutamine to aspartate, a reaction catalyzed by the enzyme asparagine synthetase. Conversely, the degradation of asparagine to aspartate and ammonia (B1221849) is catalyzed by L-asparaginase.[3] This enzyme is a cornerstone of chemotherapy for acute lymphoblastic leukemia, as these cancer cells often lack asparagine synthetase and rely on extracellular asparagine for growth.[2]

Asparagine_Metabolism Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase Asparagine L-Asparagine Aspartate->Asparagine Asparagine Synthetase (ATP -> AMP + PPi) Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamine->Asparagine Asparagine Synthetase (ATP -> AMP + PPi) Protein Protein Synthesis Asparagine->Protein Aspartate_Deg Aspartate Asparagine->Aspartate_Deg L-Asparaginase Ammonia Ammonia Aspartate_Deg->Ammonia Synthesis_Workflow Start Labeled Starting Materials (e.g., K¹³CN, ¹⁵NH₃, Deuterated reagents) Precursor Synthesis of Labeled Precursors Start->Precursor Aspartic_Acid Stereoselective Synthesis of ¹³C, ¹⁵N, d-Labeled L-Aspartic Acid Precursor->Aspartic_Acid Amidation Amidation with ¹⁵NH₃ Aspartic_Acid->Amidation Final_Product L-Asparagine-¹³C₄,¹⁵N₂,d₈ Amidation->Final_Product Purification Purification and Quality Control Final_Product->Purification

References

L-Asparagine-¹³C₄,¹⁵N₂,d₈: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and relevant biological pathways of the stable isotope-labeled amino acid, L-Asparagine-¹³C₄,¹⁵N₂,d₈. This molecule is a powerful tool in a range of research fields, including metabolomics, proteomics, and drug development, offering the ability to trace and quantify metabolic processes with high precision.

Core Chemical Properties

L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a non-radioactive, stable isotope-labeled version of the amino acid L-asparagine. In this isotopologue, all four carbon atoms are replaced with carbon-13 (¹³C), both nitrogen atoms are replaced with nitrogen-15 (B135050) (¹⁵N), and eight hydrogen atoms are replaced with deuterium (B1214612) (²H or d). These substitutions result in a significant mass shift compared to the natural abundance isotopologue, making it an excellent internal standard for mass spectrometry-based quantification.

PropertyValueReference(s)
Chemical Formula ¹³C₄H₀D₈¹⁵N₂O₃[1]
Exact Mass 146.12 g/mol [1]
CAS Number 1217464-18-0[1]
Isotopic Purity (¹³C) ≥98 atom %[1]
Isotopic Purity (¹⁵N) ≥98 atom %[1]
Isotopic Purity (D) ≥98 atom %[1]
Chemical Purity ≥95% (CP)[1]
Physical Form Solid[1]
Melting Point 232 °C (decomposes)[1]
Storage Store at room temperature, away from light and moisture.[2]
Safety Combustible solid. Personal protective equipment should include a dust mask (type N95), eye shields, and gloves.[1]

Key Applications and Experimental Protocols

The primary utility of L-Asparagine-¹³C₄,¹⁵N₂,d₈ lies in its application as a tracer and internal standard in quantitative analytical techniques. Its known concentration and distinct mass allow for precise measurement of endogenous L-asparagine levels in complex biological samples.

Metabolomics and Metabolic Flux Analysis (MFA)

In metabolomics, this labeled compound is invaluable for quantifying the flux through metabolic pathways involving asparagine. By introducing ¹³C and ¹⁵N labeled asparagine into a biological system, researchers can track the incorporation of these heavy atoms into downstream metabolites.

Experimental Protocol: Stable Isotope Dilution LC-MS/MS for Amino Acid Quantification

This protocol provides a general framework for the use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an internal standard for the quantification of L-asparagine in biological samples such as plasma or cell extracts.

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • To 50 µL of sample (e.g., plasma, cell lysate), add a known amount of L-Asparagine-¹³C₄,¹⁵N₂,d₈ internal standard solution. The amount of standard added should be optimized to be within the linear range of the instrument and comparable to the expected endogenous concentration of asparagine.

    • Precipitate proteins by adding 150 µL of ice-cold methanol. Vortex thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis. The supernatant can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis if concentration is needed.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separation of amino acids is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent.

      • Example HILIC Mobile Phase A: Water with 0.1% formic acid

      • Example HILIC Mobile Phase B: Acetonitrile with 0.1% formic acid

      • A gradient from high organic to high aqueous mobile phase is used to elute the amino acids.

    • Mass Spectrometry (MS): The analysis is performed on a triple quadrupole mass spectrometer operating in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

      • MRM Transitions for L-Asparagine (unlabeled): Precursor ion (Q1) m/z 133.1 → Product ion (Q3) m/z 74.1

      • MRM Transitions for L-Asparagine-¹³C₄,¹⁵N₂,d₈ (labeled): Precursor ion (Q1) m/z 147.1 → Product ion (Q3) m/z 82.1

    • Instrument parameters such as collision energy and cone voltage should be optimized for each analyte.

  • Data Analysis:

    • The concentration of endogenous L-asparagine is determined by calculating the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard.

    • A calibration curve is generated using known concentrations of unlabeled L-asparagine spiked with the same amount of internal standard to ensure accurate quantification.

experimental_workflow sample Biological Sample (Plasma, Cell Lysate) add_is Spike with L-Asparagine-¹³C₄,¹⁵N₂,d₈ sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data_analysis Data Analysis (Peak Area Ratio) lcms->data_analysis quantification Quantification of Endogenous Asparagine data_analysis->quantification

LC-MS/MS Workflow for Asparagine Quantification

Proteomics

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of protein expression. While arginine and lysine (B10760008) are most commonly used for SILAC, labeled asparagine can be employed in specific experimental contexts, particularly when studying proteins with a high asparagine content or when investigating asparagine-specific post-translational modifications like N-linked glycosylation.

Experimental Protocol: SILAC-based Proteomics

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • One population (the "light" sample) is grown in standard culture medium.

    • The other population (the "heavy" sample) is grown in a medium where the standard L-asparagine has been replaced with L-Asparagine-¹³C₄,¹⁵N₂,d₈.

    • Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.

  • Sample Mixing and Protein Extraction:

    • After the experimental treatment, the "light" and "heavy" cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet and extract the proteins using a suitable lysis buffer.

  • Protein Digestion and Peptide Fractionation:

    • The protein mixture is digested into peptides, typically using trypsin.

    • The resulting peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • The peptide fractions are analyzed by high-resolution LC-MS/MS.

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the stable isotopes.

  • Data Analysis:

    • Specialized proteomics software is used to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms.

    • The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.

NMR Spectroscopy

For protein NMR, uniform or selective labeling with ¹³C and ¹⁵N is crucial for resonance assignment and structural studies. While L-Asparagine-¹³C₄,¹⁵N₂,d₈ provides uniform labeling of asparagine residues, it is often used in conjunction with other labeled amino acids to achieve specific labeling patterns that simplify complex NMR spectra. Deuteration is particularly beneficial for studying larger proteins as it reduces signal broadening from dipolar coupling.

Experimental Protocol: Protein Expression for NMR Studies

  • Expression System: Escherichia coli is a commonly used host for recombinant protein expression.

  • Culture Medium: A minimal medium (e.g., M9) is used to control the isotopic composition of the expressed protein.

  • Isotope Labeling:

    • For uniform ¹⁵N labeling, ¹⁵NH₄Cl is used as the sole nitrogen source.

    • For uniform ¹³C labeling, ¹³C-glucose is used as the sole carbon source.

    • For selective labeling of asparagine residues, the minimal medium is supplemented with L-Asparagine-¹³C₄,¹⁵N₂,d₈. To minimize isotopic scrambling, it may be necessary to use an E. coli strain that is auxotrophic for asparagine.

  • Protein Expression and Purification:

    • Induce protein expression (e.g., with IPTG).

    • Harvest the cells and purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

  • NMR Spectroscopy:

    • The purified, isotopically labeled protein is then analyzed by multidimensional NMR techniques (e.g., HSQC, HNCO, HN(CA)CO) to assign the chemical shifts of the backbone and sidechain atoms.

Biological Pathways Involving L-Asparagine

L-Asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body. Its metabolism is central to various cellular processes, and its dysregulation is implicated in certain diseases, notably acute lymphoblastic leukemia (ALL).

Asparagine Biosynthesis and Degradation

L-asparagine is synthesized from L-aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS). Conversely, L-asparagine is hydrolyzed back to L-aspartate and ammonia (B1221849) by the enzyme L-asparaginase.

asparagine_metabolism aspartate L-Aspartate asns Asparagine Synthetase (ASNS) aspartate->asns glutamine Glutamine glutamine->asns asparagine L-Asparagine aspA L-Asparaginase asparagine->aspA glutamate Glutamate ammonia Ammonia asns->asparagine ATP -> AMP + PPi asns->glutamate aspA->aspartate aspA->ammonia

Asparagine Biosynthesis and Degradation Pathway

L-Asparaginase in Cancer Therapy

The enzyme L-asparaginase is a cornerstone of chemotherapy for ALL. Many leukemic cells lack sufficient asparagine synthetase activity and are therefore dependent on extracellular asparagine for survival. L-asparaginase depletes circulating asparagine, leading to starvation and apoptotic cell death in these cancer cells. The use of labeled asparagine can help in monitoring the efficacy of L-asparaginase therapy by measuring the rate of asparagine depletion.[3][4]

Depletion of asparagine by L-asparaginase can also impact downstream signaling pathways. For instance, asparagine deprivation can lead to the inhibition of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.

asparaginase_action l_asp L-Asparaginase (chemotherapy) ext_asn Extracellular L-Asparagine l_asp->ext_asn Depletes apoptosis Apoptosis l_asp->apoptosis Induces in ASNS-deficient cells int_asn Intracellular L-Asparagine ext_asn->int_asn Uptake by Leukemic Cells protein_syn Protein Synthesis int_asn->protein_syn mtorc1 mTORC1 Signaling int_asn->mtorc1 cell_growth Cell Growth & Proliferation protein_syn->cell_growth mtorc1->cell_growth

Mechanism of L-Asparaginase Action in Leukemia

Conclusion

L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a versatile and powerful tool for researchers in the life sciences. Its well-defined chemical and physical properties, combined with its utility in advanced analytical techniques, make it an indispensable reagent for the quantitative study of amino acid metabolism, protein dynamics, and the mechanism of action of therapeutic agents. The protocols and pathway diagrams provided in this guide serve as a foundational resource for the effective application of this stable isotope-labeled compound in research and development.

References

A Technical Guide to the Applications of ¹³C, ¹⁵N, and Deuterium Labeled Amino Acids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope-labeled amino acids (SILAAs) are indispensable tools in modern life sciences and pharmaceutical development. By replacing atoms such as Carbon-12 (¹²C), Nitrogen-14 (¹⁴N), and Hydrogen (¹H) with their heavier, non-radioactive isotopes (¹³C, ¹⁵N, and ²H/Deuterium), researchers can trace, identify, and quantify molecules within complex biological systems without altering their chemical properties.[][2] This guide provides a comprehensive technical overview of the core applications of ¹³C, ¹⁵N, and deuterium-labeled amino acids, focusing on quantitative proteomics, metabolic flux analysis, protein structure determination, and pharmacokinetic studies. It includes detailed experimental protocols, quantitative data tables for easy comparison, and visual diagrams of key workflows to empower researchers in leveraging these powerful reagents.

Core Principles of Stable Isotope Labeling

Stable isotope labeling utilizes the mass difference between isotopes to distinguish labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][3] Unlike radioactive isotopes, stable isotopes do not decay, making them safe for human studies and ideal for long-term experiments.[] The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) ensures a high signal-to-noise ratio when using enriched compounds.[3]

Amino acids are ideal carriers for these labels as they are the fundamental building blocks of proteins and are central to many metabolic pathways.[] Labeling can be achieved through metabolic incorporation in vivo (e.g., in cell culture) or through chemical synthesis.[4]

Applications of ¹³C-Labeled Amino Acids

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[5] By providing cells with a ¹³C-labeled substrate, such as [U-¹³C₆]glucose or a specific ¹³C-labeled amino acid, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites, including other amino acids.[5][6]

The distribution of ¹³C within the amino acids of cellular proteins is measured by MS or NMR.[7][8] This labeling pattern, or mass isotopomer distribution (MID), is then used in computational models to calculate the intracellular fluxes, providing a detailed snapshot of cellular metabolism.[7] ¹³C-MFA is considered the gold standard for quantifying the flux of living cells in metabolic engineering.[5]

Illustrative Data: Example Flux Map from ¹³C-MFA

The following table presents representative data from a ¹³C-MFA study, illustrating how metabolic fluxes in central carbon metabolism can be quantified and compared across different cellular states. Data is normalized to the glucose uptake rate.

Metabolic ReactionPathwayRelative Flux (Control Cells)Relative Flux (Treated Cells)
Glucose -> G6PGlycolysis100.0100.0
G6P -> 6PGPentose Phosphate Pathway30.545.2
F6P -> PYRGlycolysis69.554.8
PYR -> Acetyl-CoA (PDH)TCA Cycle Entry55.040.0
PYR -> OAA (PC)Anaplerosis10.218.5
α-KG -> Succinyl-CoATCA Cycle48.035.7
Glutamine -> α-KGGlutaminolysis35.060.1
This is representative data for illustrative purposes, based on typical values found in cancer metabolism literature.[7]
Experimental Protocol: ¹³C Metabolic Flux Analysis

This protocol outlines the key steps for a ¹³C-MFA experiment using [U-¹³C₆]glucose as a tracer in cultured mammalian cells.[6][9]

  • Cell Culture and Labeling:

    • Culture cells in a standard medium to the desired confluence (typically mid-log phase).

    • Replace the standard medium with a custom ¹³C-labeling medium containing [U-¹³C₆]glucose and dialyzed fetal bovine serum.

    • Incubate the cells for a sufficient duration to achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This is typically determined empirically but often requires at least 24 hours.[6]

  • Metabolite and Biomass Harvesting:

    • Quench metabolism rapidly by aspirating the medium and washing the cells with ice-cold saline.

    • Harvest protein biomass by scraping cells in ice-cold PBS, pelleting, and hydrolyzing the protein pellet in 6M HCl at 100°C for 12-24 hours.[6]

  • Sample Preparation for GC-MS:

    • Dry the protein hydrolysate completely under a nitrogen stream or using a vacuum centrifuge to remove the HCl.[6]

    • Derivatize the amino acids to make them volatile for GC-MS analysis. A common agent is MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system to separate the amino acids and determine their mass isotopomer distributions.

  • Flux Estimation:

    • Use specialized software (e.g., OpenFLUX, Metran) to input the measured labeling data and extracellular rates (glucose uptake, lactate (B86563) secretion).[7]

    • The software employs iterative algorithms to estimate the set of metabolic fluxes that best fit the experimental data.[7]

¹³C-MFA Workflow Diagram

mfa_workflow cluster_experimental Experimental Phase cluster_computational Computational Phase culture Cell Culture (Standard Medium) labeling Isotopic Labeling ([U-13C]Glucose) culture->labeling Switch Medium harvest Harvest Biomass (Protein Hydrolysis) labeling->harvest Achieve Steady State deriv Derivatization (e.g., MTBSTFA) harvest->deriv gcms GC-MS Analysis deriv->gcms data_input Input Data (MIDs, Extracellular Rates) gcms->data_input estimation Flux Estimation (Iterative Algorithm) data_input->estimation model Define Metabolic Network Model model->estimation analysis Statistical Analysis & Goodness-of-Fit estimation->analysis flux_map Generate Flux Map analysis->flux_map

Workflow for a typical ¹³C Metabolic Flux Analysis experiment.

Applications of ¹⁵N-Labeled Amino Acids

Protein Structure and Dynamics by NMR Spectroscopy

¹⁵N labeling is a cornerstone of protein NMR spectroscopy.[3] By growing bacteria or other expression systems in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound (e.g., ¹⁵NH₄Cl), uniformly ¹⁵N-labeled proteins can be produced.[10]

The primary experiment is the 2D [¹H,¹⁵N]-HSQC (Heteronuclear Single Quantum Coherence), which generates a "fingerprint" spectrum of the protein, with one peak for each backbone amide group (and some sidechains).[10][11] This spectrum is highly sensitive to the chemical environment of each amino acid. Applications include:

  • Structure Determination: In combination with ¹³C labeling, ¹⁵N labeling allows for a suite of triple-resonance experiments that are used to assign the resonances of the protein backbone and sidechains, a prerequisite for determining its 3D structure.[12]

  • Ligand Binding Studies: When a ligand binds to a protein, the chemical environment of nearby amino acids changes, causing their corresponding peaks in the HSQC spectrum to shift (a phenomenon known as chemical shift perturbation, or CSP).[13][14] By monitoring these shifts, researchers can map binding sites and determine dissociation constants (Kd).[13]

  • Protein Dynamics: NMR experiments on ¹⁵N-labeled proteins can provide information on protein dynamics across a wide range of timescales, revealing flexibility and conformational changes that are crucial for function.[10]

Illustrative Data: Chemical Shift Perturbation

This table shows example data from an NMR titration experiment, where a ligand is added to a ¹⁵N-labeled protein. The chemical shift perturbation (CSP) is calculated for each residue to identify the binding interface.

Residue NumberAmino AcidCSP (ppm) without LigandCSP (ppm) with LigandChange in CSP (ppm)
45Gly0.0120.3580.346
46Val0.0150.4120.397
47Ile0.0090.1500.141
78Ser0.0210.0230.002
79Leu0.0180.0190.001
80Ala0.0250.2890.264
CSP is calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/², where α is a weighting factor (e.g., 0.14). Large changes indicate proximity to the binding site.[2][13]
Experimental Protocol: Protein Expression for NMR Studies

This protocol describes the expression of a uniformly ¹⁵N-labeled protein in E. coli.[10]

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.

  • Starter Culture: Inoculate a small volume of standard rich medium (e.g., LB) with a single colony and grow overnight at 37°C.

  • Main Culture Growth:

    • Pellet the starter culture and resuspend in M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and standard ¹²C-glucose as the carbon source.

    • Inoculate a larger volume of M9 medium with the resuspended cells.

    • Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for another 16-24 hours to allow for protein expression and proper folding.

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the protein of interest using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer, concentrate to the desired level (typically 0.1-1 mM), and add a small percentage of D₂O for the lock signal.

NMR Ligand Binding Workflow Diagram

nmr_workflow cluster_sample_prep Sample Preparation cluster_titration NMR Titration Experiment cluster_analysis Data Analysis expression Express & Purify 15N-Labeled Protein nmr_sample Prepare Protein for NMR expression->nmr_sample hsqc_apo Acquire [1H,15N]-HSQC (Apo Protein) nmr_sample->hsqc_apo add_ligand Add Ligand (Incremental Amounts) hsqc_apo->add_ligand overlay Overlay Spectra hsqc_apo->overlay hsqc_bound Acquire [1H,15N]-HSQC (Complex) add_ligand->hsqc_bound hsqc_bound->add_ligand Multiple Titration Points hsqc_bound->overlay calc_csp Calculate Chemical Shift Perturbations (CSP) overlay->calc_csp map_binding Map Binding Site on Protein Structure calc_csp->map_binding calc_kd Fit Data to Determine Kd calc_csp->calc_kd

Workflow for a ligand binding study using ¹⁵N-labeled protein NMR.

Combined ¹³C and ¹⁵N Labeling: Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate method for quantitative proteomics.[15][16] It relies on the metabolic incorporation of amino acids with different stable isotopes to create "light" and "heavy" versions of the entire proteome.[15]

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for specific essential amino acids. One population is grown in "light" medium containing natural amino acids (e.g., ¹²C₆-Lysine, ¹²C₆-Arginine), while the other is grown in "heavy" medium containing stable isotope-labeled versions (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).[15] After several cell doublings to ensure full incorporation, the two cell populations can be subjected to different experimental conditions, combined, and analyzed by mass spectrometry.[17][18]

The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated isotopes. The ratio of the signal intensities of the heavy and light peptides directly corresponds to the relative abundance of the protein in the two samples.[17] Because the samples are mixed at the very beginning of the workflow, SILAC minimizes quantitative errors from sample handling.[18]

Illustrative Data: Common SILAC Labels and Mass Shifts

This table shows common amino acids used in SILAC and their corresponding mass shifts when fully labeled.

Amino AcidIsotopic CompositionMass Shift (Da)
Lysine (B10760008) (K)¹³C₆+6.020
Lysine (K)¹³C₆, ¹⁵N₂+8.014
Arginine (R)¹³C₆+6.020
Arginine (R)¹³C₆, ¹⁵N₄+10.008
Leucine (L)¹³C₆, ¹⁵N+7.024
Proline (P)¹³C₅, ¹⁵N+6.020
Data compiled from various sources.[19]
Experimental Protocol: A Standard 2-Plex SILAC Experiment

This protocol outlines the steps for a quantitative comparison of two cell populations.[15]

  • Cell Adaptation:

    • Culture cells for at least 5-6 cell doublings in both "light" and "heavy" SILAC media to ensure >95% incorporation of the labeled amino acids.[18][20] The light medium contains natural L-Arginine and L-Lysine, while the heavy medium contains, for example, ¹³C₆¹⁵N₄-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine.

  • Experimental Treatment:

    • Once fully labeled, apply the experimental treatment (e.g., drug compound) to one cell population while the other serves as a control.

  • Sample Collection and Mixing:

    • Harvest both cell populations and determine the protein concentration for each lysate.

    • Combine equal amounts of protein from the light and heavy lysates.[15]

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in the mixed sample.

    • Digest the protein mixture into peptides using a protease, typically trypsin, which cleaves after lysine and arginine residues.[17] This ensures that most resulting peptides will contain a label.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (MS).

    • The MS will acquire spectra of the peptide pairs (light and heavy).

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the intensity ratios of the light and heavy forms for each peptide pair.

    • Calculate protein abundance ratios based on the peptide ratios.

SILAC Workflow Diagram

silac_workflow cluster_labeling Cell Culture & Labeling cluster_experiment Experiment & Lysis cluster_analysis Proteomic Analysis light_culture Population 1: Grow in 'Light' Medium (e.g., 12C6-Arg) control Apply Control Condition light_culture->control heavy_culture Population 2: Grow in 'Heavy' Medium (e.g., 13C6-Arg) treatment Apply Experimental Treatment (e.g., Drug) heavy_culture->treatment lyse_mix Lyse Cells & Mix Proteomes 1:1 control->lyse_mix treatment->lyse_mix digest Protein Digestion (Trypsin) lyse_mix->digest lcms LC-MS/MS Analysis digest->lcms quant Identify Peptides & Quantify H/L Ratios lcms->quant result result quant->result Relative Protein Quantification

General workflow of a SILAC experiment for quantitative proteomics.

Applications of Deuterium (B1214612) (²H)-Labeled Amino Acids

Pharmacokinetic and Drug Metabolism Studies

Deuterium labeling is a valuable tool in drug development for studying pharmacokinetics (PK) and metabolism.[4] The replacement of a hydrogen atom with a deuterium atom at a specific site in a drug molecule or amino acid can have a profound effect on its metabolic stability.[21]

This is due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, meaning it requires more energy to be broken.[21] Many drug metabolism reactions, often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[21] By strategically placing deuterium at these metabolically vulnerable "soft spots," the rate of metabolism can be slowed down.[21]

This "deuteration" strategy can lead to:

  • Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life and increased overall drug exposure (AUC).[14][21]

  • Reduced Toxic Metabolites: Deuteration can redirect metabolic pathways away from the formation of toxic byproducts.[14]

  • Internal Standards: Deuterated amino acids and drugs serve as ideal internal standards for quantitative MS assays due to their chemical similarity and mass difference from the unlabeled analyte.[4]

Illustrative Data: Kinetic Isotope Effect on Metabolism

The table below provides hypothetical data illustrating the impact of deuteration on the pharmacokinetic parameters of a drug.

ParameterNon-Deuterated DrugDeuterated DrugFold Change
Half-life (t½) in hours2.56.52.6x
Area Under the Curve (AUC) in ng·h/mL1,2003,3002.75x
Clearance (CL) in L/h/kg0.80.290.36x
Formation of Metabolite X (% of dose)45%15%0.33x
This data illustrates how deuteration can significantly increase drug exposure and reduce clearance by slowing metabolism.[14][21]
Experimental Protocol: Comparing Pharmacokinetics of Deuterated vs. Non-Deuterated Compounds

This protocol outlines a typical preclinical PK study in an animal model.[21]

  • Compound Formulation: Prepare formulations of both the deuterated and non-deuterated compounds suitable for administration (e.g., oral gavage, intravenous injection).

  • Animal Dosing:

    • Divide animals (e.g., rats, mice) into two groups.

    • Administer the non-deuterated compound to the first group and the deuterated compound to the second group at an equivalent dose.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Process the blood samples to isolate plasma.

  • Quantitative Analysis (LC-MS/MS):

    • Prepare a calibration curve using standards of known concentrations for both compounds.

    • Use a deuterated internal standard (if the analyte is the non-deuterated drug) to control for extraction efficiency and matrix effects.

    • Extract the drug from the plasma samples (e.g., via protein precipitation or solid-phase extraction).

    • Analyze the samples by LC-MS/MS to determine the concentration of the drug at each time point.

  • Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters (e.g., t½, AUC, CL) for both compounds and perform a statistical comparison.

Pharmacokinetics Study Logical Flow Diagram

pk_workflow cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis cluster_analysis Data Interpretation group1 Group 1: Administer Non-Deuterated Drug sampling Collect Blood Samples (Time Course) group1->sampling group2 Group 2: Administer Deuterated Drug group2->sampling extraction Process Plasma & Extract Drug sampling->extraction lcms Quantify Drug Concentration (LC-MS/MS) extraction->lcms pk_calc Calculate PK Parameters (AUC, t½, CL) lcms->pk_calc comparison Compare PK Profiles pk_calc->comparison conclusion Assess Impact of Deuteration comparison->conclusion

Logical flow of a preclinical study comparing PK profiles.

Conclusion

The application of ¹³C, ¹⁵N, and deuterium-labeled amino acids has revolutionized our ability to study complex biological systems. From elucidating metabolic networks with ¹³C-MFA and defining protein structures with ¹⁵N-NMR to precisely quantifying proteomes with SILAC and optimizing drug properties with deuterium, these stable isotope tracers provide unparalleled insights. By understanding the principles behind each labeling strategy and employing robust experimental designs, researchers and drug development professionals can continue to push the boundaries of biological and pharmaceutical science.

References

The Pivotal Role of L-Asparagine-13C4,15N2,d8 in Unraveling Metabolic Fluxes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients is paramount to deciphering disease mechanisms and developing targeted therapeutics. Metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions, relies on stable isotope tracers to follow the fate of atoms through biochemical pathways. Among these tracers, L-Asparagine-13C4,15N2,d8 stands out as a highly informative molecule for dissecting the complex roles of asparagine in health and disease, particularly in the context of cancer metabolism. This guide provides a comprehensive overview of the application of this compound in metabolic flux analysis, detailing experimental protocols, data interpretation, and the visualization of associated signaling pathways.

The Significance of Asparagine Metabolism in Disease

Asparagine, a non-essential amino acid, has emerged as a critical player in various physiological and pathological processes. In cancer, the role of asparagine is particularly dichotomous. Some cancers, like acute lymphoblastic leukemia (ALL), exhibit low expression of asparagine synthetase (ASNS) and are thus dependent on extracellular asparagine for survival. This dependency is exploited by the therapeutic agent L-asparaginase, which depletes circulating asparagine. Conversely, many solid tumors upregulate ASNS, enabling them to synthesize their own asparagine and thereby support proliferation, chemoresistance, and metastasis.[1][2] This dual role underscores the importance of accurately quantifying asparagine metabolic fluxes to understand tumor-specific vulnerabilities.

This compound: A Multi-Isotope Tracer for Comprehensive Flux Analysis

This compound is a stable isotope-labeled analog of asparagine where all four carbon atoms are replaced with carbon-13 (¹³C), both nitrogen atoms are replaced with nitrogen-15 (B135050) (¹⁵N), and eight hydrogen atoms are replaced with deuterium (B1214612) (²H or d). This extensive labeling provides a robust tool for tracing the metabolic fate of the asparagine molecule with high precision.

Table 1: Properties of this compound

PropertyValue
Linear Formula D₂¹⁵N¹³CO¹³CD₂¹³CD(¹⁵ND₂)¹³CO₂D
CAS Number 1217464-18-0
Molecular Weight 146.12
Isotopic Purity ≥98 atom % ¹³C, ≥98 atom % ¹⁵N, ≥98 atom % D
Mass Shift (M+) +14

The use of a multi-isotope tracer like this compound allows for the simultaneous tracking of both the carbon skeleton and the nitrogen atoms of asparagine. This is crucial for elucidating its contributions to various metabolic pathways, including the tricarboxylic acid (TCA) cycle, the synthesis of other amino acids and nucleotides, and its role in nitrogen balance within the cell.

Experimental Workflow for Metabolic Flux Analysis using this compound

A typical metabolic flux experiment using this compound involves several key steps, from cell culture to data analysis. The following is a generalized protocol that can be adapted to specific research questions and cell types.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture tracer_prep 2. Tracer Medium Preparation cell_culture->tracer_prep Optimize growth conditions tracer_admin 3. Tracer Administration tracer_prep->tracer_admin Replace normal medium quenching 4. Rapid Quenching tracer_admin->quenching After desired incubation time extraction 5. Metabolite Extraction quenching->extraction Arrest metabolism lcms 6. LC-MS/MS Analysis extraction->lcms Isolate metabolites data_proc 7. Data Processing lcms->data_proc Acquire isotopologue data flux_calc 8. Flux Calculation data_proc->flux_calc Correct for natural abundance G raw_data Raw LC-MS Data peak_picking Peak Picking & Integration raw_data->peak_picking isotope_correction Natural Abundance Correction peak_picking->isotope_correction mid_calc Mass Isotopomer Distribution (MID) Calculation isotope_correction->mid_calc flux_estimation Flux Estimation (e.g., using INCA, VANTED) mid_calc->flux_estimation flux_map Flux Map Visualization flux_estimation->flux_map asparagine Asparagine mTORC1 mTORC1 asparagine->mTORC1 activates protein_synthesis Protein Synthesis mTORC1->protein_synthesis promotes nucleotide_synthesis Nucleotide Synthesis mTORC1->nucleotide_synthesis promotes low_asparagine Low Intracellular Asparagine gcn2 GCN2 low_asparagine->gcn2 activates eif2a eIF2α gcn2->eif2a phosphorylates atf4 ATF4 eif2a->atf4 increases translation asns ASNS Gene atf4->asns induces transcription asns_protein ASNS Protein asns->asns_protein translates to asparagine_synthesis Asparagine Synthesis asns_protein->asparagine_synthesis catalyzes

References

An In-depth Technical Guide to Isotopic Tracers in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic tracers in quantitative proteomics. It is designed to serve as a technical resource for professionals in research and drug development who are leveraging proteomic strategies to understand complex biological systems.

Core Principles of Isotopic Tracers in Proteomics

Isotopic tracers are molecules in which one or more atoms have been replaced by a stable (non-radioactive) isotope of that same element.[1][2] Common isotopes used in proteomics include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2] These heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N), meaning they behave the same way in biological reactions.[1][3] This fundamental property allows them to be used as "tracers" to follow the journey of molecules through complex biochemical pathways without altering the system's natural behavior.[1][4]

In proteomics, the primary application of isotopic tracers is to enable accurate relative and absolute quantification of proteins and their post-translational modifications (PTMs) across different samples.[5][6] By introducing a mass difference between proteins from different experimental conditions (e.g., treated vs. untreated cells), mass spectrometry (MS) can distinguish and precisely measure the relative abundance of thousands of proteins in a single analysis.[3][7] This eliminates much of the sample-to-sample variability that can affect other quantification methods.[7][8]

The main strategies for introducing isotopic labels can be categorized as:

  • Metabolic Labeling: Cells incorporate amino acids containing heavy isotopes directly into their proteins as they grow.

  • Chemical Labeling: Isotope-containing tags are chemically attached to proteins or peptides in vitro after extraction.

Key Methodologies: Metabolic vs. Chemical Labeling

Metabolic Labeling: SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)

SILAC is a powerful and accurate metabolic labeling technique used widely for quantitative proteomics in cultured cells.[8][9] The principle is to grow two or more cell populations in media that are identical except for specific "light" (natural abundance) or "heavy" (isotope-enriched) essential amino acids, typically Arginine (Arg) and Lysine (B10760008) (Lys).[8][9][10]

Principle of SILAC Trypsin, the enzyme most commonly used to digest proteins into peptides for MS analysis, cleaves specifically at the C-terminus of lysine and arginine residues.[9][11] By using heavy versions of these two amino acids, it is ensured that nearly every tryptic peptide (except the C-terminal peptide of the protein) will be labeled, allowing for comprehensive protein quantification.[9][11]

After several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[10][11] The "light" and "heavy" cell populations can then be subjected to different experimental treatments. Crucially, the samples are combined at the very beginning of the experimental workflow, often at the cell or protein lysate stage.[10][12] This early mixing minimizes downstream experimental error and bias, which is a major advantage of the SILAC technique.[8][10]

When the mixed sample is analyzed by LC-MS/MS, the chemically identical light and heavy peptides co-elute but are separated in the mass spectrometer by their known mass difference. The ratio of the peak intensities of the heavy to light peptide pairs directly reflects the relative abundance of that protein between the two samples.[7][10]

Experimental Protocol: A Typical SILAC Workflow

  • Adaptation Phase: Two populations of cells are cultured in specialized SILAC media. One contains normal "light" L-arginine and L-lysine, while the other contains "heavy" isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂). Cells are grown for at least five to six generations to ensure near-complete (>95%) incorporation of the labeled amino acids.[7][9][11][12]

  • Experimental Phase: The two cell populations are subjected to different treatments (e.g., drug treatment vs. vehicle control).[10][12]

  • Sample Combination and Lysis: Equal numbers of cells from the light and heavy populations are combined, washed, and lysed to extract the total proteome.

  • Protein Digestion: The combined protein lysate is reduced, alkylated, and then digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[10][12] The mass spectrometer detects the mass difference between the light and heavy peptide pairs.

  • Data Analysis: Specialized software (e.g., MaxQuant) is used to identify peptides, quantify the intensity ratios of the light/heavy pairs, and calculate the relative abundance of the corresponding proteins.[12]

Diagram: SILAC Experimental Workflow

SILAC_Workflow cluster_phase1 Adaptation Phase cluster_combine node_culture_light Cell Culture ('Light' Amino Acids) node_treatment_A Condition A (e.g., Control) node_culture_light->node_treatment_A node_culture_heavy Cell Culture ('Heavy' Amino Acids) node_treatment_B Condition B (e.g., Drug) node_culture_heavy->node_treatment_B node_combine Combine Equal Cell Numbers node_treatment_A->node_combine node_treatment_B->node_combine node_lyse Cell Lysis & Protein Extraction node_combine->node_lyse node_digest Protein Digestion (Trypsin) node_lyse->node_digest node_lcms LC-MS/MS Analysis node_digest->node_lcms node_quant Quantification (Heavy/Light Ratio) node_lcms->node_quant

Caption: Workflow of a typical SILAC experiment.

Chemical Labeling: iTRAQ and TMT

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are powerful chemical labeling techniques that allow for the simultaneous quantification of proteins in multiple samples (multiplexing).[5][13][14] Unlike SILAC, these methods label peptides in vitro and are therefore suitable for a wide range of sample types, including tissues and body fluids.[5][8]

Principle of Isobaric Tagging The core principle of iTRAQ and TMT is the use of isobaric tags.[14] These tags are chemically identical in overall mass, meaning that a peptide labeled with any of the different tags from a set will have the same mass-to-charge ratio (m/z) and will be indistinguishable in the first stage of mass spectrometry (MS1).[13][14]

Each isobaric tag consists of three main parts:

  • Reporter Group: This group has a unique isotopic composition and mass for each tag in a set.

  • Balancer/Normalizer Group: This group also has a unique isotopic composition that balances the mass of the reporter, ensuring the total mass of the tag is identical across the set.[13]

  • Amine-Reactive Group: This group covalently attaches the tag to the N-terminus of peptides and the side chain of lysine residues.[13]

During the second stage of mass spectrometry (MS/MS), the peptide is fragmented for sequencing. The fragmentation also cleaves the isobaric tag, releasing the reporter ions.[5][13] Because the reporter ions have different masses, their intensities in the MS/MS spectrum can be measured and used to determine the relative abundance of the peptide—and thus the protein—from each of the original samples.[5][13]

Experimental Protocol: A Typical iTRAQ/TMT Workflow

  • Protein Extraction and Digestion: Proteins are extracted from each sample (e.g., 4, 8, 10, or even 16 different conditions). The proteins from each sample are digested separately into peptides, typically with trypsin.[5][15]

  • Peptide Labeling: Each peptide digest is individually labeled with a different isobaric tag from the multiplex set (e.g., sample 1 with TMT tag 126, sample 2 with TMT tag 127N, etc.).[13][15]

  • Sample Combination: After labeling, all samples are combined into a single mixture.[8][15]

  • (Optional) Fractionation: To reduce sample complexity and increase proteome coverage, the combined peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[13]

  • LC-MS/MS Analysis: Each fraction is analyzed by LC-MS/MS. In the MS/MS scan, the reporter ions are released and their intensities are measured.

  • Data Analysis: The MS/MS spectra are used to both identify the peptide sequence and quantify the relative abundances of the reporter ions, which correspond to the protein levels in the original samples.

Diagram: TMT/iTRAQ Experimental Workflow

TMT_Workflow node_sample1 Sample 1 Protein Digest node_label1 Label with Tag 1 node_sample1->node_label1 node_sample2 Sample 2 Protein Digest node_label2 Label with Tag 2 node_sample2->node_label2 node_sampleN Sample N Protein Digest node_labelN Label with Tag N node_sampleN->node_labelN node_combine Combine All Samples node_label1->node_combine node_label2->node_combine node_labelN->node_combine node_fractionate Optional: Fractionation node_combine->node_fractionate node_lcms LC-MS/MS Analysis node_fractionate->node_lcms node_quant Quantify Reporter Ions (MS/MS) node_lcms->node_quant

Caption: Workflow for isobaric tagging (TMT/iTRAQ).

Data Presentation and Comparison

A key output of these experiments is quantitative data that compares protein abundance across different states. This data is best summarized in tables for clarity and ease of comparison.

Table 1: Comparison of Key Isotopic Labeling Techniques

FeatureSILAC (Metabolic)iTRAQ/TMT (Chemical)
Principle In vivo incorporation of heavy amino acids.[10]In vitro chemical tagging of peptides.[8]
Sample Type Proliferating cells in culture.[8][10]Any protein sample (cells, tissues, fluids).[5]
Multiplexing Typically 2-3 samples.[7]4-plex, 8-plex (iTRAQ); up to 18-plex (TMT).[5][13]
Quantification MS1 level (peptide pairs).[10]MS/MS or MS3 level (reporter ions).[13]
Key Advantage High accuracy; samples combined early, minimizing error.[8]High multiplexing capability; broad sample compatibility.[8]
Key Limitation Limited to metabolically active cells; time-consuming.[8]Ratio compression due to co-isolation of peptides.[8]

Table 2: Example Quantitative Proteomics Data Output

This table illustrates a typical format for presenting results from a quantitative proteomics experiment comparing drug-treated cells to a control.

Protein IDGene NameDescriptionLog₂(Fold Change)p-valueRegulation
P04637TP53Cellular tumor antigen p532.150.001Upregulated
P60709ACTBActin, cytoplasmic 10.050.950Unchanged
P02768ALBSerum albumin-1.890.005Downregulated
Q06830HSP90AA1Heat shock protein 90-alpha1.580.012Upregulated

Applications in Research and Drug Development

Isotopic tracers are indispensable tools in modern biology and pharmacology, enabling deep insights into cellular mechanisms and drug action.[1][16]

Key Applications:

  • Biomarker Discovery: Comparing the proteomes of healthy vs. diseased tissues or patient cohorts can identify potential biomarkers for diagnosis, prognosis, or treatment response.[14] TMT's high multiplexing is particularly well-suited for these large-scale studies.[14]

  • Mechanism of Action Studies: Researchers can elucidate how a drug works by identifying which proteins and pathways are altered upon treatment.[1][17] This can confirm on-target effects and reveal novel mechanisms or off-target liabilities.

  • Signaling Pathway Analysis: Cells respond to stimuli through complex signaling cascades, which are often mediated by post-translational modifications like phosphorylation.[18] Quantitative proteomics can map these dynamic changes across entire signaling networks, providing a systems-level view of cellular responses.[18][19][20]

  • Pharmacokinetics and Drug Metabolism: Stable isotope-labeled drugs can be used to accurately track their absorption, distribution, metabolism, and excretion (ADME) within an organism, providing crucial data for developing effective therapies.[1][16]

Diagram: Signaling Pathway Analysis

Signaling_Pathway cluster_input cluster_pathway cluster_output Drug Drug Treatment Receptor Receptor Drug->Receptor binds Kinase1 Kinase A (Upregulated: +1.8) Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor (Upregulated: +2.5) Kinase2->TF activates Response Target Gene Expression TF->Response regulates

Caption: Drug interaction with a signaling pathway.

By providing precise and comprehensive quantitative data, isotopic tracers empower researchers to move beyond simple protein identification to a deeper, functional understanding of the proteome. These techniques are central to systems biology and are critical for accelerating the development of new and more effective therapeutics.

References

The Pivotal Role of Labeled Asparagine in Unraveling Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparagine, a non-essential amino acid, has emerged as a critical nutrient and signaling molecule in cancer cell metabolism. Its availability profoundly influences tumor growth, metastasis, and therapeutic response. The use of isotopically labeled asparagine (e.g., ¹³C and ¹⁵N) in metabolic tracing studies has been instrumental in elucidating its multifaceted roles. This technical guide provides an in-depth overview of the core functions of asparagine in cancer biology, supported by quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways. By tracing the journey of labeled asparagine, researchers can uncover metabolic vulnerabilities and identify novel therapeutic targets.

Introduction: Asparagine's Dual Role in Cancer

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation and survival. While often considered non-essential, asparagine plays a crucial role in this altered metabolic landscape.[1] Some cancer cells, particularly certain leukemias, have low expression of asparagine synthetase (ASNS), the enzyme responsible for de novo asparagine synthesis, making them dependent on exogenous asparagine.[2] However, many solid tumors upregulate ASNS expression to meet their high demand for this amino acid.[3] Labeled asparagine tracing studies have revealed its involvement in several key cellular processes beyond being a simple building block for proteins.

Core Functions of Asparagine in Cancer Cell Metabolism

Protein Synthesis

A fundamental role of asparagine is its incorporation into newly synthesized proteins. Isotope tracing with labeled asparagine allows for the direct measurement of its contribution to the proteome, providing insights into the dynamics of protein synthesis in cancer cells under various conditions.

Nucleotide Synthesis

Asparagine serves as a nitrogen donor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Tracing the nitrogen from ¹⁵N-labeled asparagine into the nucleotide pool can quantify the contribution of asparagine to nucleic acid biosynthesis, a critical process for proliferating cancer cells.

Amino Acid Exchange and mTORC1 Signaling

Intracellular asparagine can be exchanged for extracellular amino acids, such as serine and arginine, through amino acid transporters.[3] This exchange mechanism is crucial for maintaining intracellular amino acid homeostasis and activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[4][5] Labeled asparagine can be used to track this exchange process and its downstream effects on mTORC1 activity.

Redox Balance

Asparagine metabolism is intricately linked to cellular redox homeostasis. Asparagine deprivation can lead to reductive stress, characterized by an increased NADH/NAD⁺ ratio.[6][7] This occurs due to a redirection of tricarboxylic acid (TCA) cycle flux to compensate for the lack of asparagine.[6] Isotope tracing can help delineate the metabolic rewiring that occurs upon asparagine starvation and its impact on the cellular redox state.

Regulation of c-MYC Expression

Recent studies have unveiled a critical role for asparagine in regulating the expression of the oncoprotein c-MYC. Asparagine availability influences the translation of c-MYC mRNA, thereby impacting cancer cell proliferation and survival.[8][9][10] This link provides a potential therapeutic avenue for targeting MYC-driven cancers.

Quantitative Data from Labeled Asparagine Tracing Studies

The following tables summarize quantitative data from various studies that have utilized labeled asparagine to investigate cancer cell metabolism.

ParameterCancer Cell LineLabeled AsparagineKey FindingReference
Asparagine Uptake Rate 4T1 Breast CancerNot specifiedAsparagine supplementation increased invasion rates.[11]
ASNS Expression & Asparagine Levels A2058 MelanomaNot specifiedL-ASNase treatment significantly suppressed tumor asparagine levels.[12]
Metabolite Labeling from ¹⁵N-Serine HeLa¹⁵N-SerineASNS knockdown altered the labeling of downstream metabolites.[13]
Study FocusCell LineKey Quantitative FindingReference
c-MYC Regulation DND-41, RS4;11, Jurkat (ALL)c-MYC protein levels sharply reduced 4-6 hours after asparagine depletion.[10]
Metastasis 4T1 Breast CancerL-Asparaginase treatment reduced metastasis without affecting primary tumor growth.[11]
ASNS Activity HEK 293T expressing ASNS variantsR49Q, G289A, and T337I ASNS variants showed 90%, 36%, and 96% reduction in activity, respectively.[14]

Experimental Protocols

Stable Isotope Tracing with Labeled Asparagine using LC-MS

This protocol outlines the general steps for tracing the metabolism of ¹³C- or ¹⁵N-labeled asparagine in cultured cancer cells.

1. Cell Culture and Labeling:

  • Seed cancer cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare custom DMEM or RPMI-1640 medium lacking unlabeled asparagine.

  • Supplement the medium with the desired concentration of labeled asparagine (e.g., [U-¹³C₄, ¹⁵N₂]-L-asparagine).

  • Replace the standard culture medium with the labeling medium and incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours).

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol/20% water, to the culture vessel.

  • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[15]

  • Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

3. LC-MS Analysis:

  • Dry the metabolite extract using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Separate the metabolites using liquid chromatography (LC) with a column appropriate for polar metabolites (e.g., HILIC).

  • Analyze the eluting metabolites using a high-resolution mass spectrometer to determine the mass isotopologue distribution of asparagine and its downstream metabolites.

shRNA-Mediated Knockdown of Asparagine Synthetase (ASNS)

This protocol describes the use of lentiviral shRNA to silence the expression of ASNS in cancer cells.

1. shRNA Design and Lentivirus Production:

  • Design shRNA sequences targeting the ASNS mRNA using online tools.

  • Clone the shRNA oligonucleotides into a lentiviral vector (e.g., pLKO.1).

  • Co-transfect the shRNA-containing vector along with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.

  • Harvest the virus-containing supernatant.

2. Transduction of Cancer Cells:

  • Seed the target cancer cells.

  • Add the lentiviral supernatant to the cells in the presence of polybrene to enhance transduction efficiency.

  • Incubate for 24-48 hours.

3. Selection and Verification of Knockdown:

  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Verify the knockdown of ASNS expression by Western blotting or qRT-PCR.[16]

Assessing mTORC1 Activity

This protocol outlines a method to measure the activity of the mTORC1 pathway in response to asparagine availability.

1. Cell Treatment:

  • Culture cancer cells to the desired confluency.

  • Starve the cells of amino acids for a defined period (e.g., 1-2 hours) to inactivate mTORC1.

  • Stimulate the cells with a medium containing asparagine or a complete amino acid mixture for a specific time (e.g., 30 minutes).

2. Cell Lysis and Western Blotting:

  • Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting to detect the phosphorylation status of mTORC1 downstream targets, such as S6 Kinase (p-S6K) and 4E-BP1 (p-4E-BP1), as a readout of mTORC1 activity.[17]

Visualizing Asparagine's Role: Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involving asparagine in cancer cell metabolism.

Asparagine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ext_Asn Exogenous Asparagine Int_Asn Intracellular Asparagine Ext_Asn->Int_Asn Uptake Ext_AA Other Amino Acids (e.g., Serine, Arginine) ASNS Asparagine Synthetase (ASNS) ASNS->Int_Asn Asp Aspartate Asp->ASNS TCA TCA Cycle Asp->TCA Gln Glutamine Gln->ASNS Gln->TCA Int_Asn->Ext_AA Exchange Protein Protein Synthesis Int_Asn->Protein Nucleotides Nucleotide Synthesis Int_Asn->Nucleotides N donor Redox Redox Balance (NADH/NAD+) TCA->Redox

Caption: Overview of Asparagine Metabolism in Cancer Cells.

Asparagine_Signaling cluster_input Nutrient Status cluster_signaling Signaling Cascades cluster_output Cellular Processes Asparagine Asparagine Availability mTORC1 mTORC1 Asparagine->mTORC1 Activates cMYC c-MYC Asparagine->cMYC Regulates Translation Protein_Synth Protein Synthesis mTORC1->Protein_Synth Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth cMYC->Cell_Growth Metabolism Metabolic Reprogramming cMYC->Metabolism

Caption: Asparagine-Mediated Signaling in Cancer.

Isotope_Tracing_Workflow Start Start: Cancer Cell Culture Labeling Incubate with Labeled Asparagine (¹³C or ¹⁵N) Start->Labeling Quench Quench Metabolism & Extract Metabolites Labeling->Quench Analysis LC-MS Analysis Quench->Analysis Data Mass Isotopologue Distribution Data Analysis->Data Interpretation Metabolic Flux Analysis & Interpretation Data->Interpretation

Caption: Experimental Workflow for Labeled Asparagine Tracing.

Conclusion and Future Directions

The use of labeled asparagine has been indispensable in delineating the complex and critical roles of this amino acid in cancer cell metabolism. From its canonical function in protein synthesis to its regulatory influence on major signaling pathways like mTORC1 and c-MYC, asparagine stands as a key player in tumorigenesis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate asparagine metabolism. Future studies employing advanced techniques such as multi-omics approaches and in vivo isotope tracing will undoubtedly uncover new facets of asparagine's role in cancer and pave the way for the development of novel therapeutic strategies that exploit the metabolic dependencies of cancer cells. Targeting asparagine metabolism, either by inhibiting its synthesis or by depleting its extracellular sources, holds significant promise as a therapeutic approach for a range of cancers.

References

L-Asparagine-13C4,15N2,d8 for Protein Structure Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Asparagine-13C4,15N2,d8 in protein structure studies. The use of stable isotope-labeled amino acids is a cornerstone technique in modern structural biology, enabling detailed analysis of protein structure, dynamics, and interactions.[1] this compound, being uniformly labeled with heavy isotopes of carbon, nitrogen, and deuterium (B1214612), offers significant advantages, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based proteomics.[2][3]

Core Principles and Advantages

Stable isotope labeling involves the substitution of naturally abundant light isotopes (e.g., 12C, 14N, 1H) with their heavier, non-radioactive counterparts (13C, 15N, 2H or D).[1] This labeling strategy does not alter the chemical properties of the amino acid, allowing it to be incorporated into proteins without affecting their biological function.[1] The key advantage lies in the distinct mass and nuclear spin properties of the heavy isotopes, which are leveraged by analytical techniques like NMR and MS.[4]

The use of this compound provides several key benefits:

  • Reduced Spectral Complexity in NMR: Deuteration of non-exchangeable protons significantly simplifies complex NMR spectra of proteins by reducing the number of proton signals and minimizing proton-proton dipolar couplings, a major source of line broadening in larger proteins.[5][6]

  • Enhanced Resolution in NMR: By reducing relaxation rates, deuteration leads to sharper resonance lines, which is especially critical for studying high-molecular-weight proteins (>25 kDa).[5][7]

  • Access to Advanced NMR Techniques: Perdeuteration is often a prerequisite for advanced NMR experiments like Transverse Relaxation-Optimized Spectroscopy (TROSY), which allows for the study of very large proteins and protein complexes.[8][9][10]

  • Precise Quantification in Mass Spectrometry: The well-defined mass shift introduced by the heavy isotopes allows for accurate relative and absolute quantification of proteins in complex mixtures.[11]

Quantitative Data

The properties of this compound are summarized below. Isotopic purity is a critical parameter, as it directly impacts the quality of the resulting analytical data.[8]

PropertyValueReference
Molecular Formula ¹³C₄D₈¹⁵N₂O₃[2]
Molecular Weight 146.12 g/mol [2][12]
Isotopic Purity (¹³C) ≥98 atom %[2]
Isotopic Purity (¹⁵N) ≥98 atom %[2]
Isotopic Purity (D) ≥98 atom %[2]
Chemical Purity ≥95% (CP)[2][12]
Mass Shift (M+) +14[2][12]

Experimental Protocols

The successful incorporation of this compound into a target protein is a critical first step. The two most common methods are in vivo expression using E. coli and in vitro cell-free protein synthesis.

Protocol 1: Protein Expression in E. coli with Perdeuteration

This protocol describes the expression of a protein in E. coli grown in a deuterated minimal medium to achieve high levels of deuteration alongside the incorporation of this compound. A gradual adaptation of the bacterial culture to deuterium oxide (D₂O) is crucial for cell viability and protein yield.[1][13]

1. Adaptation of E. coli to D₂O:

  • Start with a fresh transformation of the expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3)).

  • Inoculate a small volume (e.g., 15 mL) of LB medium with several colonies and grow at 37°C until the OD₆₀₀ reaches ~0.4-0.5.[1]

  • Gradually adapt the cells to D₂O by sequentially adding aliquots of D₂O-based M9 minimal medium. For example, add 15 mL of D₂O-M9 medium (50% D₂O) and grow to an OD₆₀₀ of ~0.4-0.5. Then, add another 30 mL of D₂O-M9 medium (75% D₂O) and continue growth.[1]

  • Finally, inoculate the main culture in >99% D₂O-M9 minimal medium with the adapted starter culture.

2. Main Culture and Protein Expression:

  • Media Preparation: Prepare M9 minimal medium using >99% D₂O. The sole nitrogen source should be ¹⁵NH₄Cl, and the primary carbon source should be ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose).[5] Supplement the medium with the desired concentration of this compound and all other necessary amino acids (unlabeled or labeled as required).

  • Growth: Grow the main culture at 37°C with vigorous shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM).

  • Harvesting: After a suitable induction period (typically 4-16 hours at a reduced temperature, e.g., 18-25°C), harvest the cells by centrifugation.

  • Purification: Purify the protein using standard chromatography techniques.

Protocol 2: Cell-Free Protein Synthesis

Cell-free protein synthesis offers an alternative for producing labeled proteins, especially for proteins that are toxic to E. coli or when selective labeling is desired.[14][15]

  • Reaction Mixture Preparation: Prepare the cell-free reaction mixture containing a D₂O-based E. coli cell extract, T7 RNA polymerase, an energy source (e.g., ATP, GTP), and a mixture of amino acids.[14][16]

  • Labeled Amino Acid Addition: Add the this compound to the reaction mixture at the desired final concentration. All other amino acids should also be provided in their labeled (e.g., ¹³C, ¹⁵N, D) forms to ensure uniform labeling of the expressed protein.[14]

  • Template DNA: Add the linear or plasmid DNA encoding the protein of interest to the reaction.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30-37°C) for several hours.

  • Purification: Purify the expressed protein from the reaction mixture.

Visualization of Workflows and Concepts

Experimental Workflow for Protein Labeling and NMR Analysis

experimental_workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis NMR Analysis expression_vector Expression Vector ecoli E. coli Host expression_vector->ecoli Transformation d2o_adaptation D2O Adaptation ecoli->d2o_adaptation main_culture Main Culture in D2O M9 Medium with L-Asn-13C4,15N2,d8 d2o_adaptation->main_culture induction IPTG Induction main_culture->induction cell_harvest Cell Harvesting induction->cell_harvest lysis Cell Lysis cell_harvest->lysis chromatography Chromatography lysis->chromatography sample_prep NMR Sample Preparation chromatography->sample_prep nmr_spectroscopy NMR Spectroscopy (e.g., TROSY) sample_prep->nmr_spectroscopy data_processing Data Processing nmr_spectroscopy->data_processing structure_calc Structure Calculation data_processing->structure_calc final_structure final_structure structure_calc->final_structure 3D Protein Structure

Caption: Workflow for protein structure determination using this compound.

Principle of TROSY NMR

trosy_principle cluster_relaxation Relaxation Mechanisms in Large Proteins cluster_multiplet Multiplet Components in Standard NMR dipolar_coupling Dipole-Dipole (DD) Coupling fast_relaxation Fast Relaxation (Broad Lines) dipolar_coupling->fast_relaxation slow_relaxation Slow Relaxation (Sharp Lines) dipolar_coupling->slow_relaxation csa Chemical Shift Anisotropy (CSA) csa->fast_relaxation csa->slow_relaxation trosy TROSY Experiment fast_relaxation->trosy Suppresses slow_relaxation->trosy Selects high_resolution_spectrum high_resolution_spectrum trosy->high_resolution_spectrum High-Resolution Spectrum of Large Proteins

References

A Technical Guide to Stable Isotope-Resolved Metabolomics (SIRM): Unraveling Metabolic Flux in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope-Resolved Metabolomics (SIRM) has emerged as a powerful technology for elucidating the intricate network of metabolic pathways within biological systems. By tracing the fate of stable isotope-labeled nutrients, SIRM provides a dynamic view of cellular metabolism, offering unprecedented insights into metabolic reprogramming in disease, the mechanism of action of drugs, and the identification of novel therapeutic targets. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and applications of SIRM.

Core Principles of SIRM

At its core, SIRM involves the introduction of a substrate enriched with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system.[1][2] The labeled atoms from this tracer molecule are incorporated into downstream metabolites through various biochemical reactions.[1] By using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the distribution and incorporation of these isotopes into a multitude of metabolites.[2] This allows for the determination of the relative and absolute rates of metabolic reactions, known as metabolic fluxes.[3]

The key data generated in a SIRM experiment are the mass isotopologue distributions (MIDs) of metabolites. An isotopologue is a molecule that differs only in its isotopic composition.[3] For example, glucose labeled with six ¹³C atoms ([U-¹³C]-glucose) will, through glycolysis, produce lactate (B86563) that can be unlabeled (M+0), or contain one (M+1), two (M+2), or three (M+3) ¹³C atoms. The relative abundance of these isotopologues provides a direct readout of the activity of the metabolic pathways involved.[3]

Experimental Workflow

A typical SIRM experiment follows a well-defined workflow, from experimental design to data interpretation. The success of a SIRM study is highly dependent on careful planning and execution at each stage.

SIRM_Workflow cluster_planning 1. Experimental Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Acquisition & Analysis cluster_interpretation 4. Biological Interpretation Tracer_Selection Tracer Selection (e.g., [U-13C]-glucose) Labeling_Strategy Labeling Strategy (Time course, Steady-state) Biological_System Biological System (Cell culture, Animal model) Isotope_Labeling Isotopic Labeling Biological_System->Isotope_Labeling Quenching Metabolic Quenching Isotope_Labeling->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing Data Processing (Peak picking, Integration) MS_Analysis->Data_Processing Isotopologue_Analysis Isotopologue Analysis Data_Processing->Isotopologue_Analysis Flux_Analysis Metabolic Flux Analysis (MFA) Isotopologue_Analysis->Flux_Analysis Pathway_Mapping Pathway Activity Mapping Flux_Analysis->Pathway_Mapping Biological_Insights Biological Insights Pathway_Mapping->Biological_Insights

Figure 1: A generalized workflow for a Stable Isotope-Resolved Metabolomics (SIRM) experiment.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is adapted for adherent mammalian cells grown in a 6-well plate format.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640) lacking the nutrient to be used as a tracer (e.g., glucose-free DMEM).

  • Stable isotope-labeled tracer (e.g., [U-¹³C]-glucose).

  • Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled nutrients.

  • Phosphate-buffered saline (PBS), ice-cold.

  • 6-well cell culture plates.

Procedure:

  • Seed cells in a 6-well plate at a density that will result in ~80% confluency at the time of harvesting.

  • Allow cells to adhere and grow overnight in complete medium.

  • Prepare the labeling medium by supplementing the tracer-free medium with the stable isotope-labeled tracer at the desired concentration (e.g., 10 mM [U-¹³C]-glucose) and dFBS.

  • Aspirate the growth medium from the cells and wash once with pre-warmed PBS.

  • Add the pre-warmed labeling medium to each well.

  • Incubate the cells for a predetermined duration. For steady-state analysis, this is typically 24 hours. For kinetic flux analysis, a time course (e.g., 0, 1, 3, 6, 12, 24 hours) is performed.

Metabolite Extraction

This protocol describes a widely used method for extracting polar metabolites from cultured cells.

Materials:

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C.

  • Cell scraper, pre-chilled.

  • Microcentrifuge tubes, pre-chilled.

  • Dry ice or a cold block.

Procedure:

  • To quench metabolism, rapidly aspirate the labeling medium and place the culture plate on dry ice.

  • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer. Aspirate the wash solution completely.[4]

  • Add 1 mL of pre-chilled 80% methanol to each well.

  • Scrape the cells into the methanol using a pre-chilled cell scraper.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[4]

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Store the metabolite extracts at -80°C until analysis.[4]

LC-MS/MS Analysis

The following provides a general framework for a targeted LC-MS/MS method for analyzing central carbon metabolism intermediates. Specific parameters will need to be optimized for the instrument and metabolites of interest.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions (HILIC):

  • Column: Amide-based HILIC column (e.g., Waters Acquity UPLC BEH Amide).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% ammonium hydroxide.

  • Mobile Phase B: 95% Acetonitrile/5% Water with 10 mM ammonium acetate and 0.1% ammonium hydroxide.

  • Gradient: A linear gradient from high to low percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Negative Ion Mode ESI):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Selected Reaction Monitoring (SRM) for QqQ or Full Scan/ddMS2 for high-resolution MS.

  • Capillary Voltage: 3.0-4.0 kV.

  • Gas Temperature: 300-350°C.

  • Gas Flow: 8-12 L/min.

For SRM, specific precursor-to-product ion transitions for each isotopologue of the target metabolites need to be determined.

Data Presentation: Quantitative Insights into Cancer Metabolism

SIRM has been instrumental in revealing the metabolic reprogramming that is a hallmark of cancer.[2] The following tables summarize hypothetical, yet representative, quantitative data from a SIRM experiment comparing a cancer cell line to a non-cancerous control cell line, both cultured in the presence of [U-¹³C]-glucose.

Table 1: Fractional Enrichment of Glycolytic Intermediates

MetaboliteIsotopologueCancer Cells (%)Control Cells (%)
Glucose-6-PhosphateM+695.2 ± 1.596.1 ± 1.2
Fructose-1,6-bisphosphateM+694.8 ± 1.895.5 ± 1.4
3-PhosphoglycerateM+385.3 ± 2.190.7 ± 1.9
PyruvateM+370.1 ± 3.585.2 ± 2.8
LactateM+388.5 ± 2.465.3 ± 3.1

Data are presented as mean ± standard deviation.

The data in Table 1 illustrate the Warburg effect, where cancer cells exhibit a higher rate of glycolysis to lactate, as indicated by the higher fractional enrichment of M+3 lactate.

Table 2: Fractional Enrichment of TCA Cycle Intermediates

MetaboliteIsotopologueCancer Cells (%)Control Cells (%)
Citrate (B86180)M+235.6 ± 4.255.8 ± 3.9
CitrateM+315.2 ± 2.15.1 ± 1.1
α-KetoglutarateM+228.9 ± 3.748.2 ± 4.5
SuccinateM+225.4 ± 3.142.1 ± 3.8
MalateM+230.1 ± 3.345.6 ± 4.1

Data are presented as mean ± standard deviation.

Table 2 shows a decreased contribution of glucose-derived carbon to the TCA cycle in cancer cells (lower M+2 enrichment). The presence of M+3 citrate in cancer cells suggests an alternative carbon entry pathway, such as glutaminolysis followed by reductive carboxylation.

Visualization of Metabolic Pathways and Data Analysis

Visualizing the flow of isotopes through metabolic networks is crucial for interpreting SIRM data. The following Graphviz diagram illustrates the flow of ¹³C from [U-¹³C]-glucose through central carbon metabolism.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_anaplerosis Anaplerosis/Cataplerosis Glucose Glucose (M+6) G6P G6P (M+6) Glucose->G6P F6P F6P (M+6) G6P->F6P R5P Ribose-5-P (M+5) G6P->R5P F16BP F1,6BP (M+6) F6P->F16BP GAP GAP (M+3) F16BP->GAP _3PG 3PG (M+3) GAP->_3PG PEP PEP (M+3) _3PG->PEP Serine Serine _3PG->Serine Serine Biosynthesis Pyruvate Pyruvate (M+3) PEP->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA OAA Oxaloacetate Pyruvate->OAA PC Citrate Citrate (M+2) AcetylCoA->Citrate aKG α-Ketoglutarate (M+2) Citrate->aKG FattyAcids FattyAcids Citrate->FattyAcids Fatty Acid Synthesis Succinate Succinate (M+2) aKG->Succinate Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate Malate->OAA OAA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

Figure 2: ¹³C labeling patterns in central carbon metabolism from [U-¹³C]-glucose.
Data Analysis Pipeline

The analysis of SIRM data requires a specialized bioinformatics pipeline to process the raw mass spectrometry data and derive meaningful biological information.

Data_Analysis_Pipeline Raw_Data Raw MS Data (.d) Peak_Picking Peak Picking & Integration Raw_Data->Peak_Picking Metabolite_ID Metabolite Identification Peak_Picking->Metabolite_ID Isotopologue_Correction Natural Abundance Correction Metabolite_ID->Isotopologue_Correction MID_Calculation Mass Isotopologue Distribution (MID) Calculation Isotopologue_Correction->MID_Calculation Flux_Modeling Metabolic Flux Analysis (MFA) MID_Calculation->Flux_Modeling Statistical_Analysis Statistical Analysis MID_Calculation->Statistical_Analysis Biological_Interpretation Biological Interpretation Flux_Modeling->Biological_Interpretation Statistical_Analysis->Biological_Interpretation

Figure 3: A typical data analysis pipeline for SIRM experiments.

The pipeline begins with the processing of raw MS data to identify and quantify metabolites and their isotopologues. A crucial step is the correction for the natural abundance of stable isotopes to accurately determine the extent of labeling from the tracer. The resulting MIDs are then used for metabolic flux analysis (MFA), which employs computational models to estimate the rates of metabolic reactions.

Applications in Drug Development

SIRM is increasingly being applied in the pharmaceutical industry to accelerate drug discovery and development.

  • Target Identification and Validation: By identifying key metabolic nodes that are dysregulated in disease, SIRM can help identify novel drug targets.

  • Mechanism of Action Studies: SIRM can elucidate how a drug candidate modulates specific metabolic pathways, providing a deeper understanding of its mechanism of action.

  • Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive and early biomarkers of drug efficacy.

  • Toxicity Assessment: SIRM can be used to investigate off-target effects of drugs on cellular metabolism, aiding in the assessment of potential toxicities.

Conclusion

Stable Isotope-Resolved Metabolomics is a powerful and versatile technology that provides a functional readout of the metabolic state of a biological system. Its ability to quantify metabolic fluxes offers a unique window into the dynamic nature of cellular biochemistry. For researchers, scientists, and drug development professionals, SIRM is an indispensable tool for unraveling the complexities of metabolism in health and disease, ultimately paving the way for the development of more effective and targeted therapies.

References

A Technical Guide to L-Asparagine-13C4,15N2,d8: Suppliers, Purity, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Asparagine-13C4,15N2,d8, a stable isotope-labeled amino acid critical for advanced research in metabolomics, proteomics, and drug development. This document details commercially available sources, their purity specifications, and comprehensive experimental protocols for its application.

Commercial Availability and Purity Specifications

This compound and its various isotopically labeled analogues are available from several specialized chemical suppliers. The choice of supplier may depend on the required isotopic purity, chemical purity, and the specific labeling pattern needed for the experimental design. Below is a summary of offerings from prominent suppliers.

SupplierProduct DescriptionIsotopic PurityChemical Purity (Assay)CAS Number
Sigma-Aldrich This compound98 atom % D, 98 atom % 13C, 98 atom % 15N[1]≥95% (CP)[1]1217464-18-0[1]
Sigma-Aldrich L-Asparagine-13C4,15N2≥99 atom % 13C, ≥98 atom % 15N≥95% (CP)781596-75-6
Cambridge Isotope Laboratories L-Asparagine·H₂O (¹³C₄, 99%; ¹⁵N₂, 99%)99% (13C), 99% (15N)[2]≥98%[2]202406-87-9[2]
Cambridge Isotope Laboratories L-Asparagine·H₂O (¹³C₄, 97-99%; D₃, 97-99%; ¹⁵N₂, 97-99%)97-99% for each isotope[3]≥98%[3]2483829-30-5[3]
MedChemExpress L-Asparagine-13C4,15N2 monohydrateNot specifiedNot specifiedNot specified[4]
MedChemExpress This compoundNot specifiedNot specifiedNot specified[5]

Core Applications

Stable isotope-labeled L-Asparagine is a powerful tool for tracing metabolic pathways and quantifying protein dynamics. Its primary applications include:

  • Metabolic Flux Analysis (MFA): By introducing this compound into a biological system, researchers can trace the incorporation of the heavy isotopes into downstream metabolites. This allows for the quantification of the rates (fluxes) of metabolic pathways, providing a detailed understanding of cellular metabolism in various physiological and pathological states.[6][7]

  • Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing a "heavy" labeled essential amino acid, such as this compound. This results in the incorporation of the heavy amino acid into all newly synthesized proteins. By comparing the mass spectra of heavy and "light" (unlabeled) protein samples, researchers can accurately quantify differences in protein abundance between different experimental conditions.[8][9][10]

  • Internal Standard for Quantitative Mass Spectrometry: Due to its chemical identity with endogenous asparagine but distinct mass, this compound is an ideal internal standard for LC-MS/MS-based quantification of asparagine in complex biological matrices like plasma and cell lysates.[11] This is crucial for pharmacokinetic studies and clinical biomarker quantification.

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound.

Quantification of L-Asparagine in Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol is adapted from a validated method for amino acid analysis in mouse plasma and is suitable for the use of this compound as an internal standard.[12]

3.1.1 Materials

3.1.2 Sample Preparation

  • Prepare the Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a defined volume of ultrapure water to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare the Working Internal Standard Solution: Dilute the stock solution with ultrapure water to a working concentration suitable for spiking into the plasma samples (e.g., 10 µg/mL).

  • Protein Precipitation:

    • Pipette 5 µL of plasma into a microcentrifuge tube.

    • Add a defined volume of the working internal standard solution.

    • Add a protein precipitating agent, such as a solution of 95% acetonitrile and 5% water containing 0.3% formic acid. A common ratio is 4:1 (precipitating agent to plasma).

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3.1.3 LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Intrada Amino Acid column (50 × 3 mm, 3 μm)[12]

    • Mobile Phase A: 100 mM ammonium formate in water[12]

    • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v)[12]

    • Flow Rate: 0.6 mL/min[12]

    • Gradient: [12]

      • 0-3.0 min: 92% to 88% B

      • 3.0-6.4 min: 88% to 70% B

      • 6.4-6.5 min: 70% to 0% B

      • 6.5-10.0 min: Hold at 0% B

      • 10.0-10.1 min: 0% to 92% B

      • 10.1-13.0 min: Hold at 92% B

    • Injection Volume: 5 µL

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • L-Asparagine (unlabeled): Q1: 133.1 m/z, Q3: 74.0 m/z[12]

      • This compound (IS): The specific transition will depend on the exact mass of the labeled compound. For L-Asparagine-13C4,15N2, the transition would be approximately Q1: 139.1 m/z, Q3: 77.1 m/z.[12] The d8 variant will have a higher mass. These transitions must be optimized on the specific instrument used.

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

3.1.4 Data Analysis

  • Integrate the peak areas for both the endogenous L-Asparagine and the this compound internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of unlabeled L-Asparagine spiked into a surrogate matrix (e.g., stripped plasma or a buffer) with a constant amount of the internal standard.

  • Determine the concentration of L-Asparagine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Asparagine Metabolism Signaling Pathway

The following diagram illustrates the central role of asparagine in cellular metabolism, showing its synthesis from aspartate and its subsequent utilization.

Asparagine_Metabolism cluster_glycolysis Glycolysis / TCA Cycle cluster_transamination Transamination cluster_asn_synthesis Asparagine Synthesis Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Multiple Steps Aspartate Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase Glutamate Glutamate alpha_KG alpha-Ketoglutarate Glutamate->alpha_KG Glutamate->Aspartate Asparagine Asparagine Aspartate->Asparagine Asparagine Synthetase (ASNS) Asparagine->Aspartate Asparaginase Protein_Synthesis Protein_Synthesis Asparagine->Protein_Synthesis Protein Synthesis Glutamine Glutamine Glutamate_prod Glutamate_prod Glutamine->Glutamate_prod Glutamine Glutamine_prod Glutamine_prod Glutamine_prod->Asparagine

Caption: Central metabolic pathways involving asparagine synthesis and utilization.

Experimental Workflow for SILAC-based Quantitative Proteomics

This diagram outlines the typical workflow for a quantitative proteomics experiment using stable isotope labeling with amino acids in cell culture (SILAC).

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_experiment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Culture in 'Light' Medium (e.g., natural Asparagine) Control Control Condition Light_Culture->Control Heavy_Culture Culture in 'Heavy' Medium (e.g., L-Asn-13C4,15N2,d8) Treatment Experimental Treatment Heavy_Culture->Treatment Mix Combine Cell Lysates (1:1 ratio) Control->Mix Treatment->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for L-Asparagine-¹³C₄,¹⁵N₂,d₈ in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful and versatile metabolic labeling strategy for quantitative proteomics.[1] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells.[1] By comparing the mass spectra of heavy and "light" (unlabeled) proteins, researchers can accurately quantify differences in protein abundance between different cell populations. While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC experiments, the use of other labeled amino acids, such as L-Asparagine-¹³C₄,¹⁵N₂,d₈, offers unique advantages for studying specific biological processes, including asparagine metabolism, protein turnover, and metabolic flux analysis.

These application notes provide a detailed protocol for the use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ in cell culture for quantitative proteomics and metabolic tracing studies.

Data Presentation

Table 1: Standard L-Asparagine Concentrations in Common Cell Culture Media
Media TypeStandard L-Asparagine Concentration (mg/L)Molar Concentration (mM)
DMEM (Dulbecco's Modified Eagle Medium)600.45
RPMI-1640500.38
DMEM/F-127.50.05

Note: The exact concentration may vary slightly between different manufacturers' formulations. It is recommended to consult the specific formulation of the medium being used.

Table 2: Isotopic Composition and Mass Shift of L-Asparagine-¹³C₄,¹⁵N₂,d₈
IsotopeNumber of Labeled Atoms
¹³C4
¹⁵N2
²H (d)8

The incorporation of L-Asparagine-¹³C₄,¹⁵N₂,d₈ into a peptide will result in a predictable mass shift, which is essential for its detection and quantification by mass spectrometry. The total mass shift for a peptide containing a single L-Asparagine-¹³C₄,¹⁵N₂,d₈ residue is +14 Da .[2]

Experimental Protocols

This protocol outlines the key steps for performing a SILAC experiment using L-Asparagine-¹³C₄,¹⁵N₂,d₈.

Preparation of SILAC Media

Materials:

  • L-Asparagine-free cell culture medium (e.g., DMEM or RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Asparagine (unlabeled)

  • "Heavy" L-Asparagine-¹³C₄,¹⁵N₂,d₈

  • Other required supplements (e.g., glutamine, penicillin/streptomycin)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare "Light" Medium:

    • To the L-Asparagine-free base medium, add "light" L-Asparagine to the desired final concentration (refer to Table 1).

    • Add dFBS to a final concentration of 10% (or as required by the cell line). The use of dialyzed FBS is crucial to minimize the presence of unlabeled amino acids from the serum.

    • Add other necessary supplements.

    • Sterile-filter the complete "light" medium.

  • Prepare "Heavy" Medium:

    • To a separate aliquot of the L-Asparagine-free base medium, add "heavy" L-Asparagine-¹³C₄,¹⁵N₂,d₈ to the same final molar concentration as the "light" medium.

    • Add dFBS and other supplements as for the "light" medium.

    • Sterile-filter the complete "heavy" medium.

Cell Culture and Labeling

Procedure:

  • Cell Line Selection: Choose a cell line that is auxotrophic for asparagine or has a high asparagine turnover rate for efficient labeling.

  • Adaptation to SILAC Media:

    • Culture the cells in the "light" SILAC medium for at least two passages to adapt them to the custom medium.

    • Split the adapted cell population into two separate flasks. Continue to culture one population in the "light" medium (control) and switch the other population to the "heavy" medium.

  • Achieving Complete Labeling:

    • For complete incorporation of the heavy asparagine, cells must undergo a sufficient number of cell divisions to dilute out the pre-existing "light" proteins. A minimum of five to six cell doublings is recommended to achieve over 97% incorporation.[1]

    • Monitor cell growth and morphology to ensure that the heavy amino acid does not have any adverse effects on cell health.

Experimental Treatment and Cell Harvesting

Procedure:

  • Once complete labeling is achieved, the two cell populations can be used for the desired experiment (e.g., drug treatment, induction of a specific pathway).

  • After the experimental treatment, harvest the "light" and "heavy" cell populations separately.

  • Wash the cells with ice-cold PBS to remove any residual medium.

  • Cell pellets can be stored at -80°C until further processing.

Protein Extraction, Digestion, and Mass Spectrometry Analysis

Procedure:

  • Protein Extraction: Lyse the "light" and "heavy" cell pellets using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Mixing of Lysates: Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixture by high-resolution mass spectrometry (e.g., Orbitrap or Q-TOF).

Data Analysis

The mass spectrometry data will contain pairs of peaks for each asparagine-containing peptide, corresponding to the "light" and "heavy" forms. The ratio of the intensities of these peaks reflects the relative abundance of the protein in the two cell populations. Specialized software (e.g., MaxQuant) is used to identify the peptides and quantify the SILAC ratios.

Considerations for Asparagine Metabolism:

Asparagine can be synthesized from aspartate and glutamine by asparagine synthetase (ASNS) and can be converted back to aspartate by asparaginase. This metabolic flexibility is an important consideration. When using labeled asparagine, it is crucial to assess whether the label is transferred to other amino acids, which could complicate the interpretation of the results. This can be investigated by monitoring the mass spectra for the incorporation of ¹³C and ¹⁵N into other amino acids.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for SILAC with L-Asparagine-¹³C₄,¹⁵N₂,d₈ cluster_media Media Preparation cluster_culture Cell Culture & Labeling cluster_experiment Experiment & Harvesting cluster_analysis Analysis Light_Media Prepare 'Light' Medium (Unlabeled Asparagine) Label_Light Culture in 'Light' Medium Light_Media->Label_Light Heavy_Media Prepare 'Heavy' Medium (L-Asparagine-¹³C₄,¹⁵N₂,d₈) Label_Heavy Culture in 'Heavy' Medium (≥5-6 Doublings) Heavy_Media->Label_Heavy Adapt Adapt Cells to SILAC Medium Adapt->Label_Light Adapt->Label_Heavy Treatment Apply Experimental Treatment Label_Light->Treatment Label_Heavy->Treatment Harvest Harvest 'Light' and 'Heavy' Cell Populations Treatment->Harvest Lyse Cell Lysis & Protein Quantification Harvest->Lyse Mix Mix Equal Amounts of Protein Lyse->Mix Digest Protein Digestion Mix->Digest MS Mass Spectrometry Analysis Digest->MS Data Data Analysis (Quantification) MS->Data

Caption: A flowchart of the SILAC experimental workflow using labeled L-Asparagine.

Asparagine_Metabolism Simplified Asparagine Metabolism Glutamine Glutamine ASNS Asparagine Synthetase (ASNS) Glutamine->ASNS Aspartate Aspartate Aspartate->ASNS Asparagine Asparagine Asparaginase Asparaginase Asparagine->Asparaginase Protein Protein Synthesis Asparagine->Protein ASNS->Asparagine Asparaginase->Aspartate

Caption: Key metabolic pathways involving asparagine in mammalian cells.

References

Application Notes and Protocols for L-Asparagine-13C4,15N2,d8 in Quantitative Proteomics (SILAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Asparagine-13C4,15N2,d8 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. It is intended for researchers, scientists, and drug development professionals who are looking to perform relative quantification of proteins and investigate cellular signaling pathways, with a specific focus on the mTOR pathway.

Introduction to SILAC and this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in mass spectrometry-based quantitative proteomics.[1] The method involves growing two populations of cells in culture media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid.[2] Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins.

This compound is a heavy, stable isotope-labeled form of the amino acid L-asparagine. The incorporation of this labeled asparagine into proteins results in a predictable mass shift that can be detected by a mass spectrometer. By comparing the signal intensities of the light and heavy peptide pairs, the relative abundance of the corresponding protein in the two cell populations can be accurately determined.[3]

This application note will detail the use of this compound for the quantitative analysis of the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and metabolism.[4]

Experimental Workflow

The general workflow for a SILAC experiment using this compound is outlined below. This workflow can be adapted for various experimental designs, including the study of drug effects on the mTOR signaling pathway.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Preparation cluster_3 Analysis A Light' Cell Population (Normal Asparagine) C Control Treatment A->C B 'Heavy' Cell Population (this compound) D Experimental Treatment (e.g., mTOR inhibitor) B->D E Cell Lysis & Protein Extraction C->E D->E F Combine Equal Protein Amounts E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis & Quantification H->I

Figure 1: General SILAC experimental workflow.

Detailed Protocols

Preparation of SILAC Media

Materials:

  • DMEM for SILAC (Asparagine-free)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Asparagine (light)

  • This compound (heavy)

  • Penicillin-Streptomycin solution

  • Sterile-filtered water

Protocol:

  • Prepare a stock solution of "light" L-Asparagine by dissolving it in sterile-filtered water to a final concentration of 10 mg/mL.

  • Prepare a stock solution of "heavy" this compound by dissolving it in sterile-filtered water to a final concentration of 10 mg/mL.

  • To prepare 500 mL of "light" SILAC medium, add the following to a 500 mL bottle of asparagine-free DMEM:

    • 50 mL of dFBS (10% final concentration)

    • 5 mL of Penicillin-Streptomycin (1% final concentration)

    • The appropriate volume of the "light" L-Asparagine stock solution to achieve the desired final concentration (e.g., the standard concentration found in DMEM).

  • To prepare 500 mL of "heavy" SILAC medium, add the following to a 500 mL bottle of asparagine-free DMEM:

    • 50 mL of dFBS (10% final concentration)

    • 5 mL of Penicillin-Streptomycin (1% final concentration)

    • The appropriate volume of the "heavy" this compound stock solution to achieve the same final concentration as the "light" medium.

  • Sterile-filter the complete "light" and "heavy" media using a 0.22 µm filter unit.

  • Store the prepared media at 4°C, protected from light.

Cell Culture and Labeling
  • Culture the cells of interest in the "light" SILAC medium for at least 6-8 cell doublings to ensure complete incorporation of the "light" asparagine.

  • To initiate labeling, passage the cells and seed two separate populations: one in "light" medium and one in "heavy" medium.

  • Continue to culture the cells in their respective SILAC media for at least 6-8 cell doublings to achieve >99% incorporation of the "heavy" this compound in the "heavy" cell population.

  • Verification of Labeling Efficiency: Before proceeding with the main experiment, it is recommended to verify the labeling efficiency. This can be done by harvesting a small aliquot of the "heavy" labeled cells, extracting proteins, digesting them, and analyzing the peptides by mass spectrometry to confirm the absence of "light" peptides.

Experimental Treatment and Sample Preparation
  • Once complete labeling is confirmed, the two cell populations can be subjected to different experimental conditions. For example, to study the effect of an mTOR inhibitor:

    • Treat the "heavy" labeled cells with the mTOR inhibitor at a predetermined concentration and duration.

    • Treat the "light" labeled cells with a vehicle control for the same duration.

  • After treatment, wash the cells with ice-cold PBS and harvest them.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.

LC-MS/MS Analysis and Data Processing
  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the raw mass spectrometry data using a software package that supports SILAC quantification, such as MaxQuant.

  • The software will identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

  • Protein ratios are then calculated based on the median or average of the corresponding peptide ratios.

Data Presentation: Quantitative Analysis of the mTOR Pathway

The following table presents a hypothetical but representative dataset from a SILAC experiment investigating the effect of an mTOR inhibitor on protein expression in a cancer cell line.

Protein NameGene NameHeavy/Light RatioRegulationFunction in mTOR Pathway
Serine/threonine-protein kinase mTORMTOR0.98UnchangedCentral kinase of the pathway
Regulatory-associated protein of mTORRPTOR0.52Down-regulatedComponent of mTORC1 complex
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP10.61Down-regulatedDownstream target of mTORC1, inhibits translation
Ribosomal protein S6 kinase beta-1RPS6KB10.55Down-regulatedDownstream target of mTORC1, promotes protein synthesis
Unc-51 like autophagy activating kinase 1ULK11.89Up-regulatedNegatively regulated by mTORC1, initiates autophagy
Tuberous sclerosis 1TSC11.02UnchangedComponent of the TSC complex, a negative regulator of mTORC1
Tuberous sclerosis 2TSC20.99UnchangedComponent of the TSC complex, a negative regulator of mTORC1

Visualization of the mTOR Signaling Pathway

The following diagram illustrates the core components of the mTOR signaling pathway and highlights the proteins from the example dataset.

mTOR_Pathway cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_upstream Upstream Regulators mTOR mTOR S6K1 S6K1 (RPS6KB1) Ratio: 0.55 (Down) mTOR->S6K1 EIF4EBP1 4E-BP1 (EIF4EBP1) Ratio: 0.61 (Down) mTOR->EIF4EBP1 ULK1 ULK1 Ratio: 1.89 (Up) mTOR->ULK1 Raptor Raptor (RPTOR) Ratio: 0.52 (Down) Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Translation Translation EIF4EBP1->Translation Autophagy Autophagy ULK1->Autophagy TSC_Complex TSC1/TSC2 Complex TSC_Complex->mTOR

Figure 2: Simplified mTOR signaling pathway.

Conclusion

This compound is a valuable tool for quantitative proteomics using the SILAC methodology. This application note provides a comprehensive guide for its use in studying cellular signaling pathways, exemplified by the mTOR pathway. The detailed protocols and data presentation examples offer a solid foundation for researchers to design and execute their own quantitative proteomics experiments, ultimately leading to a deeper understanding of complex biological processes and the identification of potential therapeutic targets.

References

Application Notes and Protocols for LC-MS Analysis of ¹³C Labeled Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using compounds such as ¹³C labeled asparagine is a powerful technique for elucidating metabolic pathways and quantifying cellular metabolism dynamics. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific analytical method ideal for distinguishing and quantifying labeled and unlabeled metabolites.[1] This document provides detailed protocols and application notes for the sample preparation of ¹³C labeled asparagine for LC-MS analysis, ensuring high-quality, reproducible data for applications in metabolic research, drug discovery, and biomarker identification.

Core Principles

The fundamental goal of the sample preparation workflow is to efficiently extract the ¹³C labeled asparagine from the biological matrix while minimizing degradation, contamination, and matrix effects that can interfere with LC-MS analysis.[2][3] Key steps include cell culture and labeling, rapid quenching of metabolic activity, efficient extraction of metabolites, removal of interfering substances like proteins, and preparation of the final sample for injection into the LC-MS system. The use of an appropriate internal standard is crucial for accurate quantification.[4][5]

Experimental Workflow Diagram

experimental_workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Collection & Quenching cluster_2 Metabolite Extraction cluster_3 Sample Clean-up & Preparation cluster_4 LC-MS Analysis cell_culture 1. Cell Seeding & Growth labeling 2. Introduction of ¹³C Labeled Asparagine cell_culture->labeling media_removal 3. Rapid Media Removal pbs_wash 4. Wash with Cold PBS media_removal->pbs_wash quenching 5. Metabolic Quenching (e.g., Liquid Nitrogen) pbs_wash->quenching extraction_solvent 6. Addition of Cold Extraction Solvent (e.g., 80% Methanol) quenching->extraction_solvent cell_scraping 7. Cell Scraping extraction_solvent->cell_scraping vortexing 8. Vortexing & Incubation cell_scraping->vortexing centrifugation 9. Centrifugation to Pellet Debris vortexing->centrifugation supernatant_collection 10. Supernatant Collection centrifugation->supernatant_collection drying 11. Solvent Evaporation (e.g., SpeedVac) supernatant_collection->drying reconstitution 12. Reconstitution in LC-MS Grade Solvent drying->reconstitution filtration 13. Filtration (Optional) reconstitution->filtration lcms_analysis 14. Injection into LC-MS System filtration->lcms_analysis

Caption: Experimental workflow for the preparation of ¹³C labeled asparagine samples for LC-MS analysis.

Experimental Protocols

Cell Culture and Labeling with ¹³C Asparagine

This protocol is a general guideline for labeling adherent cells. Optimization may be required for specific cell lines and experimental conditions.[1]

Materials:

  • Adherent cells

  • Complete culture medium

  • Culture medium lacking asparagine

  • ¹³C labeled L-asparagine

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Seed cells in culture plates or flasks and grow to the desired confluency (typically 70-80%).

  • Aspirate the standard culture medium.

  • Wash the cells once with sterile PBS to remove residual medium.

  • Replace the standard medium with the asparagine-free culture medium containing a known concentration of ¹³C labeled L-asparagine.

  • Incubate the cells for a predetermined time to allow for the uptake and incorporation of the labeled asparagine into cellular metabolites. The incubation time will depend on the specific metabolic pathway being investigated.

Sample Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is critical to capture an accurate snapshot of the metabolome at the time of harvesting.[6]

Materials:

  • Ice-cold PBS

  • Liquid nitrogen

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Remove the culture medium from the cells.[7]

  • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular metabolites.[6][7]

  • Immediately add liquid nitrogen to the culture plate to flash-freeze the cells and quench metabolism.[7]

  • Before the liquid nitrogen completely evaporates, add an appropriate volume of ice-cold 80% methanol to the plate.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]

  • Vortex the tube vigorously for 30 seconds to ensure complete cell lysis and metabolite extraction.

  • Incubate the samples on ice or at -20°C for at least 20 minutes to precipitate proteins.

  • Centrifuge the samples at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[7]

  • Carefully collect the supernatant, which contains the polar metabolites including ¹³C asparagine, and transfer it to a new pre-chilled tube.[1]

Sample Preparation for LC-MS Analysis

Materials:

  • Vacuum concentrator (e.g., SpeedVac)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Autosampler vials with pre-slit PTFE caps

Procedure:

  • Dry the collected supernatant using a vacuum concentrator.

  • Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade solvent (e.g., a mixture of water and acetonitrile compatible with your LC method).

  • Vortex the reconstituted sample and centrifuge briefly to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.[7]

  • Store samples at -80°C until analysis to prevent degradation.[7]

Quantitative Data Presentation

The following tables summarize typical quantitative parameters relevant to the LC-MS analysis of amino acids. Note that specific values will vary depending on the instrument, method, and matrix.

Table 1: Protein Precipitation Efficiency of Common Solvents

SolventProtein Removal Efficiency (%)Reference
Acetonitrile93.2[8]
Methanol88.7[8]
Ethanol88.6[8]
Methanol:Ethanol (1:1)Recommended for global profiling[8]
30% Sulfosalicylic AcidEffective for plasma samples[4][9]

Table 2: Intra- and Inter-day Precision and Accuracy for Asparagine Analysis

AnalyteConcentration (µM)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)Reference
L-Asparagine55.6489.856.4693.98[10]
L-Asparagine200.28104.82.17103.5[10]
L-Asparagine801.34102.73.21101.9[10]

Considerations for Method Development

  • Internal Standards: For accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard that is not expected to be present in the sample, such as ¹³C,¹⁵N-Asparagine, or another labeled amino acid with similar chemical properties.[4][5]

  • Derivatization: While direct analysis of underivatized amino acids is possible, derivatization can improve chromatographic retention and ionization efficiency.[11][12][13][14] However, it also adds an extra step to the sample preparation and may introduce variability.

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the analyte of interest, leading to ion suppression or enhancement.[2][3][15][16][17] Proper sample clean-up and the use of an internal standard can help to mitigate matrix effects.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for the retention and separation of polar compounds like asparagine without derivatization.[3][18] Reversed-phase chromatography is more commonly used with derivatized amino acids.

Troubleshooting

  • Low Analyte Signal: This could be due to inefficient extraction, sample degradation, or significant matrix effects. Re-optimize extraction conditions, ensure samples are kept cold, and evaluate the need for further sample clean-up.

  • Poor Peak Shape: This may result from issues with the reconstitution solvent, column degradation, or interactions with the analytical column. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.

  • High Variability between Replicates: This can be caused by inconsistent sample handling, quenching, or extraction. Strict adherence to the protocol and ensuring rapid and consistent processing of all samples is crucial.

By following these detailed protocols and considering the key aspects of method development, researchers can obtain reliable and high-quality data for their ¹³C labeled asparagine metabolomics studies.

References

Application Notes and Protocols for Biomolecular NMR Experiments Using Triply Labeled Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Asparagine residues play crucial roles in protein structure, function, and interaction. The side-chain amide group of asparagine can act as both a hydrogen bond donor and acceptor, contributing significantly to the stability of protein structures, including the formation of hydrogen-bonded ladders in amyloid fibrils.[1][2] In drug development, understanding the local environment and dynamics of asparagine residues within a target protein can be critical for designing potent and specific ligands. Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing asparagine residues at an atomic level. The use of triply labeled (¹³C, ¹⁵N, ²H) asparagine, in conjunction with specialized NMR experiments, enhances spectral resolution and sensitivity, enabling detailed studies of large and complex biomolecular systems.[3][4][5] These approaches are particularly valuable for studying intrinsically disordered proteins (IDPs), where the lack of a fixed tertiary structure makes characterization by other methods challenging.[6][7][8][9][10]

This document provides detailed application notes and protocols for conducting biomolecular NMR experiments using triply labeled asparagine to investigate protein structure, dynamics, and interactions.

I. Isotopic Labeling of Proteins with Triply Labeled Asparagine

Uniform or selective isotopic labeling is the first critical step for most biomolecular NMR studies. For proteins expressed in bacterial systems, this is typically achieved by growing the cells in a minimal medium supplemented with ¹⁵NH₄Cl as the sole nitrogen source, ¹³C-glucose as the sole carbon source, and in D₂O-based media for deuteration.[3][4]

Protocol for Uniform Triple Labeling (¹³C, ¹⁵N, ²H):

  • Prepare M9 Minimal Medium: Prepare M9 minimal medium using 99.9% D₂O.

  • Add Isotope Sources: Supplement the medium with ¹⁵NH₄Cl (1 g/L) and [U-¹³C₆]-glucose (2-4 g/L). For higher levels of deuteration, [U-¹³C₆, ²H]-glucose can be used.[3]

  • Inoculation and Growth: Inoculate the medium with an appropriate E. coli expression strain (e.g., BL21(DE3)) carrying the plasmid for the protein of interest. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Protein Expression: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatographic techniques. During purification, the buffer should be H₂O-based to allow for the back-exchange of amide protons to ¹H, which is essential for many NMR experiments.[3]

Note on Selective Labeling: For very large proteins or specific research questions, selective labeling of asparagine can be beneficial. This can be achieved by using auxotrophic expression strains or by adding labeled L-asparagine to the growth medium.[11][12][13]

II. NMR Experiments for Asparagine Side-Chain Assignment and Characterization

The assignment of asparagine side-chain ¹H and ¹⁵N resonances is a prerequisite for more detailed structural and dynamic studies. Due to chemical shift degeneracy, especially in IDPs, conventional experiments are often insufficient.[6][7] Triple-resonance experiments that correlate the side-chain amides with the better-dispersed backbone resonances are highly effective.

A. 3D HN(CACBCGCO)NH₂ and 3D HN(COCACBCGCO)NH₂ Experiments for Side-Chain Assignment in IDPs:

These experiments create correlations between the side-chain amide protons (Hδ21/Hδ22) and nitrogen (Nδ2) of an asparagine residue and the backbone amide nitrogen of the same residue (i) and the following residue (i+1).[6] This allows for unambiguous assignment even in cases of severe spectral overlap.

Experimental Protocol:

  • Sample Preparation: Prepare a 0.5-1.0 mM sample of the triply labeled protein in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.

  • Spectrometer Setup: These experiments are typically performed on high-field NMR spectrometers (≥600 MHz) equipped with a cryoprobe.

  • Pulse Sequences: Utilize the pulse sequences for the 3D HN(CACBCGCO)NH₂ and 3D HN(COCACBCGCO)NH₂ experiments as described in the literature.[6] Key parameters include:

    • ¹H carrier frequency set to the water resonance.

    • ¹⁵N carrier frequency initially centered on the backbone amide region and then switched to the Asn/Gln side-chain region.[6]

    • ¹³C carrier frequency positioned in the aliphatic region and switched to the carbonyl region during the pulse sequence.[6]

  • Data Acquisition: Acquire the 3D data with appropriate spectral widths and resolution in each dimension.

  • Data Processing and Analysis: Process the data using NMR software (e.g., NMRPipe, SPARKY). Analyze the 3D spectra to trace the correlations from the backbone ¹⁵N resonances to the side-chain ¹H/¹⁵N resonances.

B. Solid-State NMR for Studying Asparagine in Amyloid Fibrils:

In insoluble systems like amyloid fibrils, solid-state NMR (ssNMR) is the technique of choice. Fast Magic-Angle Spinning (MAS) experiments can be used to detect the side-chain amide protons of asparagine.[1][2]

Experimental Protocol:

  • Sample Preparation: Prepare uniformly ¹³C, ¹⁵N labeled amyloid fibrils of the protein of interest.

  • Spectrometer Setup: Use a solid-state NMR spectrometer equipped with a fast MAS probe (e.g., 110 kHz).[1]

  • Experiment: A proton-detected 3D NCOCX experiment can be used to assign the side-chain ¹⁵N resonances.[1]

  • Data Analysis: Analyze the spectra to identify asparagine residues involved in hydrogen-bonded ladders, which often exhibit deshielded proton chemical shifts.[1][2]

III. Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from NMR experiments on triply labeled asparagine.

Table 1: Typical Chemical Shift Ranges for Asparagine Side-Chain Nuclei.

AtomChemical Shift Range (ppm)Notes
Hδ216.5 - 8.5The downfield shifted proton, often involved in hydrogen bonding.[14]
Hδ226.0 - 7.5The upfield shifted proton.
Nδ2110 - 115
~37
~53

Note: Chemical shifts are highly sensitive to the local chemical environment, including hydrogen bonding and secondary structure.[1][14] For stereospecific assignment, a chemical shift difference of ≥0.40 ppm between Hδ21 and Hδ22 can be used with high confidence.[14][15]

Table 2: Representative Relaxation Data for Asparagine Side-Chains in Amyloid Fibrils.

Residue¹⁵N R₁ρ (s⁻¹)Proton T₂' (ms)Interpretation
N22610 ± 20.5 ± 0.1Rigid side-chain, likely involved in a stable hydrogen-bonded ladder.[1]
N26212 ± 30.4 ± 0.1Rigid side-chain, part of the same ladder as N226.[1]
N24330 ± 51.2 ± 0.2More flexible side-chain, not part of a rigid ladder.[1]
N27925 ± 41.5 ± 0.3More flexible side-chain.[1]

Data adapted from studies on HET-s(218–289) amyloid fibrils.[1] Lower ¹⁵N R₁ρ values indicate increased rigidity.

IV. Visualization of Pathways and Workflows

Diagram 1: Asparagine Ladder Formation in Amyloid Fibrils

Asparagine_Ladder cluster_0 Polypeptide Chain 1 cluster_1 Polypeptide Chain 2 cluster_2 Polypeptide Chain 1 Asn_i Asn (i) Cγ-Cβ-Cα C=O N-H Asn_j Asn (j) Cγ-Cβ-Cα C=O N-H Asn_i:f2->Asn_j:f3 H-bond Asn_i_plus_1 Asn (i+1) Cγ-Cβ-Cα C=O N-H Asn_j:f2->Asn_i_plus_1:f3 H-bond

Caption: Schematic of an asparagine ladder in amyloid fibrils.

Diagram 2: Experimental Workflow for Asparagine Side-Chain Assignment

ASN_Assignment_Workflow start Protein Expression (¹³C, ¹⁵N, ²H labeling) purification Protein Purification (Back-exchange to ¹H) start->purification nmr_sample NMR Sample Preparation purification->nmr_sample nmr_exp 3D Triple-Resonance NMR (HN(CO)CACB, HNCACB) nmr_sample->nmr_exp backbone_assign Backbone Assignment nmr_exp->backbone_assign sidechain_exp 3D HN(CACBCGCO)NH₂ 3D HN(COCACBCGCO)NH₂ backbone_assign->sidechain_exp sidechain_assign Side-Chain Assignment (Asn Hδ2/Nδ2) sidechain_exp->sidechain_assign analysis Structural and Dynamic Analysis sidechain_assign->analysis

Caption: Workflow for NMR assignment of asparagine side-chains.

V. Applications in Drug Development

The detailed characterization of asparagine residues by NMR can provide valuable insights for drug development:

  • Target Validation: Identifying key asparagine residues involved in protein-protein or protein-ligand interactions can help validate a drug target.

  • Structure-Based Drug Design: High-resolution structural information of asparagine side-chain conformations and their hydrogen-bonding networks can guide the design of small molecules that bind with high affinity and specificity.

  • Fragment Screening: NMR is a powerful tool for fragment-based drug discovery. Changes in the chemical shifts of asparagine side-chain amides upon the addition of small molecule fragments can be used to identify binders and map their binding sites.

  • Understanding Drug Resistance: Mutations involving asparagine residues can lead to drug resistance. NMR can be used to study the structural and dynamic consequences of such mutations, providing a basis for the design of next-generation inhibitors.

By providing atomic-level details on the structure and dynamics of asparagine residues, NMR spectroscopy, particularly with the aid of triple-labeling, is an indispensable tool for both basic research and pharmaceutical development.

References

Application Notes and Protocols for Incorporating L-Asparagine-¹³C₄,¹⁵N₂,d₈ in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a stable isotope-labeled amino acid that serves as a powerful tool in metabolic research. By replacing specific carbon, nitrogen, and hydrogen atoms with their heavier, non-radioactive isotopes, this tracer allows for the precise tracking of asparagine's metabolic fate in vivo. These application notes provide a comprehensive overview of the uses of L-Asparagine-¹³C₄,¹⁵N₂,d₈ in rodent models, particularly in the fields of oncology, neuroscience, and metabolic diseases. The detailed protocols herein are designed to guide researchers in the successful implementation of in vivo stable isotope tracing studies.

Applications

The primary applications of L-Asparagine-¹³C₄,¹⁵N₂,d₈ in rodent models include:

  • Metabolic Flux Analysis: Tracing the incorporation of the labeled asparagine into downstream metabolites provides a dynamic view of metabolic pathways. This is particularly valuable for understanding how diseases or drug treatments alter cellular metabolism.

  • Pharmacodynamic (PD) Studies: In the context of therapies that target asparagine metabolism, such as the use of L-Asparaginase in leukemia treatment, L-Asparagine-¹³C₄,¹⁵N₂,d₈ can be used as an internal standard for the accurate quantification of endogenous asparagine levels in biological samples.[1] This allows for a precise assessment of the drug's efficacy in depleting its target.

  • Biomarker Discovery: By identifying metabolic pathways that are altered in disease states, stable isotope tracing can aid in the discovery of novel biomarkers for diagnosis, prognosis, or treatment response.

  • Understanding Asparagine Metabolism in Health and Disease: L-Asparagine-¹³C₄,¹⁵N₂,d₈ enables the investigation of asparagine's role in various physiological and pathological processes, including its contribution to the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and nucleotide synthesis.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo metabolic tracing studies with L-Asparagine-¹³C₄,¹⁵N₂,d₈ in rodent models. It is crucial to adapt these protocols to the specific research question and animal model.

Animal Handling and Acclimation
  • Animal Models: This protocol is applicable to various rodent models, including mice and rats. The choice of strain will depend on the specific research goals.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless the experimental design requires a specific diet.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment to minimize stress-related metabolic changes.

Preparation and Administration of L-Asparagine-¹³C₄,¹⁵N₂,d₈
  • Reconstitution: Dissolve L-Asparagine-¹³C₄,¹⁵N₂,d₈ in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS). The concentration should be calculated based on the desired dosage and the administration volume. Ensure complete dissolution.

  • Dosage: The optimal dosage will vary depending on the animal model, the research question, and the analytical sensitivity. A common starting point for amino acid tracers is in the range of 25-100 mg/kg body weight. Pilot studies are recommended to determine the ideal dose for achieving sufficient isotopic enrichment in the tissues of interest.

  • Administration Route:

    • Intraperitoneal (IP) Injection: A common and relatively simple method for systemic delivery.

    • Intravenous (IV) Injection (Tail Vein): Provides rapid and complete bioavailability.

    • Oral Gavage: Suitable for studying intestinal absorption and first-pass metabolism.

    • Constant Infusion: For studies requiring steady-state isotopic enrichment, a continuous infusion via a catheter can be employed.

Experimental Workflow

A typical experimental workflow for a bolus administration of the tracer is as follows:

  • Fasting (Optional): A short fasting period (e.g., 4-6 hours) can help to reduce variability in baseline metabolite levels. However, the decision to fast should be considered carefully as it can alter metabolism.

  • Baseline Sample Collection (Optional): Collect baseline blood samples before tracer administration to determine natural isotopic abundance.

  • Tracer Administration: Administer the prepared L-Asparagine-¹³C₄,¹⁵N₂,d₈ solution via the chosen route.

  • Time-Course Sampling: Collect blood and tissues at various time points after administration to capture the dynamic changes in isotopic enrichment. The timing will depend on the metabolic pathways of interest, with earlier time points for rapid turnover pathways and later time points for slower processes.

  • Sample Collection and Quenching:

    • Blood: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge at 4°C to separate plasma.

    • Tissues: Rapidly excise tissues of interest and immediately snap-freeze them in liquid nitrogen to quench all metabolic activity. This is a critical step to prevent post-mortem metabolic changes.

  • Sample Storage: Store all samples at -80°C until analysis.

Metabolite Extraction
  • Plasma: For plasma samples, a protein precipitation step is typically performed using a cold solvent like methanol (B129727) or acetonitrile.

  • Tissues:

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate at a high speed at 4°C to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

Analytical Methods
  • Mass Spectrometry (MS): The primary analytical technique for stable isotope tracing studies.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The most common method for analyzing polar metabolites like amino acids.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, often requiring derivatization of the analytes.

  • Data Analysis: The raw data from the mass spectrometer will consist of mass-to-charge ratios (m/z) and their corresponding intensities. The analysis involves:

    • Peak Integration: To determine the area of the peaks corresponding to the different isotopologues of asparagine and its downstream metabolites.

    • Correction for Natural Abundance: The natural abundance of heavy isotopes must be corrected to accurately determine the enrichment from the tracer.

    • Calculation of Fractional Enrichment: This represents the percentage of a metabolite pool that is labeled with the stable isotope.

Data Presentation

Quantitative data from metabolic tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison. The following tables provide hypothetical examples of how to structure such data, based on expected outcomes from an in vivo study with labeled asparagine in a rodent cancer model.

Table 1: Isotopic Enrichment of Asparagine and Related Metabolites in Plasma

MetaboliteTime PointFractional Enrichment (%) - Control Group (Mean ± SD)Fractional Enrichment (%) - Treatment Group (Mean ± SD)
L-Asparagine-¹³C₄,¹⁵N₂5 min85.2 ± 5.183.9 ± 6.2
30 min45.7 ± 4.848.1 ± 5.5
60 min20.3 ± 3.122.5 ± 3.9
L-Aspartate-¹³C₄,¹⁵N₁5 min2.1 ± 0.51.8 ± 0.4
30 min10.5 ± 1.28.9 ± 1.1
60 min15.8 ± 2.012.4 ± 1.8
L-Glutamate-¹³C₄,¹⁵N₁5 min0.8 ± 0.20.6 ± 0.1
30 min4.2 ± 0.73.1 ± 0.5
60 min7.9 ± 1.15.8 ± 0.9

Table 2: Isotopic Enrichment of TCA Cycle Intermediates in Tumor Tissue

MetaboliteTime PointFractional Enrichment (%) - Control Group (Mean ± SD)Fractional Enrichment (%) - Treatment Group (Mean ± SD)
Malate (M+4)30 min5.2 ± 0.93.1 ± 0.6
60 min8.7 ± 1.35.2 ± 0.8
Fumarate (M+4)30 min4.8 ± 0.82.9 ± 0.5
60 min8.1 ± 1.24.9 ± 0.7
Citrate (M+4)30 min3.5 ± 0.62.0 ± 0.4
60 min6.2 ± 1.03.5 ± 0.6

Visualizations

Asparagine Metabolic Pathway

The following diagram illustrates the central pathways of asparagine metabolism, including its synthesis from aspartate and glutamine, and its catabolism.

Asparagine_Metabolism Aspartate Aspartate TCA_Cycle TCA Cycle Aspartate->TCA_Cycle Nucleotide_Synthesis Nucleotide Synthesis Aspartate->Nucleotide_Synthesis invis1 Aspartate->invis1 Glutamine Glutamine Glutamine->invis1 Asparagine L-Asparagine Asparagine->Aspartate Asparaginase H₂O -> NH₃ Protein_Synthesis Protein Synthesis Asparagine->Protein_Synthesis Glutamate Glutamate invis1->Asparagine Asparagine Synthetase (ASNS) ATP -> AMP + PPi invis1->Glutamate invis2

Caption: Central pathways of L-Asparagine metabolism.

Experimental Workflow Diagram

This diagram outlines the key steps in an in vivo stable isotope tracing experiment using L-Asparagine-¹³C₄,¹⁵N₂,d₈ in a rodent model.

Experimental_Workflow start Rodent Model Acclimation tracer_prep Prepare L-Asparagine-¹³C₄,¹⁵N₂,d₈ Solution start->tracer_prep administration Tracer Administration (IP, IV, or Gavage) tracer_prep->administration sampling Time-Course Sample Collection (Blood, Tissues) administration->sampling quenching Metabolic Quenching (Snap-freezing in Liquid N₂) sampling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Analysis analysis->data_processing end Metabolic Flux Interpretation data_processing->end

Caption: Workflow for in vivo stable isotope tracing.

Conclusion

The use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ in rodent models offers a robust method for investigating the complexities of asparagine metabolism in vivo. The protocols and data presentation guidelines provided here serve as a foundation for researchers to design and execute rigorous and informative stable isotope tracing studies. By carefully considering the experimental design and employing sensitive analytical techniques, researchers can gain valuable insights into the roles of asparagine in health and disease, ultimately contributing to the development of new therapeutic strategies.

References

Application Notes and Protocols for the Use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of amino acids is critical in various fields of research, including metabolomics, clinical diagnostics, and drug development. L-Asparagine, a non-essential amino acid, plays a crucial role in cellular metabolism, protein synthesis, and neurotransmission. Its levels can be indicative of certain physiological or pathological states, such as inborn errors of metabolism or the efficacy of cancer therapies like L-asparaginase treatment.

Stable isotope-labeled internal standards are the gold standard for accurate and precise quantification of analytes in complex biological matrices by mass spectrometry. L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a heavy-labeled analog of L-asparagine that serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring similar extraction recovery and ionization efficiency, thereby correcting for matrix effects and variations during sample preparation and analysis.[1][2] This document provides detailed application notes and protocols for the use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an internal standard for the quantitative analysis of L-asparagine in biological samples.

Applications

The use of L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an internal standard is applicable to a wide range of research areas:

  • Metabolomics: To accurately determine the absolute concentration of asparagine in cells, tissues, and biofluids, providing insights into metabolic pathways and cellular responses to stimuli.

  • Clinical Research: For the development of diagnostic assays for diseases associated with altered asparagine metabolism.

  • Drug Development: In pharmacokinetic and pharmacodynamic (PK/PD) studies of drugs that modulate amino acid metabolism, such as L-asparaginase, a key chemotherapeutic agent for acute lymphoblastic leukemia (ALL).[3][4][5] By accurately measuring asparagine depletion, researchers can assess the efficacy of the drug and investigate mechanisms of resistance.[3][4][5][6][7]

  • Nutritional Science: To study the impact of diet on asparagine levels and its metabolic fate.

Experimental Protocols

This section provides a comprehensive protocol for the quantification of L-asparagine in human plasma using L-Asparagine-¹³C₄,¹⁵N₂,d₈ as an internal standard. The protocol can be adapted for other biological matrices such as cell culture media or tissue homogenates with appropriate modifications.

Materials and Reagents
  • L-Asparagine (analyte standard)

  • L-Asparagine-¹³C₄,¹⁵N₂,d₈ (internal standard)

  • LC-MS/MS grade water, acetonitrile (B52724), methanol, and formic acid

  • Human plasma (or other biological matrix)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid or 10% trichloroacetic acid)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-asparagine and L-Asparagine-¹³C₄,¹⁵N₂,d₈ in LC-MS/MS grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions of L-asparagine by serially diluting the primary stock solution with water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of L-Asparagine-¹³C₄,¹⁵N₂,d₈ at a fixed concentration (e.g., 10 µg/mL) in water.

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Add 10 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[8][9][10]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography (LC)

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar amino acids. A common choice is a silica-based column with an amide or cyano stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient from 95% to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Return to 95% B

    • 6.1-10 min: Re-equilibrate at 95% B

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • L-Asparagine: Precursor ion (Q1) m/z 133.1 -> Product ion (Q3) m/z 74.1[11]

    • L-Asparagine-¹³C₄,¹⁵N₂,d₈: Precursor ion (Q1) m/z 147.1 -> Product ion (Q3) m/z 82.1 (Note: The exact mass shift will depend on the isotopic purity of the standard)

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Data Analysis
  • Integrate the peak areas for both the analyte (L-asparagine) and the internal standard (L-Asparagine-¹³C₄,¹⁵N₂,d₈) for each sample, calibrator, and quality control.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.

  • Determine the concentration of L-asparagine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods for amino acid analysis using stable isotope-labeled internal standards.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µM)Regression Model
L-Asparagine0.5 - 500Linear (1/x²)> 0.995

(Data synthesized from typical performance characteristics of similar assays)

Table 2: Accuracy and Precision (Intra- and Inter-day)

Quality ControlNominal Conc. (µM)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low598.54.2101.25.8
Medium50102.13.1100.54.5
High40099.32.598.93.7

(Data synthesized from typical performance characteristics of similar assays)[12][13]

Table 3: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (µM)Accuracy at LLOQ (%)Precision at LLOQ (%CV)
L-Asparagine0.595.78.9

(Data synthesized from typical performance characteristics of similar assays)[10]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_spike Spike with L-Asparagine-¹³C₄,¹⁵N₂,d₈ plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation HILIC Separation injection->separation detection MRM Detection separation->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantify L-Asparagine calibration->quantification

Caption: Experimental workflow for L-asparagine quantification.

Asparagine Biosynthesis and L-Asparaginase Action

G cluster_synthesis Asparagine Synthesis cluster_degradation L-Asparaginase Action Aspartate Aspartate ASNS Asparagine Synthetase (ASNS) Aspartate->ASNS Glutamine Glutamine Glutamine->ASNS Asparagine Asparagine ASNS->Asparagine Glutamate Glutamate ASNS->Glutamate AMP_PPi AMP + PPi ASNS->AMP_PPi ATP ATP ATP->ASNS Ext_Asparagine Extracellular Asparagine L_Asparaginase L-Asparaginase Ext_Asparagine->L_Asparaginase Depletion Asparagine Depletion (Apoptosis in Cancer Cells) L_Asparaginase->Depletion Aspartate_deg Aspartate L_Asparaginase->Aspartate_deg Ammonia Ammonia L_Asparaginase->Ammonia

Caption: Asparagine metabolism and L-asparaginase action.

L-Asparaginase Resistance Mechanism

G cluster_resistance L-Asparaginase Resistance L_Asparaginase L-Asparaginase Treatment Asn_depletion Extracellular Asparagine Depletion L_Asparaginase->Asn_depletion Stress_response Amino Acid Stress Response (ATF4 activation) Asn_depletion->Stress_response ASNS_upregulation Upregulation of Asparagine Synthetase (ASNS) Stress_response->ASNS_upregulation transcriptional activation de_novo_synthesis Increased de novo Asparagine Synthesis ASNS_upregulation->de_novo_synthesis Cell_survival Cancer Cell Survival and Proliferation de_novo_synthesis->Cell_survival

References

Unraveling Metabolic Fates: A Guide to Fluxomics using L-Asparagine-¹³C₄,¹⁵N₂,d₈

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting metabolic flux analysis (fluxomics) experiments using the stable isotope tracer L-Asparagine-¹³C₄,¹⁵N₂,d₈. This powerful tracer allows for the simultaneous tracking of carbon, nitrogen, and hydrogen atoms, offering a comprehensive view of asparagine's metabolic fate and its contribution to various cellular pathways.

Introduction to Fluxomics with Stable Isotope Tracers

Fluxomics is the quantitative study of metabolic flux rates in a biological system under specific conditions. By introducing a stable isotope-labeled substrate (tracer) into a biological system, researchers can track the incorporation of these heavy isotopes into downstream metabolites.[1][2][3] This technique provides a dynamic understanding of cellular metabolism that cannot be achieved by measuring metabolite levels alone.[4] The choice of tracer is critical and depends on the specific metabolic pathway under investigation.[5][6] L-Asparagine-¹³C₄,¹⁵N₂,d₈ is a highly enriched tracer ideal for dissecting the intricate roles of asparagine in central carbon and nitrogen metabolism.

L-Asparagine is a non-essential amino acid crucial for protein synthesis and nitrogen transport.[7][8] In cancer cells, asparagine metabolism is often reprogrammed, making it a key target for therapeutic intervention.[9][10][11] By tracing the ¹³C, ¹⁵N, and deuterium (B1214612) (d) atoms from L-Asparagine-¹³C₄,¹⁵N₂,d₈, researchers can elucidate its contribution to the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and other vital cellular processes.

Experimental Design and Workflow

A successful fluxomics experiment requires careful planning and execution. The general workflow involves cell culture, tracer introduction, sample collection, metabolite extraction, and analysis by mass spectrometry.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling Isotopic Labeling cell_culture->labeling tracer_prep Tracer Preparation (L-Asparagine-¹³C₄,¹⁵N₂,d₈) tracer_prep->labeling quenching Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_processing Data Processing ms_analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

Caption: A generalized workflow for a fluxomics experiment.

Metabolic Pathways of L-Asparagine

L-Asparagine is synthesized from aspartate and glutamine by asparagine synthetase (ASNS).[8][12] It can be catabolized back to aspartate by asparaginase, releasing ammonia.[8] Aspartate can then enter the TCA cycle via oxaloacetate or be used for the synthesis of other amino acids and nucleotides.[13] The ¹³C and ¹⁵N atoms from the labeled asparagine will be incorporated into these downstream metabolites, allowing for the quantification of their respective pathway fluxes.

asparagine_metabolism Asparagine L-Asparagine-¹³C₄,¹⁵N₂,d₈ Aspartate Aspartate Asparagine->Aspartate Asparaginase Protein Protein Synthesis Asparagine->Protein Aspartate->Asparagine ASNS Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate Other_AA Other Amino Acids Aspartate->Other_AA Nucleotides Nucleotides Aspartate->Nucleotides TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->Asparagine

Caption: Simplified metabolic pathways involving L-Asparagine.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Asparagine-¹³C₄,¹⁵N₂,d₈ (ensure high isotopic purity)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Culture cells to the desired confluency (typically 70-80%) in standard growth medium. A minimum of 10⁶ cells is recommended for metabolomics experiments.[14]

  • Prepare the labeling medium by supplementing base medium lacking asparagine with a known concentration of L-Asparagine-¹³C₄,¹⁵N₂,d₈ and dFBS. The concentration of the tracer should be optimized based on the specific cell line's consumption rate.

  • Aspirate the standard growth medium from the cells and wash once with pre-warmed PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a predetermined duration. The labeling time depends on the pathways of interest and the time required to reach isotopic steady state. This can range from minutes for glycolysis to several hours for the TCA cycle and nucleotide synthesis.[15] A time-course experiment is recommended to determine the optimal labeling duration.

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to preserve the in-cell metabolite concentrations.[14][16]

Materials:

Procedure:

  • Aspirate the labeling medium from the cells.

  • Immediately add ice-cold quenching solution to the culture plate to arrest metabolism.

  • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

  • Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 1-2 minutes at 4°C to pellet the cells.

  • Discard the supernatant and add the cold extraction solvent to the cell pellet.

  • Vortex the mixture vigorously to lyse the cells and extract the metabolites.

  • Incubate the mixture on ice for 10-15 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the extracted metabolites. The sample is now ready for analysis or can be stored at -80°C.

LC-MS/MS Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred analytical platform for targeted metabolomics and flux analysis due to its high sensitivity and specificity.[18][19][20]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[21]

General LC-MS/MS Parameters:

  • Chromatography: A HILIC (hydrophilic interaction liquid chromatography) column is often used for the separation of polar metabolites. A typical mobile phase gradient involves acetonitrile and water with additives like ammonium (B1175870) acetate.[6]

  • Mass Spectrometry: The mass spectrometer should be operated in both positive and negative ionization modes to cover a broad range of metabolites.[6] A full scan is used to detect all ions, followed by targeted MS/MS (or parallel reaction monitoring) to confirm the identity and quantify the isotopologues of specific metabolites. High resolution is crucial for separating isotopologues, especially when using combined ¹³C and ¹⁵N labeling.[21]

Data Presentation and Analysis

The raw mass spectrometry data must be processed to identify metabolites and determine the mass isotopologue distributions (MIDs).[6] The MID represents the fractional abundance of each isotopologue of a metabolite. This data is then corrected for the natural abundance of stable isotopes.[22]

Quantitative Data Summary

The following table provides an example of how to present the mass isotopologue distribution data for key metabolites downstream of asparagine metabolism. The values are hypothetical and for illustrative purposes only.

MetaboliteIsotopologueUnlabeled Control (%)Labeled Sample (%)
Aspartate M+098.910.2
M+11.05.3
M+20.18.1
M+30.012.5
M+40.063.9
Malate M+099.145.7
M+10.820.1
M+20.115.4
M+30.010.3
M+40.08.5
Glutamate M+098.590.1
M+11.35.2
M+20.24.7

M+n represents the metabolite with 'n' heavy isotopes incorporated.

Metabolic Flux Calculation

The corrected MIDs, along with a stoichiometric model of the relevant metabolic network, are used to calculate the relative or absolute metabolic fluxes. This is typically done using specialized software packages that employ mathematical algorithms to fit the experimental data to the model.[23][24][25]

Conclusion

Fluxomics experiments using L-Asparagine-¹³C₄,¹⁵N₂,d₈ provide an unparalleled level of detail into the metabolic contributions of this crucial amino acid. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute robust stable isotope tracing studies. By carefully considering experimental design, optimizing protocols, and employing rigorous data analysis, scientists can gain significant insights into cellular metabolism in both healthy and diseased states, ultimately aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols: L-Asparagine-13C4,15N2,d8 for Studying Asparaginase Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-asparaginase is a cornerstone of treatment for acute lymphoblastic leukemia (ALL). Its efficacy relies on the depletion of circulating asparagine, an amino acid essential for the proliferation of leukemic cells which often lack sufficient asparagine synthetase (ASNS) activity. However, the development of resistance to asparaginase (B612624) is a significant clinical challenge, frequently leading to treatment failure. A primary mechanism of acquired resistance is the upregulation of ASNS, enabling cancer cells to synthesize their own asparagine and thereby survive in an asparagine-depleted environment.[1][2][3][4]

The stable isotope-labeled L-Asparagine-13C4,15N2,d8 serves as a powerful tool to investigate the dynamics of asparagine metabolism in asparaginase-sensitive and -resistant cancer cells. By tracing the metabolic fate of this labeled asparagine, researchers can precisely quantify the rate of de novo asparagine synthesis, providing a direct measure of ASNS activity in living cells. These insights are crucial for understanding the mechanisms of resistance, identifying biomarkers of resistance, and developing novel therapeutic strategies to overcome it.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of asparaginase resistance.

Key Applications

  • Quantification of de novo Asparagine Synthesis: Directly measure the rate of asparagine synthesis in asparaginase-resistant and -sensitive cell lines.

  • Metabolic Flux Analysis: Trace the incorporation of labeled carbon and nitrogen from this compound into downstream metabolites, providing a comprehensive view of metabolic reprogramming in resistant cells.[5]

  • Screening for ASNS Inhibitors: Evaluate the efficacy of small molecule inhibitors of ASNS by measuring the reduction in labeled asparagine synthesis.

  • Biomarker Discovery: Identify metabolic signatures associated with asparaginase resistance that could serve as predictive biomarkers.

Signaling Pathway in Asparaginase Resistance

A key signaling pathway involved in asparaginase resistance is the amino acid response (AAR) pathway. Depletion of asparagine and glutamine by asparaginase activates this stress-response pathway, leading to the increased translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of ASNS, driving the de novo synthesis of asparagine and promoting cell survival.

cluster_extracellular Extracellular cluster_intracellular Intracellular Asparaginase Asparaginase Asparagine_ext L-Asparagine Asparaginase->Asparagine_ext Depletion Glutamine_ext L-Glutamine Asparaginase->Glutamine_ext Depletion Asparagine_int L-Asparagine Asparagine_ext->Asparagine_int Transport Glutamine_int L-Glutamine Glutamine_ext->Glutamine_int Transport AAR Amino Acid Response (AAR) Pathway Asparagine_int->AAR Depletion Activates Cell_Survival Cell Survival & Proliferation Asparagine_int->Cell_Survival Supports Apoptosis Apoptosis Asparagine_int->Apoptosis Inhibits Glutamine_int->AAR Depletion Activates ASNS_protein Asparagine Synthetase (ASNS) Glutamine_int->ASNS_protein ATF4 ATF4 AAR->ATF4 Upregulates ASNS_gene ASNS Gene Transcription ATF4->ASNS_gene Induces ASNS_gene->ASNS_protein Translation ASNS_protein->Asparagine_int Synthesizes Glutamate Glutamate ASNS_protein->Glutamate Aspartate Aspartate Aspartate->ASNS_protein

Asparaginase Resistance Signaling Pathway

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines the general workflow for studying asparaginase resistance using this compound.

Cell_Culture 1. Cell Culture (Sensitive vs. Resistant Lines) Asparaginase_Treatment 2. Asparaginase Treatment Cell_Culture->Asparaginase_Treatment Tracer_Incubation 3. Incubation with This compound Asparaginase_Treatment->Tracer_Incubation Metabolite_Extraction 4. Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LCMS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis & Interpretation LCMS_Analysis->Data_Analysis

Metabolic Flux Analysis Workflow

Quantitative Data Summary

The following table provides representative data on the quantification of de novo asparagine synthesis in asparaginase-sensitive and -resistant leukemia cell lines using this compound. Note: This data is illustrative and may not represent the results of a single specific study.

Cell LineAsparaginase SensitivityASNS Protein Expression (Relative to Sensitive)De Novo Asparagine Synthesis Rate (pmol/10^6 cells/hr)Fold Increase in Synthesis
CCRF-CEMSensitive1x5.2 ± 0.81.0
CCRF-CEM/ASNaseResistant15.3x78.5 ± 6.115.1
NALM-6Sensitive1x8.1 ± 1.21.0
NALM-6/ASNaseResistant12.8x102.4 ± 9.512.6

Detailed Experimental Protocols

Protocol 1: Cell Culture and Asparaginase Treatment
  • Cell Lines:

    • Asparaginase-sensitive (e.g., CCRF-CEM, NALM-6) and their resistant counterparts (e.g., CCRF-CEM/ASNase, NALM-6/ASNase).

  • Culture Medium:

    • RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Procedure:

    • Culture cells to a density of 0.5 x 10^6 cells/mL.

    • For asparaginase treatment, add L-asparaginase to the culture medium at a final concentration of 1 IU/mL and incubate for 24 hours.

    • Maintain a parallel untreated control culture.

    • For the resistant cell line, maintain a low concentration of asparaginase in the culture medium (e.g., 0.1 IU/mL) to maintain the resistant phenotype.

Protocol 2: Stable Isotope Labeling with this compound
  • Materials:

    • This compound (ensure high isotopic purity).

    • Asparagine-free RPMI-1640 medium.

  • Procedure:

    • After asparaginase treatment (or control incubation), centrifuge the cells at 300 x g for 5 minutes and wash twice with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in asparagine-free RPMI-1640 medium supplemented with 10% dialyzed FBS.

    • Add this compound to a final concentration of 100 µM.

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 3: Metabolite Extraction
  • Materials:

  • Procedure:

    • After incubation with the labeled asparagine, place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube and store at -80°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis for Labeled Asparagine
  • Instrumentation:

    • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatography Conditions (Example):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., SeQuant ZIC-pHILIC).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 80% B to 20% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Unlabeled Asparagine (M+0): Q1: 133.1 m/z -> Q3: 74.1 m/z

      • Labeled Asparagine (M+14): Q1: 147.1 m/z -> Q3: 88.1 m/z

    • Optimize collision energies and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both unlabeled (M+0) and labeled (M+14) asparagine.

    • Calculate the fractional labeling of asparagine: Fractional Labeling = [Peak Area (M+14)] / [Peak Area (M+0) + Peak Area (M+14)].

    • The rate of de novo asparagine synthesis can be determined by quantifying the amount of labeled asparagine produced over the incubation time, normalized to cell number.

Conclusion

The use of this compound in conjunction with mass spectrometry-based metabolomics provides a robust and quantitative method for elucidating the mechanisms of asparaginase resistance. By enabling the direct measurement of de novo asparagine synthesis, this stable isotope tracer offers invaluable insights for researchers and drug developers working to overcome this critical challenge in cancer therapy. The protocols outlined in this document provide a framework for conducting these studies, which can be adapted and optimized for specific experimental needs.

References

Application Notes: Quantification of Protein Turnover with Labeled Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein turnover, the continuous process of protein synthesis and degradation, is a fundamental aspect of cellular homeostasis. The ability to accurately quantify the turnover rates of individual proteins is crucial for understanding cellular regulation, disease pathogenesis, and the mechanism of action of therapeutic drugs. Stable isotope labeling with amino acids, coupled with mass spectrometry, has become a powerful technique for measuring proteome dynamics.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of stable isotope-labeled asparagine to quantify protein turnover rates.

Asparagine is a non-essential amino acid that plays a vital role in protein synthesis and nitrogen metabolism.[3][4] By introducing asparagine labeled with heavy isotopes (e.g., ¹⁵N or ¹³C) into a biological system, newly synthesized proteins will incorporate this "heavy" amino acid. The rate of incorporation can be precisely measured over time using mass spectrometry, allowing for the calculation of protein synthesis rates and half-lives.[5][6] This method, often referred to as dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (dynamic SILAC) or metabolic labeling in animal models, provides a dynamic view of the proteome that complements traditional protein abundance measurements.[7][8]

Asparagine Metabolism and Incorporation Pathway

Understanding the metabolic pathway of asparagine is essential for designing and interpreting protein turnover experiments. Asparagine is synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS).[4][9] When labeled asparagine is supplied, it enters the intracellular amino acid pool and is incorporated into newly synthesized proteins by ribosomes. The catabolism of asparagine back to aspartate is catalyzed by asparaginase.

Asparagine_Metabolism cluster_TCA TCA Cycle Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Transamination Labeled_Asn Labeled Asparagine (e.g., ¹⁵N-Asn) Aspartate->Labeled_Asn ASNS (ATP -> AMP) Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate ASNS Labeled_Asn->Aspartate Asparaginase Intracellular_Pool Intracellular Amino Acid Pool Labeled_Asn->Intracellular_Pool Uptake New_Protein Newly Synthesized 'Heavy' Protein Intracellular_Pool->New_Protein Protein Synthesis (Translation) Degradation Protein Degradation New_Protein->Degradation Proteolysis inv1 Experimental_Workflow Start Start: Cells/Animal in Unlabeled ('Light') State Labeling Introduce Labeled Asparagine ('Heavy' Diet / Medium) Start->Labeling TimeCourse Time-Course Sample Collection (t₁, t₂, t₃...tₙ) Labeling->TimeCourse Extraction Protein Extraction & Quantification TimeCourse->Extraction Digestion Protein Digestion (e.g., Trypsin) Extraction->Digestion MS LC-MS/MS Analysis Digestion->MS DataAnalysis Data Analysis: Quantify Heavy/Light Ratios MS->DataAnalysis Modeling Kinetic Modeling & Turnover Rate Calculation DataAnalysis->Modeling End Result: Protein Half-Lives Modeling->End

References

Troubleshooting & Optimization

Technical Support Center: Preventing Isotope Scrambling of Labeled Asparagine in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and prevent isotope scrambling when using labeled asparagine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotope scrambling in the context of labeled asparagine?

A1: Isotope scrambling refers to the redistribution of stable isotopes (e.g., ¹³C, ¹⁵N) from their original positions in a labeled asparagine molecule to other atoms within the asparagine molecule itself or to other molecules. This occurs due to various metabolic processes within the cell. For example, the amide nitrogen of ¹⁵N-labeled asparagine could be transferred to other amino acids, or the ¹³C carbon backbone could be metabolized and incorporated into other compounds. This scrambling can lead to inaccurate measurements in stable isotope tracing studies, making it difficult to correctly interpret metabolic pathways.[1][2]

Q2: What are the primary metabolic pathways that can cause isotope scrambling of labeled asparagine?

A2: The two primary enzymes involved in asparagine metabolism are asparagine synthetase (ASNS) and asparaginase (B612624) (ASPG).

  • Asparagine Synthetase (ASNS): This enzyme synthesizes asparagine from aspartate and glutamine.[3][4] If you are using ¹³C or ¹⁵N-labeled glutamine as a tracer, the label can be incorporated into newly synthesized asparagine, which can be a desired outcome. However, if you are tracing labeled asparagine, the reverse reaction or other interconnected pathways could lead to scrambling.

  • Asparaginase (ASPG): This enzyme hydrolyzes asparagine into aspartate and ammonia (B1221849).[5][6][7] If you are using ¹⁵N-amide-labeled asparagine, asparaginase activity can release the labeled nitrogen as ¹⁵N-ammonia. This labeled ammonia can then be used by glutamine synthetase to produce ¹⁵N-glutamine, which can, in turn, donate the label to other molecules, leading to widespread scrambling.[8]

Interconnected pathways of central carbon metabolism, such as the TCA cycle, can also contribute to the scrambling of ¹³C labels from the asparagine backbone.[1]

Q3: How can I detect if my labeled asparagine is undergoing scrambling?

A3: Isotope scrambling is typically detected using mass spectrometry (MS). By analyzing the mass isotopologue distribution of asparagine and other related metabolites, you can identify unexpected labeling patterns. For example, if you are using ¹⁵N-amide-labeled asparagine, the presence of the ¹⁵N label in the backbone of other amino acids would indicate scrambling. Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the isotopic label within a molecule, providing more definitive evidence of scrambling.[9][10][11]

Q4: Can my sample preparation method contribute to isotope scrambling?

A4: Yes, improper sample quenching and metabolite extraction can be a significant source of isotope scrambling. If metabolic enzymes are not inactivated quickly and completely, they can continue to process labeled asparagine and other metabolites, leading to scrambling that is an artifact of the sample preparation process.[1] Rapid quenching of metabolism is crucial.

Troubleshooting Guides

Issue 1: I am observing significant scrambling of the ¹⁵N label from my amide-labeled asparagine to other amino acids.

Potential Cause Troubleshooting Steps
High Asparaginase Activity: The enzyme asparaginase is hydrolyzing your labeled asparagine, releasing labeled ammonia which is then incorporated into other amino acids.[5][6][7]1. Optimize Cell Culture Media: Supplementing your culture media with unlabeled glutamine can help to dilute the pool of labeled ammonia, reducing its incorporation into other amino acids.[8] 2. Use Asparaginase Inhibitors: While not always feasible for in-cell experiments, consider the use of asparaginase inhibitors if your experimental design allows.
Glutamine Synthetase Activity: The labeled ammonia released by asparaginase is being used by glutamine synthetase to produce labeled glutamine, a major nitrogen donor.[8]1. Supplement with Unlabeled Glutamine: As mentioned above, this will reduce the enrichment of the glutamine pool with the scrambled label. 2. Consider Cell Line Choice: Different cell lines have varying levels of asparaginase and glutamine synthetase activity. If possible, choose a cell line with lower activity of these enzymes.

Issue 2: The carbon backbone of my ¹³C-labeled asparagine appears to be entering other metabolic pathways.

Potential Cause Troubleshooting Steps
Metabolism of Aspartate: Asparagine can be converted to aspartate, which is an intermediate in the TCA cycle and other pathways.[5]1. Shorten Labeling Time: Reduce the incubation time with the labeled asparagine to minimize the extent to which it is metabolized through downstream pathways. 2. Use Metabolic Inhibitors: If your experimental question allows, you can use inhibitors of specific enzymes in the TCA cycle to block the further metabolism of the labeled aspartate.
Incomplete Metabolic Quenching: Enzymes remain active during sample harvesting, leading to continued metabolism of the labeled asparagine.[1]1. Implement Rapid Quenching: Flash-freeze cell monolayers with liquid nitrogen to halt metabolic activity almost instantaneously.[1] See the detailed protocol below. 2. Use Cold Solvents: Perform all extraction steps with ice-cold solvents to keep enzymatic activity to a minimum.

Experimental Protocols

Protocol 1: Media Formulation to Minimize ¹⁵N-Amide Asparagine Scrambling

This protocol is designed to minimize the scrambling of the amide nitrogen from labeled asparagine by providing an excess of unlabeled nitrogen sources.

Materials:

  • Base cell culture medium (lacking asparagine and glutamine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • ¹⁵N₂-L-Asparagine (or other desired labeled asparagine)

  • Unlabeled L-Glutamine

  • Other necessary supplements (e.g., penicillin/streptomycin)

Procedure:

  • Prepare the base medium according to the manufacturer's instructions.

  • Supplement the medium with the desired concentration of ¹⁵N₂-L-Asparagine.

  • Crucially, supplement the medium with a high concentration of unlabeled L-Glutamine (e.g., 2-4 mM). This will provide a large pool of unlabeled nitrogen, reducing the re-incorporation of any scrambled ¹⁵N-ammonia.[8]

  • Add dFBS and other supplements to their final concentrations.

  • Filter-sterilize the complete medium before use.

  • Culture cells for a sufficient period to allow for equilibration with the labeled medium.

Protocol 2: Rapid Metabolic Quenching and Metabolite Extraction

This protocol is essential to prevent enzymatic activity from causing isotope scrambling during sample preparation.[1]

Materials:

  • Liquid nitrogen

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water

  • Cell scraper

Procedure:

  • Media Removal: Aspirate the culture medium from the cell culture dish.

  • Washing: Immediately wash the cells with an appropriate volume of ice-cold PBS. Perform this step as quickly as possible (less than 10 seconds).

  • Quenching: Immediately after removing the PBS, place the culture dish on a level surface and carefully pour liquid nitrogen directly onto the cells to flash-freeze them.

  • Metabolite Extraction: a. Transfer the frozen cell dish to a container with dry ice to keep it frozen. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish. c. Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent. d. Transfer the cell lysate and extraction solvent mixture to a pre-chilled tube.

  • Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute. b. Incubate the tube at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the tube at high speed (e.g., >14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for subsequent analysis (e.g., by LC-MS).

Data Presentation

Table 1: Effect of Unlabeled Glutamine on ¹⁵N-Asparagine Side-Chain Labeling and Scrambling

Concentration of Unlabeled Glutamine in MediumIsotopic ¹⁵N/¹⁴N-Labeling Ratio of Asparagine Side-Chains
Low62%
High35%

Data adapted from a study on selective ¹⁵N-labeling, demonstrating that increasing unlabeled glutamine can reduce the incorporation of labeled nitrogen into asparagine, a strategy that can be repurposed to reduce scrambling from a labeled asparagine source.[8]

Visualizations

Asparagine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Labeled_Asn Labeled Asparagine Asn_pool Intracellular Labeled Asparagine Pool Labeled_Asn->Asn_pool Unlabeled_Gln Unlabeled Glutamine Unlabeled_Gln_pool Intracellular Unlabeled Glutamine Pool Unlabeled_Gln->Unlabeled_Gln_pool Asparaginase Asparaginase (ASPG) Asn_pool->Asparaginase Hydrolysis Aspartate Aspartate Asparaginase->Aspartate Labeled_Ammonia Labeled Ammonia (¹⁵NH₃) Asparaginase->Labeled_Ammonia ASNS Asparagine Synthetase (ASNS) Aspartate->ASNS Gln_Synthetase Glutamine Synthetase Labeled_Ammonia->Gln_Synthetase Scrambled_Gln Scrambled Glutamine Gln_Synthetase->Scrambled_Gln Other_AA Other Amino Acids Scrambled_Gln->Other_AA Transamination (Scrambling) ASNS->Asn_pool Synthesis Unlabeled_Gln_pool->Gln_Synthetase Unlabeled_Gln_pool->ASNS

Caption: Metabolic pathways leading to isotope scrambling of labeled asparagine.

Experimental_Workflow cluster_prep Experiment Preparation cluster_culture Cell Culture & Labeling cluster_harvest Sample Harvesting cluster_extraction Metabolite Extraction cluster_analysis Analysis Media_Prep Prepare Media with Labeled Asparagine & Unlabeled Glutamine Cell_Culture Culture Cells to Allow Label Incorporation Media_Prep->Cell_Culture Wash Rapid Wash with Ice-Cold PBS Cell_Culture->Wash Quench Flash-Freeze with Liquid Nitrogen Wash->Quench Extract Extract with -80°C 80% Methanol Quench->Extract Precipitate Protein Precipitation at -20°C Extract->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge LCMS LC-MS Analysis of Metabolite Isotopologues Centrifuge->LCMS

Caption: Recommended workflow to minimize isotope scrambling during experiments.

References

Technical Support Center: Improving Low Incorporation Efficiency of L-Asparagine-13C4,15N2,d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation efficiency of L-Asparagine-13C4,15N2,d8 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low incorporation efficiency of heavy-labeled L-Asparagine?

Low incorporation efficiency of this compound can stem from several factors, primarily related to cell culture conditions and the metabolic characteristics of the cell line being used. Key reasons include:

  • Incomplete Adaptation to SILAC Medium: Cells may not have undergone a sufficient number of cell divisions in the heavy-labeled medium to fully incorporate the labeled asparagine into their proteome. A labeling efficiency of over 95% is generally considered acceptable for most SILAC experiments.[1][2]

  • Presence of Unlabeled Asparagine: Standard fetal bovine serum (FBS) contains unlabeled amino acids, including asparagine, which will compete with the labeled version. It is crucial to use dialyzed FBS to minimize the concentration of free amino acids.[1]

  • Endogenous Asparagine Synthesis: Many cell lines can synthesize their own asparagine from aspartate and glutamine via the enzyme asparagine synthetase (ASNS).[3][4][5] This de novo synthesis will dilute the pool of heavy-labeled asparagine, leading to lower incorporation.

  • Amino Acid Transporter Expression: The rate of L-asparagine uptake from the culture medium is dependent on the expression levels of specific amino acid transporters on the cell surface.[3] Insufficient transporter expression can limit the intracellular availability of the labeled amino acid.

  • Amino Acid Instability: Asparagine can deaminate non-enzymatically in cell culture medium, which can affect its availability for protein synthesis.[6]

  • Cell Health and Proliferation Rate: Poor cell growth or a slow proliferation rate in the SILAC medium can lead to reduced protein synthesis and, consequently, lower incorporation of the labeled amino acid.[7][8]

Q2: How can I assess the incorporation efficiency of this compound?

To accurately determine the incorporation efficiency, a small aliquot of the cell lysate from the "heavy" labeled culture should be analyzed by mass spectrometry before mixing it with the "light" sample.[2] By analyzing the isotopic envelopes of peptides containing asparagine, you can calculate the percentage of incorporation of the heavy-labeled amino acid. An incorporation rate of over 97% is ideal.

Q3: Are there alternatives to using L-Asparagine for SILAC labeling?

While L-arginine and L-lysine are the most commonly used amino acids for SILAC because trypsin cleaves at these residues, ensuring most peptides are labeled, other amino acids can be used depending on the experimental goals.[9][10] However, if asparagine-specific analysis is not the primary objective, using labeled arginine and lysine (B10760008) is the standard and most robust method for comprehensive proteome quantification.

Q4: Can the concentration of this compound in the medium be increased to improve incorporation?

Increasing the concentration of the labeled asparagine in the culture medium can be a strategy to enhance its uptake and incorporation.[11] However, it is important to note that excessively high concentrations of a single amino acid can potentially alter cellular metabolism and physiology.[8][11] Therefore, optimization of the concentration is recommended for each specific cell line and experimental condition.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low incorporation efficiency of this compound.

Symptom Possible Cause Recommended Solution
Low overall incorporation of heavy asparagine across all proteins. Incomplete adaptation to SILAC medium.Ensure cells have undergone at least 5-6 cell divisions in the heavy medium to achieve maximal incorporation.[1][2]
Presence of unlabeled asparagine in the medium.Use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids.[1]
High endogenous asparagine synthesis.Consider using cell lines with low asparagine synthetase (ASNS) activity. Alternatively, if experimentally feasible, siRNA-mediated knockdown of ASNS could be explored.[4]
Variable incorporation efficiency between different experiments. Inconsistent cell culture conditions.Standardize cell passage number, seeding density, and medium preparation.
Degradation of L-asparagine in the medium.Prepare fresh SILAC medium and avoid prolonged storage.[2][6]
Poor cell growth and viability in the SILAC medium. Sensitivity of cells to the dialyzed serum or custom medium formulation.Gradually adapt the cells to the SILAC medium by mixing it with their regular medium in increasing proportions.[7] Supplementing the medium with purified growth factors might also be beneficial.[1]
Low incorporation in specific proteins or protein populations. Differential protein turnover rates.Increase the labeling time to allow for the incorporation into proteins with slower turnover.
Sub-optimal amino acid concentrations in the medium.Optimize the concentration of all amino acids in the custom SILAC medium to ensure they are not limiting for protein synthesis.[12]

Experimental Protocols

Protocol 1: Adaptation of Cells to Heavy SILAC Medium
  • Prepare SILAC Media: Prepare "light" and "heavy" SILAC media using a DMEM or RPMI-1640 base medium lacking L-asparagine. Re-supplement the "light" medium with unlabeled L-asparagine and the "heavy" medium with this compound at the desired concentration. Both media should be supplemented with dialyzed FBS.

  • Initial Cell Culture: Begin by culturing the cells in the "light" SILAC medium to adapt them to the base medium and dialyzed serum.

  • Transition to Heavy Medium: Once the cells are growing robustly in the "light" medium, split a confluent plate of cells into two separate dishes. Culture one dish in the "light" medium (control) and the other in the "heavy" medium.

  • Cell Passaging: Passage the cells in their respective "light" and "heavy" media for at least five to six cell divisions to ensure maximal incorporation of the labeled amino acid in the heavy-labeled population.[1]

  • Assess Incorporation Efficiency: After the adaptation phase, harvest a small number of cells from the "heavy" culture. Extract proteins, perform tryptic digestion, and analyze the peptides by mass spectrometry to determine the percentage of heavy asparagine incorporation. A labeling efficiency of >95% is recommended before proceeding with the main experiment.[2]

Protocol 2: General Workflow for a SILAC Experiment
  • Cell Culture and Treatment: Once complete incorporation is confirmed, grow the "light" and "heavy" labeled cell populations. Apply the experimental treatment to one of the populations.

  • Cell Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of the lysates from the "light" and "heavy" populations. Mix equal amounts of protein from both lysates.[1]

  • Protein Digestion: Perform in-solution or in-gel tryptic digestion of the mixed protein sample.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

  • Data Analysis: Use appropriate software to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two experimental conditions.

Visualizations

G Extracellular_Asn Extracellular This compound Amino_Acid_Transporter Amino Acid Transporter (e.g., SLC1A5) Extracellular_Asn->Amino_Acid_Transporter Intracellular_Asn_Pool Intracellular Heavy Asparagine Pool Amino_Acid_Transporter->Intracellular_Asn_Pool Protein_Synthesis Protein Synthesis Intracellular_Asn_Pool->Protein_Synthesis Labeled_Proteins Heavy-Labeled Proteins Protein_Synthesis->Labeled_Proteins Glutamine Glutamine ASNS Asparagine Synthetase (ASNS) Glutamine->ASNS Aspartate Aspartate Aspartate->ASNS Unlabeled_Asn Unlabeled Intracellular Asparagine Pool ASNS->Unlabeled_Asn Unlabeled_Asn->Protein_Synthesis Dilution Effect

References

Technical Support Center: L-Asparagine-¹³C₄,¹⁵N₂,d₈

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LC-MS/MS parameters for L-Asparagine-¹³C₄,¹⁵N₂,d₈.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion ([M+H]⁺) for L-Asparagine-¹³C₄,¹⁵N₂,d₈?

A1: The molecular weight of L-Asparagine-¹³C₄,¹⁵N₂,d₈ is 146.12 g/mol . Therefore, the expected protonated precursor ion ([M+H]⁺) in positive ionization mode is approximately m/z 147.1.

Q2: How can I predict the major product ions for MRM analysis?

A2: The fragmentation of L-Asparagine typically involves the neutral loss of the side chain amide group (loss of CONH₂) and subsequent loss of CO. For L-Asparagine-¹³C₄,¹⁵N₂,d₈, you can predict the corresponding labeled fragment ions. A common transition for unlabeled L-Asparagine is m/z 133 -> 74. For the fully labeled version, a primary fragmentation would likely involve the loss of the heavily labeled side chain amide group. A product ion scan experiment is essential to determine the most abundant and stable product ions for your specific instrument and conditions.

Q3: What type of liquid chromatography is recommended for L-Asparagine-¹³C₄,¹⁵N₂,d₈?

A3: Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique for underivatized L-Asparagine. HILIC provides good retention and separation of polar analytes like amino acids.

Q4: What are typical mobile phases for HILIC separation of amino acids?

A4: A typical HILIC mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) with a smaller percentage of an aqueous buffer. The aqueous portion often contains a volatile salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve peak shape and MS sensitivity. The gradient usually starts with a high organic concentration, which is gradually decreased to elute the polar analytes.

Q5: My L-Asparagine-¹³C₄,¹⁵N₂,d₈ internal standard is showing a different retention time from the unlabeled L-Asparagine. Is this normal?

A5: While stable isotope-labeled standards are chemically similar to their unlabeled counterparts, slight chromatographic shifts can occur, especially with highly deuterated compounds. This "isotope effect" is more pronounced with deuterium (B1214612) labeling than with ¹³C or ¹⁵N labeling. Optimizing your chromatographic method to ensure co-elution is crucial for accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of L-Asparagine-¹³C₄,¹⁵N₂,d₈.

Issue 1: Low or No Signal for L-Asparagine-¹³C₄,¹⁵N₂,d₈
Possible Cause Suggested Solution
Incorrect MS Parameters Verify the precursor and product ion m/z values in your MRM method. Perform a direct infusion of a standard solution to confirm the correct precursor ion and to optimize source parameters (e.g., capillary voltage, gas flows, temperature).
Poor Ionization Experiment with both positive and negative ionization modes, although positive mode is typically better for amino acids. Adjust the mobile phase pH with additives like formic acid (for positive mode) to enhance protonation and improve signal intensity.
Sample Degradation Prepare fresh standards and samples. L-Asparagine can be susceptible to degradation, especially in solution. Ensure proper storage conditions (e.g., -20°C or -80°C) for stock solutions.
Instrument Contamination If you observe a sudden drop in signal, your LC or MS system may be contaminated. Flush the LC system and clean the ion source according to the manufacturer's recommendations.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Suggested Solution
Inappropriate Mobile Phase Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent solvent mismatch effects, which can cause peak distortion. Optimize the mobile phase composition, including the buffer concentration and pH, to improve peak shape.
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak fronting or tailing.
Column Degradation If peak shape deteriorates over time, the analytical column may be degraded. Replace the column with a new one of the same type. Using a guard column can help extend the life of your analytical column.
Secondary Interactions Interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or the concentration of the buffer can help mitigate these effects.
Issue 3: Inaccurate Quantification
Possible Cause Suggested Solution
Crosstalk Crosstalk occurs when the signal from the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard, or vice versa.[1] This can happen if the isotopic purity of the standard is low or if there is in-source fragmentation. To check for this, inject a high concentration of the unlabeled analyte and monitor the MRM transition of the labeled standard. If a signal is observed, you may need to use a different product ion or adjust your chromatography to separate the two compounds.
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and internal standard. Ensure that your sample preparation method effectively removes interfering matrix components. If matrix effects are still present, ensure that the analyte and internal standard co-elute perfectly so that they are affected similarly.
Non-Linearity of Standard Curve If your calibration curve is not linear, it could be due to detector saturation at high concentrations or issues with the integration of very small peaks at low concentrations. Adjust the concentration range of your calibration standards or consider using a weighted regression model.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for L-Asparagine-¹³C₄,¹⁵N₂,d₈
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of L-Asparagine-¹³C₄,¹⁵N₂,d₈ in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Optimize Ion Source Parameters: Acquire mass spectra in positive full scan mode to identify the [M+H]⁺ ion (expected around m/z 147.1). Optimize ion source parameters such as capillary voltage, nebulizer gas flow, drying gas flow, and source temperature to maximize the signal intensity of the precursor ion.

  • Product Ion Scan: Select the precursor ion (m/z 147.1) and perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize Collision Energy: For each of the most intense product ions, perform a collision energy optimization experiment. This involves acquiring MRM data while ramping the collision energy over a range (e.g., 5-50 eV) to find the value that produces the highest signal intensity for that specific transition.

  • Select MRM Transitions: Choose at least two of the most intense and specific MRM transitions for quantification and confirmation.

Protocol 2: Development of a HILIC-MS/MS Method
  • Column Selection: Install a HILIC column (e.g., an amide-based or bare silica (B1680970) column, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Initial Gradient: Start with a generic gradient (e.g., 95% B to 50% B over 10 minutes) at a flow rate of 0.3-0.5 mL/min.

  • Injection and Analysis: Inject a mixture of unlabeled L-Asparagine and L-Asparagine-¹³C₄,¹⁵N₂,d₈ and acquire data using the optimized MRM transitions.

  • Method Optimization: Adjust the gradient slope, mobile phase composition, and flow rate to achieve optimal peak shape, resolution, and retention time.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_ms_opt MS Parameter Optimization cluster_lc_dev LC Method Development cluster_analysis Sample Analysis prep_std Prepare L-Asparagine-¹³C₄,¹⁵N₂,d₈ Standard Solution direct_infusion Direct Infusion of Standard prep_std->direct_infusion prep_sample Prepare Unlabeled L-Asparagine and QC Samples run_samples Run Samples and QCs prep_sample->run_samples source_opt Optimize Ion Source Parameters direct_infusion->source_opt product_ion Product Ion Scan source_opt->product_ion ce_opt Optimize Collision Energy product_ion->ce_opt column_select Select HILIC Column ce_opt->column_select mobile_phase Prepare Mobile Phases column_select->mobile_phase gradient_opt Optimize Gradient mobile_phase->gradient_opt gradient_opt->run_samples data_proc Process Data run_samples->data_proc

Caption: Workflow for LC-MS/MS Method Development.

troubleshooting_tree start Low or No Signal q1 Check MS Parameters? start->q1 a1_yes Parameters Correct q1->a1_yes Yes a1_no Correct Parameters and Re-run q1->a1_no No q2 Check Ionization? a1_yes->q2 a2_yes Ionization OK q2->a2_yes Yes a2_no Optimize Source/ Mobile Phase pH q2->a2_no No q3 Sample Integrity? a2_yes->q3 a3_yes Sample is Fresh q3->a3_yes Yes a3_no Prepare Fresh Standards/Samples q3->a3_no No q4 Instrument Contamination? a3_yes->q4 a4_no System Clean q4->a4_no No a4_yes Clean LC/MS System q4->a4_yes Yes

References

Technical Support Center: NMR Signal Overlap with Labeled Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting signal overlap in NMR experiments involving isotopically labeled asparagine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their NMR studies.

Frequently Asked Questions (FAQs)

Q1: Why are the side-chain amide signals of asparagine (Asn) prone to overlap in my NMR spectra?

A1: The side-chain amide protons (Hδ21 and Hδ22) of asparagine residues often present challenges in NMR spectroscopy due to several factors:

  • Chemical Shift Degeneracy: The chemical environments of Asn side-chain amides can be very similar throughout a protein, leading their signals to resonate in a crowded region of the 1H-15N HSQC spectrum.[1][2]

  • Conformational Dynamics: The side chain of asparagine can undergo rotation around the Cγ-Nδ bond, which can lead to line broadening and further complicate spectral analysis.[3]

  • Proximity to Backbone Amides: The resonance region of Asn/Gln side chains can overlap with that of backbone amides, making unambiguous assignment difficult.[1]

Q2: What are the initial, simple steps I can take to try and resolve overlapping asparagine signals?

A2: Before moving to more complex methods, consider these initial troubleshooting steps:

  • Optimize Sample Conditions: Adjusting the sample's pH, temperature, or salt concentration can alter the chemical environment of individual residues, potentially inducing chemical shift changes that resolve overlap.[4]

  • Change NMR Solvent: Using a different solvent system can sometimes induce differential chemical shifts.[5] However, this is often not feasible for protein samples.

  • Increase Magnetic Field Strength: If available, collecting data on a higher field spectrometer will increase spectral dispersion and can resolve some overlapping peaks.[2][4]

Q3: How can isotopic labeling strategies help with asparagine signal overlap?

A3: Isotopic labeling is a powerful tool to simplify complex NMR spectra. For asparagine, several strategies can be employed:

  • Selective 15N-Labeling: You can selectively label only the asparagine residues with 15N. This dramatically simplifies the 1H-15N HSQC spectrum, as only signals from asparagine (and any other selectively labeled amino acids) will be visible.[6][7]

  • Reverse Labeling: In this approach, you provide 15N-labeled precursors in the growth media along with unlabeled asparagine. This results in all amino acids except asparagine being labeled, effectively removing its signals from the spectrum to help assign other peaks.

  • Fractional Deuteration: Perdeuteration (labeling with 2H) with subsequent back-exchange of amide protons can significantly sharpen lines and reduce overlap by removing many proton-proton couplings and relaxation pathways.[8][9]

Troubleshooting Guides

Issue 1: Severe overlap of Asn side-chain signals with each other and with backbone amide signals in a 2D 1H-15N HSQC.

Solution: Employ higher-dimensionality NMR experiments to add more resolving power.

Workflow for Resolving Severe Overlap

G Start Severe Overlap in 2D HSQC D3_NMR Acquire 3D NMR Spectra (e.g., HNCO, HN(CO)CA) Start->D3_NMR Resolve_Overlap Resolve Overlap using Additional Chemical Shift Dimensions D3_NMR->Resolve_Overlap If overlap persists Assignment Proceed with Resonance Assignment D3_NMR->Assignment If overlap is resolved D4_NMR Acquire 4D NMR Spectra (e.g., HN(CO)CA(CON)CA) D4_NMR->Assignment Resolve_Overlap->D4_NMR

Caption: Workflow for resolving severe NMR signal overlap.

Experimental Protocol: 3D HNCO Experiment

A 3D HNCO experiment is a triple-resonance NMR experiment that correlates the amide proton (HN) and nitrogen (N) of a residue with the carbonyl carbon (CO) of the preceding residue. This provides an additional chemical shift dimension to resolve overlap present in a 2D 1H-15N HSQC.

  • Sample Preparation: Prepare a uniformly 13C, 15N-labeled protein sample in a suitable buffer.

  • Spectrometer Setup: Tune and match the probe for 1H, 13C, and 15N. Set the temperature as required for protein stability.

  • Pulse Sequence: Use a standard 3D HNCO pulse sequence.

  • Acquisition Parameters (Example for a ~20 kDa protein on a 600 MHz spectrometer):

    • Spectral Widths: 1H: 14 ppm, 15N: 35 ppm, 13C (CO): 20 ppm.

    • Number of Points: 1H (direct): 1024, 15N (indirect): 64, 13C (indirect): 128.

    • Acquisition Time: ~24-48 hours, depending on sample concentration.

  • Processing: Process the 3D FID using software like TopSpin, Mnova, or NMRPipe.[10][11][12] This involves Fourier transformation in all three dimensions, phasing, and baseline correction.

  • Analysis: Analyze the 3D spectrum to resolve individual peaks that were overlapping in the 2D projection.

Quantitative Data: Impact of Higher Dimensionality on Resolving Power

Experiment TypeNumber of Frequency DimensionsTypical Resolution Improvement over 2D HSQCCommon Application
2D 1H-15N HSQC2 (1H, 15N)BaselineInitial screening and assignment of small proteins.
3D HNCO3 (1H, 15N, 13CO)HighResolves overlap by spreading peaks along the 13CO dimension.[13]
3D HN(CO)CA3 (1H, 15N, 13Cα)HighCorrelates to the Cα of the preceding residue.
4D HN(CO)CA(CON)CA4 (1H, 15N, 13Cα, 13CO)Very HighProvides an additional dimension for extremely crowded spectra.[14]
Issue 2: My protein is large (>30 kDa), and even with 3D NMR, I have significant line broadening and overlap, particularly for asparagine residues.

Solution: Use a combination of deuteration and Transverse Relaxation-Optimized Spectroscopy (TROSY)-based experiments.

Logical Relationship for Large Protein NMR Strategy

G Large_Protein Large Protein (>30 kDa) with Broad Lines Deuteration Perdeuteration (2H labeling) Large_Protein->Deuteration TROSY TROSY-based Pulse Sequences Large_Protein->TROSY Reduced_Relaxation Reduces Dipolar Relaxation Pathways Deuteration->Reduced_Relaxation Sharper_Lines Sharper NMR Signals TROSY->Sharper_Lines NH2_TROSY Specific NH2-TROSY for Asn/Gln side chains TROSY->NH2_TROSY Reduced_Relaxation->Sharper_Lines Improved_Resolution Improved Spectral Resolution Sharper_Lines->Improved_Resolution NH2_TROSY->Improved_Resolution G Start Processed Spectrum with Overlap Deconvolution Apply Deconvolution Algorithm (e.g., GSD) Start->Deconvolution Fit_Peaks Fit Overlapping Region to Individual Lineshapes Deconvolution->Fit_Peaks Extract_Parameters Extract Chemical Shift and Intensity for Each Component Fit_Peaks->Extract_Parameters Resolved_Data Resolved Peak List Extract_Parameters->Resolved_Data

References

addressing matrix effects in mass spec with labeled standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quantitative Mass Spectrometry. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of matrix effects using stable isotope-labeled (SIL) internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, often undetected, components in the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of a quantitative assay.[3][4] These effects are a major concern in LC-MS analysis, especially when using electrospray ionization (ESI), which is particularly susceptible.[1][3] The interfering components can be endogenous substances from the biological sample (like phospholipids, salts, or proteins) or exogenous materials introduced during sample preparation.[2][5][6]

Q2: How do stable isotope-labeled (SIL) internal standards correct for matrix effects?

A: A stable isotope-labeled (SIL) internal standard (IS) is a version of the analyte where one or more atoms have been replaced with their heavy, non-radioactive isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[7][8] The core principle is that the SIL-IS is chemically and physically almost identical to the analyte.[9] Therefore, it experiences the same variations during sample preparation, chromatography, and ionization.[7]

By adding a known amount of SIL-IS to every sample at the beginning of the workflow, it co-elutes with the analyte and is subjected to the same degree of ion suppression or enhancement.[10] Since the mass spectrometer can distinguish between the analyte and the heavier IS, the final quantification is based on the ratio of the analyte's peak area to the IS's peak area.[7][11] This ratiometric approach normalizes the signal variability, providing an accurate measurement even when the absolute signal intensity fluctuates due to matrix effects.[11]

Q3: When is the best time to add the SIL internal standard to my sample?

A: The SIL internal standard should be added to the sample as early as possible in the analytical workflow.[7][11] For most applications, this means adding the IS to the biological matrix (e.g., plasma, urine) before any sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[7] Adding the IS at the very beginning ensures that it can account for analyte losses or variability throughout the entire process, from extraction efficiency to instrumental analysis.[12]

Q4: What are the key characteristics of a good SIL internal standard?

A: An ideal SIL internal standard should have several key features:

  • Chemical Identity: It should be chemically identical to the analyte, differing only in isotopic composition.[11]

  • Isotopic Stability: The labels (e.g., deuterium) must be placed in positions on the molecule where they will not be lost or exchanged with protons from the solvent or matrix.[8] For example, labels should not be on heteroatoms like oxygen or nitrogen.[8]

  • Sufficient Mass Difference: The mass difference between the IS and the analyte should be large enough (typically ≥ 3 Da) to be easily resolved by the mass spectrometer and to avoid any signal overlap from the natural isotopic distribution of the analyte.[11]

  • Co-elution: The IS should co-elute perfectly with the analyte.[9] Chromatographic separation, sometimes seen with deuterium-labeled standards due to the "isotope effect," can lead to incomplete correction if the analyte and IS experience different matrix effects at slightly different retention times.[9][11]

  • High Purity: The SIL-IS should be free of any unlabeled analyte, as this would artificially inflate the analyte's signal and lead to inaccurate quantification.[8]

Troubleshooting Guide

Problem: How do I quantitatively measure matrix effects in my assay?

Solution: The most accepted method for quantifying matrix effects is the post-extraction addition experiment.[2] This experiment isolates the effect of the matrix on the MS signal by comparing the analyte's response in a clean solution to its response in a solution containing the extracted matrix components.

The "Matrix Factor" (MF) is calculated to determine the extent of suppression or enhancement. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[2] See the detailed protocol below for performing this experiment.

Problem: My analyte signal is highly variable between different biological sample lots. Is this a matrix effect?

Solution: Yes, this is a strong indication of variable matrix effects. Different lots of a biological matrix (e.g., plasma from different donors) can have different compositions of endogenous materials, leading to varying degrees of ion suppression or enhancement between samples.[1]

Troubleshooting Steps:

  • Confirm Variability: Use the post-extraction addition protocol (described below) to calculate the Matrix Factor for at least six different lots of your blank biological matrix.[2] A high coefficient of variation (%CV) in the MF across the lots confirms inter-lot variability.

  • Enhance Sample Cleanup: Your current sample preparation method may not be sufficient to remove the interfering components. Consider a more rigorous technique, such as switching from simple protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[13][14]

  • Optimize Chromatography: Improve the chromatographic separation to move the analyte's peak away from regions of high ion suppression.[4] A post-column infusion experiment can help identify at what retention times suppression is most severe.[6][13]

Problem: I see significant ion suppression even with a SIL internal standard. What are the possible causes?

Solution: While a SIL-IS is designed to correct for matrix effects, its ability to do so can be compromised under certain conditions.

Troubleshooting Steps:

  • Check for Chromatographic Separation: The most common issue is a slight separation in retention time between the analyte and the IS, often due to the deuterium (B1214612) isotope effect.[9] If they do not co-elute perfectly, they may be exposed to different matrix components as they enter the ion source, leading to different degrees of suppression and an inaccurate ratio.[9]

    • Action: Try a different chromatographic column or modify the mobile phase to achieve complete co-elution.[9] If using a deuterated standard, consider switching to a ¹³C or ¹⁵N labeled version, which are less prone to chromatographic shifts.[11]

  • Assess Extraction Recovery Differences: In rare cases, the analyte and the SIL-IS can have different extraction recoveries from the matrix. This can be evaluated by comparing the IS response in an extracted matrix sample to its response in a clean, post-spiked sample.

  • Evaluate IS Concentration: Ensure the concentration of the internal standard is appropriate. If the IS signal is too low, its measurement precision may be poor. If it is too high, it could potentially compete with the analyte for ionization, especially at the low end of the calibration curve.

Experimental Protocols

Protocol: Quantifying Matrix Effects using a Post-Extraction Addition Experiment

This protocol allows for the quantitative assessment of matrix effects by calculating the Matrix Factor (MF).[2]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the SIL-IS at a known concentration (e.g., mid-QC level) into a clean solvent (e.g., mobile phase).

    • Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final extraction step, spike the resulting clean extracts with the analyte and SIL-IS to the same final concentration as Set A.[2]

    • Set C (Pre-Spike Matrix): Spike the blank biological matrix with the analyte and SIL-IS before the sample preparation procedure. (This set is used to evaluate recovery, not the matrix effect itself).

  • Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculate the Matrix Factor (MF): The MF is the ratio of the peak area of an analyte in the presence of the matrix to its peak area in a clean solution.[2][13]

    • Analyte MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • IS MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)

  • Calculate the IS-Normalized Matrix Factor: To assess how well the IS corrects for the matrix effect, calculate the IS-Normalized MF.

    • IS-Normalized MF = (Analyte MF) / (IS MF)

    An IS-Normalized MF close to 1.0 with low variability (%CV) across different matrix lots indicates effective correction.

Data Presentation

Table 1: Representative Data from a Matrix Effect Experiment

This table summarizes fictional but realistic data from a post-extraction addition experiment, demonstrating the impact of ion suppression in human plasma and the effective correction by a SIL internal standard.

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioMatrix Factor (Analyte)IS-Normalized MF
Set A: Neat Solution (n=6)1,250,0001,310,0000.9541.00 (Reference)1.00 (Reference)
Set B: Post-Spike Plasma Lot 1 (n=6)612,500648,0000.9450.49 (Suppression)0.991
Set B: Post-Spike Plasma Lot 2 (n=6)775,000812,0000.9540.62 (Suppression)1.000
Set B: Post-Spike Plasma Lot 3 (n=6)550,000583,0000.9430.44 (Suppression)0.988
Average %CV of Analyte Peak Area (Set B) 18.2%----
Average %CV of Analyte/IS Ratio (Set B) --0.6%--

Interpretation: The data shows significant ion suppression for the analyte (Matrix Factor 0.44-0.62). However, the SIL-IS experiences the same suppression, resulting in a consistent Analyte/IS ratio. The final IS-Normalized MF is very close to 1.0, and the variability (%CV) of the ratio is extremely low (0.6%) compared to the high variability of the absolute analyte signal (18.2%), demonstrating successful correction for matrix effects.

Visualizations

Workflow for SIL Internal Standard Use

G cluster_workflow Quantitative Analysis Workflow Sample 1. Biological Sample (e.g., Plasma, Urine) Add_IS 2. Add Known Amount of SIL-IS Sample->Add_IS Crucial First Step Prepare 3. Sample Preparation (SPE, LLE, PPT) Add_IS->Prepare Analyze 4. LC-MS/MS Analysis Prepare->Analyze Ratio 5. Calculate Peak Area Ratio (Analyte / IS) Analyze->Ratio Quantify 6. Quantify using Calibration Curve Ratio->Quantify

Caption: Standard workflow for using a SIL-IS in quantitative mass spectrometry.

Mechanism of Matrix Effect Correction

G How SIL-IS Corrects for Ion Suppression cluster_no_is Without Internal Standard cluster_with_is With SIL Internal Standard A_no_matrix Analyte Signal (Clean Sample) Area = 1000 A_matrix Analyte Signal (Matrix Sample) Area = 500 A_no_matrix->A_matrix Ion Suppression Result1 Result: 50% Error (Inaccurate) A_matrix->Result1 Analyte_IS_clean Clean Sample Analyte Area = 1000 IS Area = 1000 Ratio = 1.0 Analyte_IS_matrix Matrix Sample Analyte Area = 500 IS Area = 500 Ratio = 1.0 Analyte_IS_clean->Analyte_IS_matrix Co-Suppression Result2 Result: Ratio is Stable (Accurate) Analyte_IS_matrix->Result2

Caption: Conceptual diagram of ratiometric correction for ion suppression.

References

Technical Support Center: Correcting for Natural Isotope Abundance in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when correcting for natural isotope abundance in tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What is natural isotope abundance, and why is it a concern in tracer studies?

Q2: How is the correction for natural isotope abundance performed?

A2: The correction is a computational process that removes the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID).[1] This is most commonly achieved using a correction matrix method.[1] The correction matrix is calculated based on the metabolite's chemical formula and the well-established natural abundance of each element's isotopes.[1] This matrix effectively deconvolutes the measured MID, separating the signal originating from the isotopic tracer from the signal due to natural abundance.[1]

Q3: What information is essential to perform the correction accurately?

A3: To perform an accurate correction for natural isotope abundance, you will need the following:

  • The chemical formula of the metabolite: This is crucial for determining the number of each type of atom (e.g., carbon, nitrogen, oxygen) in the molecule.[1]

  • The measured mass isotopologue distribution (MID): This is the raw data from your mass spectrometer, which shows the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).[1]

  • The natural abundance of the isotopes for each element: These are known constants.[1] A table of common isotopic abundances is provided below.

  • The isotopic purity of the tracer (if known): Tracers are often not 100% pure, and accounting for this improves the accuracy of the correction.[1]

Troubleshooting Guides

Issue 1: My corrected data contains negative values for some isotopologues.

  • Possible Cause: This is a common issue that can arise from noise in the mass spectrometry data, particularly for peaks with low intensity.[1] The correction algorithm, when applied to noisy data, can sometimes produce small negative numbers.[1]

  • Troubleshooting Steps:

    • Check Signal-to-Noise Ratio: Ensure that the peaks used for quantification have a sufficient signal-to-noise ratio.

    • Use Iterative Correction Methods: Some software packages offer iterative correction methods designed to handle noisy data and prevent the generation of negative values by adjusting the data to be non-negative at each step.[3]

    • Flatten and Renormalize: A widely accepted approach is to set any negative values to zero and then renormalize the entire MID so that the sum of all isotopologue fractions equals 100%.[1][3]

Issue 2: The calculated isotopic enrichment seems unexpectedly high or low.

  • Possible Cause 1: Incorrect Tracer Purity. Assuming 100% purity for a tracer that is, for instance, 98% pure, will lead to an overestimation of the tracer's contribution and result in an inaccurate correction.[1]

  • Troubleshooting Steps:

    • Verify Tracer Purity: Whenever possible, use the tracer purity value provided by the manufacturer in your correction calculations. Many software tools provide an option to input this value.[1]

  • Possible Cause 2: Incomplete Correction for All Elements. If a metabolite contains elements other than the tracer element that have significant natural isotopes (e.g., oxygen, nitrogen, sulfur), and these are not included in the correction matrix, the results will be inaccurate.[1]

  • Troubleshooting Steps:

    • Use a Comprehensive Correction Algorithm: Ensure that your software accounts for the natural abundance of all relevant isotopes, not just the one you are tracing.[1]

Issue 3: I am having difficulty correcting data from dual-isotope tracing experiments (e.g., using both ¹³C and ¹⁵N).

  • Possible Cause: Low-resolution mass spectrometry data can make it impossible to distinguish between isotopologues that have the same nominal mass but different elemental compositions (e.g., a metabolite with one ¹³C versus one ¹⁵N).[1]

  • Troubleshooting Steps:

    • Utilize High-Resolution Mass Spectrometry: For dual-isotope tracing experiments, high-resolution mass spectrometry is often necessary to resolve the different isotopologues.[1]

    • Use Specialized Software: Ensure your correction software is capable of handling multiple tracers simultaneously. Tools like IsoCorrectoR and Corna are designed for such applications.[4][5]

Data Presentation

Table 1: Natural Abundance of Stable Isotopes for Common Elements in Biological Systems.

ElementIsotopeAtomic Mass (u)Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Sulfur³²S31.97207194.93
³³S32.9714580.76
³⁴S33.9678674.29
³⁶S35.9670810.02

Data sourced from the 1997 report of the IUPAC Subcommittee for Isotopic Abundance Measurements.[6]

Experimental Protocols

Protocol: Correcting for Natural Isotope Abundance in a ¹³C-Tracer Experiment

This protocol outlines the key steps for a typical stable isotope tracing experiment using a ¹³C-labeled substrate in cell culture, followed by data correction.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose) at a known concentration.

    • Incubate the cells for a predetermined time to allow for the uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • Rapidly quench metabolism, for example, by aspirating the medium and adding ice-cold methanol.

    • Scrape the cells and collect the cell suspension.

    • Perform a metabolite extraction using a suitable method (e.g., a biphasic extraction with methanol, chloroform, and water).

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extract using a mass spectrometer (e.g., GC-MS or LC-MS).

    • Acquire data in a way that allows for the quantification of the different mass isotopologues for each metabolite of interest.

  • Data Processing and Correction:

    • Process the raw mass spectrometry data to obtain the mass isotopologue distributions (MIDs) for your target metabolites.

    • Use a specialized software tool (e.g., IsoCorrectoR, IsoCor) to correct the MIDs for natural isotope abundance.[1]

    • Input the following information into the software:

      • The chemical formula for each metabolite.

      • The measured MID for each metabolite.

      • The isotopic purity of the tracer (if known).

    • The software will then output the corrected MIDs, which reflect the true incorporation of the ¹³C tracer.

Visualizations

Experimental_Workflow cluster_experiment Experimental Phase cluster_data Data Analysis Phase cluster_input Correction Inputs culture 1. Cell Culture & Labeling with Isotopic Tracer extraction 2. Metabolite Extraction culture->extraction Quench Metabolism ms_analysis 3. Mass Spectrometry Analysis extraction->ms_analysis raw_data 4. Obtain Raw Mass Isotopologue Distributions (MIDs) ms_analysis->raw_data correction 5. Natural Isotope Abundance Correction (Software) raw_data->correction corrected_data 6. Corrected MIDs correction->corrected_data formula Chemical Formula formula->correction mid Measured MID mid->correction purity Tracer Purity purity->correction

General workflow for a stable isotope tracer experiment.

Correction_Logic cluster_observed Observed Data cluster_components Underlying Components Measured_MID Measured Mass Isotopologue Distribution (MID) Correction_Process Correction Algorithm (Deconvolution) Measured_MID->Correction_Process Tracer_Signal True Signal from Isotopic Tracer Tracer_Signal->Measured_MID Combined Signal Natural_Abundance_Signal Signal from Naturally Occurring Isotopes Natural_Abundance_Signal->Measured_MID Combined Signal Corrected_MID Corrected MID Correction_Process->Corrected_MID

Logical relationship in natural abundance correction.

References

Technical Support Center: Navigating Complex Mass Spectra from Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your resource for troubleshooting and guidance on dealing with complex mass spectra from isotopically labeled metabolites. This center is designed for researchers, scientists, and drug development professionals to find answers to common challenges encountered during mass spectrometry-based metabolomics experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Question: Why am I observing low or no isotopic incorporation in my target metabolites?

Answer: Low or incomplete labeling is a frequent challenge in tracer experiments. Several factors can contribute to this issue. Consider the following potential causes and solutions:

  • Inadequate Labeling Time: The time required to reach isotopic steady-state varies significantly across different metabolic pathways. While pathways like glycolysis may reach equilibrium within minutes, others such as lipid synthesis can take much longer.[1]

    • Solution: Conduct a time-course experiment to determine the optimal labeling duration for your specific metabolites of interest and cell type.[1]

  • Suboptimal Cell Culture Conditions: The health and metabolic activity of your cells directly influence nutrient uptake and labeling efficiency.

    • Solution: Ensure your cells are healthy and in the exponential growth phase. It is also recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled versions of your tracer.[1]

  • Incorrect Tracer Concentration: The concentration of the labeled precursor in the culture medium may be insufficient for effective incorporation.

    • Solution: Use a medium that completely replaces the unlabeled nutrient with its labeled counterpart at a similar concentration.[1]

  • Metabolic Rerouting: Cells may utilize alternative metabolic pathways that bypass the expected incorporation of the label.

    • Solution: Consult metabolic pathway databases and relevant literature to investigate potential alternative metabolic routes in your specific experimental model.[1]

Question: My mass spectra show a complex mixture of partially and fully labeled species, making quantification difficult. What is the cause and how can I fix it?

Answer: The presence of a mixed population of labeled species often indicates issues with the labeling process itself or with sample handling.

  • Incomplete Labeling: As mentioned previously, insufficient labeling time is a primary cause of a heterogeneous population of labeled and unlabeled metabolites.[1]

    • Solution: Optimize the labeling duration by performing detailed time-course experiments.[1]

  • Back-Exchange of Isotope with Environment: A critical issue can be the loss of the isotopic label and its replacement with the naturally abundant isotope from the surrounding environment (e.g., ¹⁸O replaced by ¹⁶O from water) during sample preparation and analysis. This can happen if enzymatic activity is not properly quenched.[1]

    • Solution: Implement a robust and rapid quenching protocol. This typically involves flash-freezing the cells in liquid nitrogen or using ice-cold solvents to halt all metabolic activity instantly.[2][3]

Question: I am observing significant variability in my results between replicate samples. What are the likely sources of this variation?

Answer: High variability can be introduced at multiple stages of your experimental workflow.

  • Inconsistent Cell Culture: Differences in cell number, confluency, or the metabolic state between your replicate cultures will lead to variable labeling.

    • Solution: Standardize your cell culture and harvesting procedures meticulously to ensure consistency across all replicates.

  • Matrix Effects in the Mass Spectrometer: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte, leading to either suppression or enhancement of its signal and causing inconsistent quantification.[1][4]

    • Solution: Use matrix-matched standards for calibration to compensate for these effects. Additionally, optimizing your chromatographic separation can help to resolve the analyte of interest from interfering matrix components.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for my labeled metabolite?

A1: The expected mass shift depends on the specific isotope used and the number of atoms incorporated into the metabolite. Each incorporated atom will increase the mass of the metabolite compared to its unlabeled counterpart. For example, each incorporated ¹³C atom increases the mass by approximately 1.00335 Da, while each ¹⁸O atom increases the mass by about 2.0043 Da.[1]

Q2: How can I confirm that an observed mass shift is due to isotopic labeling and not another modification or an artifact?

A2: To confirm that the mass shift is from your isotopic label, you should always analyze an unlabeled control sample in parallel with your labeled samples. The mass shift should only be present in the labeled samples.[1] Additionally, the isotopic pattern of the labeled metabolite should be consistent with the incorporation of the specific isotope you are using.[1]

Q3: What are the best practices for quenching metabolism to prevent isotope back-exchange?

A3: The ideal quenching method should immediately halt all enzymatic activity without causing cell lysis or leakage of intracellular metabolites.[2][5] Commonly used and effective methods include:

  • Cold Solvent Quenching: Rapidly adding an ice-cold solvent, such as methanol (B129727) or a methanol/water mixture, to the cells.[2][6]

  • Fast Filtration followed by Quenching: For suspension cells, this involves rapidly separating the cells from the medium via filtration before quenching them in a cold solvent.[2]

  • Liquid Nitrogen Quenching: Snap-freezing cells in liquid nitrogen is a very effective way to instantly stop metabolism.[1][3]

Q4: Can I use an internal standard that has the same isotopic label as my tracer for quantification?

A4: This is generally not recommended. The purpose of a tracer experiment is to measure the incorporation of the label into the metabolite pool, not the absolute concentration. Using an internal standard with the same label as your tracer would interfere with the measurement of the experimentally incorporated isotope.[1] It is better to use an internal standard with a different stable isotope label (e.g., ¹³C, ¹⁵N, or ²H) if you need to perform absolute quantification alongside your labeling experiment.[1]

Data Presentation

Table 1: Expected Mass Shifts for Common Isotopes in Metabolomics

IsotopeUnlabeled IsotopeLabeled IsotopeMass Difference (Da)
Carbon¹²C¹³C~1.00335
Nitrogen¹⁴N¹⁵N~0.99703
Oxygen¹⁶O¹⁸O~2.0043
Hydrogen¹H²H (Deuterium)~1.00628

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general framework for SILAC experiments.[7][8][9][10][11]

  • Media Preparation: Prepare two types of culture media: a "light" medium containing natural amino acids (e.g., ¹²C₆-Arginine and ¹²C₆-Lysine) and a "heavy" medium where these are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).

  • Cell Adaptation: Culture two populations of cells, one in the "light" medium and the other in the "heavy" medium. Passage the cells for at least five cell doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[10]

  • Experimental Treatment: Apply your experimental conditions (e.g., drug treatment vs. control) to the respective cell populations.

  • Cell Harvesting and Lysis: Harvest and lyse the "light" and "heavy" cell populations separately.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.[10]

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the "light" and "heavy" peptides allows for their relative quantification.

Protocol 2: Metabolite Quenching and Extraction from Adherent Cells

This protocol is a widely used method for halting metabolism and extracting metabolites from adherent cell cultures.[1][2][5][12]

  • Aspirate Medium: Quickly remove the culture medium from the cells.

  • Wash Cells: Briefly wash the cell monolayer with an ice-cold saline solution (e.g., 0.9% NaCl) to remove any remaining extracellular metabolites.

  • Quenching: Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[2]

  • Metabolite Extraction: Place the plate in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[2]

  • Cell Scraping: Using a pre-chilled cell scraper, scrape the cell lysate from the wells.

  • Collect Lysate: Transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for subsequent analysis.

Visualizations

experimental_workflow General Workflow for Labeled Metabolomics cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture with Isotope Labeling quenching Metabolic Quenching cell_culture->quenching 1. Halt Metabolism extraction Metabolite Extraction quenching->extraction 2. Isolate Metabolites lcms LC-MS/MS Analysis extraction->lcms Inject Sample data_processing Data Processing lcms->data_processing 3. Acquire Spectra quantification Isotopic Enrichment Quantification data_processing->quantification 4. Identify & Quantify pathway_analysis Pathway Analysis quantification->pathway_analysis 5. Biological Interpretation

Caption: A generalized workflow for a labeled metabolomics experiment.

troubleshooting_logic Troubleshooting Logic for Low Isotopic Labeling start Low or No Isotopic Labeling Observed check_time Is Labeling Time Sufficient? start->check_time check_conditions Are Cell Culture Conditions Optimal? check_time->check_conditions Yes solution_time Optimize Labeling Time (Time-course Experiment) check_time->solution_time No check_concentration Is Tracer Concentration Correct? check_conditions->check_concentration Yes solution_conditions Optimize Cell Health & Use Dialyzed FBS check_conditions->solution_conditions No check_pathways Consider Metabolic Rerouting check_concentration->check_pathways Yes solution_concentration Adjust Tracer Concentration check_concentration->solution_concentration No

Caption: A decision tree for troubleshooting low isotopic labeling.

References

Technical Support Center: Optimization of Cell Lysis for Metabolomics with Labeled Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing cell lysis for metabolomics studies involving labeled asparagine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cell lysis and metabolite extraction process.

Problem 1: Low Yield of Labeled Asparagine and Other Metabolites

Possible Cause: Incomplete cell lysis. If the cell membrane is not sufficiently disrupted, a significant portion of the intracellular metabolites, including labeled asparagine, will be lost during centrifugation steps, leading to an underestimation of their concentrations.[1]

Solution:

  • Assess Lysis Efficiency:

    • Microscopic Examination: Directly observe a small aliquot of the cell suspension under a phase-contrast microscope after lysis to check for intact cells. For a more quantitative assessment, use a hemocytometer with trypan blue stain to count the remaining intact (unstained) versus lysed (blue-stained) cells.[1]

    • Protein Quantification: Perform a Bradford or BCA protein assay on the supernatant of the lysate after centrifugation. A higher protein concentration indicates a greater release of intracellular contents.[1]

    • Nucleic Acid Release: Measure the amount of DNA or RNA in the lysate supernatant using spectrophotometry as an indicator of cell disruption.[1]

  • Optimize Lysis Method:

    • If lysis is incomplete (<95%), consider switching to a more rigorous method or optimizing your current protocol. For example, if using a solvent-based lysis, incorporating a mechanical disruption step like sonication or bead beating might be necessary, especially for cells that are difficult to lyse.[1]

    • Ensure that the parameters of your chosen method are optimized. For sonication, this includes power, duration, and pulse settings. For bead beating, consider the bead size, material, and agitation speed.[1]

Problem 2: Inconsistent Metabolite Profiles Between Replicates

Possible Cause 1: Inconsistent cell detachment method for adherent cells. The method used to detach adherent cells from a culture plate is a critical step that can introduce significant variability.[2]

Solution:

  • Standardize Detachment Protocol:

    • Cell Scraping: This is often the preferred mechanical method as it is quick and less likely to cause metabolite leakage if performed rapidly in a cold buffer.[1][2]

    • Trypsinization: If using this enzymatic method, be aware that it can alter the cell membrane and potentially lead to the leakage of intracellular metabolites.[1][3] If trypsinization is necessary, ensure the incubation time is minimized and consistent across all samples.

  • Studies have shown that the detachment method can have a greater impact on the final metabolic profile than the lysis method itself.[2] Therefore, maintaining consistency in your detachment protocol is crucial for reproducible results.[1]

Possible Cause 2: Ongoing enzymatic activity during sample preparation. The rapid turnover of metabolites requires that all enzymatic activity be stopped instantly and completely during sample collection.[4]

Solution:

  • Implement a Robust Quenching Protocol:

    • Quenching is designed to inactivate enzymes and terminate cellular metabolism.[3]

    • Immediately after cell harvesting and washing, quench the cells by using a cold solvent. A common and effective method is quenching in 60% methanol (B129727) supplemented with 0.85% ammonium (B1175870) bicarbonate at -40°C.[5]

    • Snap freezing the cell pellet in liquid nitrogen is another highly effective method to halt metabolism quickly.[6][7]

Problem 3: Suspected Degradation of Labeled Asparagine

Possible Cause: Asparaginase activity or other enzymatic degradation during sample handling. Asparagine can be hydrolyzed back to aspartate by the enzyme asparaginase.[8][9] If not properly quenched, this and other enzymatic activities can alter metabolite concentrations.

Solution:

  • Effective and Rapid Quenching: This is the most critical step to prevent enzymatic degradation. The use of ice-cold solvents like methanol not only helps in quenching but also in the simultaneous extraction of metabolites.[1][10]

  • Maintain Cold Temperatures: All steps following quenching, including cell lysis and centrifugation, should be performed at low temperatures (e.g., on ice or at 4°C) to minimize any residual enzyme activity.[11]

  • Use of Protease Inhibitors: While not always standard in metabolomics, if protein analysis is also being performed from the same lysate, the addition of protease inhibitors can help maintain protein integrity.[11] For metabolomics, ensure the inhibitors do not interfere with downstream analysis like mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step in sample preparation for metabolomics?

A1: The most critical initial step is quenching , which is the rapid and immediate cessation of all metabolic activity. Due to the high turnover rates of many metabolites, any delay or inefficiency in quenching can lead to a metabolic profile that does not accurately represent the physiological state of the cells at the time of harvesting.[4][6] Effective quenching is typically achieved by a rapid change in temperature, for example, by adding a very cold solvent like -40°C to -80°C methanol or by snap-freezing the cells in liquid nitrogen.[6][10]

Q2: How do I choose the best cell lysis method for my experiment?

A2: The optimal lysis method depends on the cell type and the specific metabolites of interest.[1]

  • For mammalian cells , which lack a cell wall, solvent-based lysis (e.g., with cold methanol or methanol/chloroform mixtures) or gentle mechanical methods like sonication or repeated freeze-thaw cycles are often sufficient.[1][12]

  • For cells with tougher cell walls , such as yeast, bacteria, or plant cells, more vigorous mechanical disruption like bead beating is often required for efficient lysis.[1][13]

It is crucial to choose a method that not only efficiently lyses the cells but also preserves the stability of the target metabolites.[1]

Q3: Can I use detergents for cell lysis in a metabolomics study?

A3: While detergents are effective for cell lysis, they can interfere with downstream analyses, particularly mass spectrometry.[1][11] If their use is unavoidable, it may be necessary to remove them before analysis, which can be achieved through methods like dialysis or ion-exchange chromatography, although these extra steps can risk sample loss or alteration.[11] For most metabolomics applications, solvent-based extraction or mechanical lysis methods are preferred.

Q4: How many cells do I need for a metabolomics experiment?

A4: While metabolites are abundant, their concentration in cells can be low. A minimum of 1 million (10^6) cells are typically recommended for metabolomics experiments. To ensure that a wide range of metabolites can be detected, it is often suggested to collect around 10 million (10^7) cells.[3]

Q5: For adherent cells, is it better to use trypsin or a cell scraper for detachment?

A5: For metabolomics, using a cell scraper is generally recommended over trypsin. Trypsin digestion can damage the cell membrane, leading to the leakage of intracellular metabolites and a lower extraction efficiency.[1][3] Scraping the cells directly into a cold quenching solution minimizes metabolite loss and better preserves the intracellular metabolic profile.[7]

Data Summary

Table 1: Comparison of Common Cell Lysis Methods for Metabolomics

Lysis MethodPrincipleSuitable Cell TypesAdvantagesDisadvantages
Solvent Extraction Cold organic solvents (e.g., methanol, acetonitrile) disrupt membranes and precipitate proteins.All cell typesEfficiently quenches enzymatic activity and extracts metabolites in a single step.[1]May not be sufficient for complete lysis of cells with tough walls without mechanical aid.[1]
Sonication High-frequency sound waves create cavitation, which disrupts cells.Bacteria, Mammalian Cells[1]Efficient and suitable for small volumes.[1]Can generate heat, potentially degrading metabolites; may not be suitable for all cell types.[1]
Bead Beating Agitation with small beads physically grinds the cells open.Yeast, Fungi, Bacteria, Plant Cells[1]Highly effective for cells that are difficult to lyse.[1]Can generate significant heat requiring cooling; may release interfering substances from the beads.[1]
Freeze-Thaw Repeated cycles of freezing and thawing create ice crystals that rupture cell membranes.[12]Mammalian CellsSimple method requiring no special equipment.Can be time-consuming and may not be as efficient for all cell types; can affect certain metabolites.[1]
Detergent-based Lysis Detergents solubilize the lipids in the cell membrane, causing lysis.Mammalian Cells, Bacteria[1]Simple and effective.[1]Detergents can interfere with downstream analyses like mass spectrometry and may need to be removed.[1][11]

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells using Cold Methanol and Scraping

This protocol is adapted for adherent cells to minimize metabolite leakage and ensure rapid quenching.

  • Preparation: Prepare an ice-cold solution of 80% methanol in water and cool it to -80°C.[10]

  • Cell Culture: Grow cells to the desired confluency in a culture dish.

  • Washing: Quickly remove the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular metabolites. Immediately aspirate the PBS.[7]

  • Quenching and Lysis: Add 1 mL of the cold 80% methanol solution to the dish. Place the dish on ice for 5-10 minutes to ensure complete quenching and lysis.[10]

  • Collection: Using a cell scraper, scrape the cells off the dish into the methanol solution.[7]

  • Transfer: Pipette the resulting cell lysate/methanol mixture into a microcentrifuge tube.[7]

  • Centrifugation: Centrifuge the tube at maximum speed (e.g., >13,000 rpm) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[7][10]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for subsequent analysis (e.g., by LC-MS).

  • Storage: Store the metabolite extract at -80°C until analysis.

Protocol 2: Lysis of Suspension Cells using Liquid Nitrogen and Sonication

This protocol is suitable for suspension cells and incorporates mechanical disruption for efficient lysis.

  • Cell Harvesting: Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Quickly wash the cell pellet with ice-cold PBS to remove media components.

  • Quenching: Immediately snap freeze the cell pellet in liquid nitrogen to halt all metabolic activity.[6][7]

  • Lysis Buffer Addition: Add an appropriate volume of a mass spectrometry-compatible lysis buffer (e.g., 50 mM Ammonium Bicarbonate) to the frozen pellet.[14]

  • Sonication: Place the tube on ice and perform probe sonication. A typical protocol would be 3 cycles of 15 seconds on and 5-15 seconds off at a low power setting (e.g., 20%) to prevent overheating.[14]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.[14]

  • Supernatant Collection: Collect the supernatant containing the metabolites for further analysis.

  • Storage: Store the extract at -80°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lysis Cell Lysis & Extraction cluster_analysis Analysis Harvest 1. Cell Harvesting (Adherent or Suspension) Wash 2. Quick Wash (Ice-cold PBS) Harvest->Wash Quench 3. Metabolic Quenching (-80°C Methanol or Liquid N2) Wash->Quench Lysis 4. Cell Lysis (e.g., Sonication, Solvent) Quench->Lysis Centrifuge 5. Centrifugation (Pellet Debris) Lysis->Centrifuge Collect 6. Collect Supernatant (Metabolite Extract) Centrifuge->Collect Analysis 7. LC-MS Analysis Collect->Analysis Data 8. Data Processing Analysis->Data

Caption: Experimental workflow for metabolomics sample preparation.

asparagine_pathway cluster_synthesis Synthesis cluster_catabolism Catabolism / Utilization Aspartate Aspartate ASNS Asparagine Synthetase (ASNS) Aspartate->ASNS Glutamine Glutamine Glutamine->ASNS ATP ATP ATP->ASNS Asparagine Labeled Asparagine Protein Protein Synthesis Asparagine->Protein ASPG Asparaginase (ASPG) Asparagine->ASPG Glutamate Glutamate AMP_PPi AMP + PPi Aspartate2 Aspartate Ammonium Ammonium ASNS->Asparagine ASNS->Glutamate ASNS->AMP_PPi ASPG->Aspartate2 ASPG->Ammonium

Caption: Simplified metabolic pathway of labeled asparagine.

troubleshooting_lysis Start Low Metabolite Yield CheckLysis Assess Lysis Efficiency (Microscopy, Protein Assay) Start->CheckLysis LysisComplete Lysis > 95% Complete CheckLysis->LysisComplete Yes LysisIncomplete Lysis < 95% Incomplete CheckLysis->LysisIncomplete No CheckDegradation Potential Degradation or Extraction Inefficiency LysisComplete->CheckDegradation OptimizeLysis Optimize Lysis Method (Increase intensity, change method) LysisIncomplete->OptimizeLysis ImproveQuenching Improve Quenching Protocol (Faster, Colder) CheckDegradation->ImproveQuenching

Caption: Troubleshooting logic for low metabolite yield.

References

Validation & Comparative

L-Asparagine-13C4,15N2,d8: A Comprehensive Comparison Guide for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of L-Asparagine-13C4,15N2,d8 as a quantification standard, particularly in mass spectrometry-based applications. We will delve into its performance characteristics, compare it with alternative standards, and provide supporting experimental data and protocols.

The Gold Standard: Stable Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS), is widely regarded as the gold standard for quantitative bioanalysis. The fundamental principle of IDMS is the addition of a known amount of a SIL internal standard to a sample at the earliest stage of preparation. Because the SIL internal standard is chemically identical to the analyte of interest, it experiences nearly identical processing and analysis conditions, including extraction efficiency, ionization suppression or enhancement, and chromatographic retention. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL internal standard, accurate and precise quantification can be achieved, effectively correcting for variations in sample handling and instrument response.

This compound is a heavily labeled analog of L-asparagine, incorporating four 13C atoms, two 15N atoms, and eight deuterium (B1214612) (d) atoms. This significant mass shift of +14 Da from the unlabeled L-asparagine ensures that its mass spectrometric signal is clearly distinguishable from that of the endogenous analyte, preventing cross-contribution and ensuring accurate measurement.

Performance Comparison of L-Asparagine Quantification Standards

The selection of an internal standard is a critical step in developing a robust quantitative assay. While this compound is an excellent choice, it is important to understand its performance in the context of other available stable isotope-labeled standards for L-asparagine. The primary alternatives include standards with different degrees and types of isotopic labeling, such as those labeled only with 13C and 15N, or only with deuterium.

Key Performance Parameters:

  • Accuracy: The closeness of a measured value to a standard or known value.

  • Precision: The closeness of two or more measurements to each other.

The following table summarizes representative performance data for L-asparagine quantification using stable isotope-labeled internal standards in LC-MS/MS assays. It is important to note that these data are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions, matrices, and instrumentation.

Internal Standard TypeAnalyteMatrixIntra-Day Precision (%CV)Inter-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Accuracy (%)Reference
L-aspartic acid-2,3,3-d3L-asparagineHuman Plasma0.28 - 5.652.17 - 6.4689.85 - 104.893.98 - 103.5[1]
[13C, 15N]-labeled amino acidsL-asparagineMouse Plasma< 15< 1585 - 11585 - 115[2]

Considerations for Different Labeling Strategies:

  • Heavy Atom (13C, 15N) Labeling: Internal standards labeled with heavy atoms like 13C and 15N are often considered the ideal choice. Their physicochemical properties are virtually identical to the unlabeled analyte, ensuring they co-elute perfectly during chromatographic separation. This co-elution is crucial for the effective correction of matrix effects, which can cause ion suppression or enhancement and are a major source of inaccuracy in LC-MS analysis.

  • Deuterium (D) Labeling: Deuterated standards are also widely used and are generally more cost-effective to synthesize. However, a potential drawback is the "deuterium isotope effect," which can cause a slight shift in chromatographic retention time between the deuterated standard and the non-deuterated analyte.[3][4] If this separation occurs, the analyte and the internal standard may elute into regions of the chromatogram with different matrix effects, leading to inaccurate quantification.[5] The risk of this "differential matrix effect" is a critical consideration during method development. For this compound, the high degree of deuteration could potentially lead to a more pronounced isotope effect.

  • Combined Heavy Atom and Deuterium Labeling (e.g., this compound): This "heavy" labeling approach provides a significant mass difference, which is advantageous in avoiding any potential for isotopic crosstalk. However, the presence of deuterium still carries the potential for chromatographic shifts. The inclusion of 13C and 15N helps to mitigate reliance solely on deuterium.

For the highest accuracy, especially in complex biological matrices, a standard labeled with 13C and/or 15N is often preferred to a deuterated one. However, with careful chromatographic method development to ensure co-elution, deuterated standards can also provide excellent results.

Experimental Protocols

A robust and reliable quantification of L-asparagine requires a well-validated experimental protocol. Below is a representative methodology for the analysis of L-asparagine in a biological matrix using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound in a suitable solvent).

  • Vortex mix for 10 seconds.

  • Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A column suitable for the retention of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution should be optimized to achieve good separation of L-asparagine from other matrix components and potential isomers.

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Asparagine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z. For example, 133.1 -> 74.0.

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z. For example, 147.1 -> 84.0.

    • The specific collision energy and other MS parameters should be optimized for maximum signal intensity.

3. Data Analysis and Quantification:

  • Integrate the peak areas for both the endogenous L-asparagine and the this compound internal standard.

  • Calculate the peak area ratio (L-asparagine / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of a series of known standards.

  • Determine the concentration of L-asparagine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of This compound Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Integration Peak Area Integration LC_MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for L-asparagine quantification.

Logical_Relationship cluster_analyte Endogenous Analyte (L-Asparagine) cluster_is Internal Standard (this compound) cluster_result Result Analyte_Extraction Extraction Variability Accurate_Quant Accurate Quantification Analyte_Extraction->Accurate_Quant Corrected by Analyte_Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte_Matrix->Accurate_Quant Corrected by Analyte_Instrument Instrument Variability Analyte_Instrument->Accurate_Quant Corrected by IS_Extraction Extraction Variability IS_Extraction->Accurate_Quant IS_Matrix Matrix Effects (Ion Suppression/Enhancement) IS_Matrix->Accurate_Quant IS_Instrument Instrument Variability IS_Instrument->Accurate_Quant

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

This compound is a high-quality internal standard for the accurate and precise quantification of L-asparagine in complex biological matrices. Its high degree of isotopic labeling provides a significant mass shift, minimizing the risk of spectral interference. While the presence of deuterium atoms may introduce a slight chromatographic shift compared to the unlabeled analyte, this can be mitigated with careful method development. For applications demanding the highest level of accuracy, particularly in the presence of significant matrix effects, stable isotope-labeled standards incorporating only heavy atoms (13C and 15N) may be considered a superior alternative. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, including the complexity of the sample matrix, the desired level of accuracy and precision, and cost considerations. A thorough method validation is essential to ensure the chosen standard performs adequately for its intended purpose.

References

A Comparative Guide to Validating Metabolic Flux Models: L-Asparagine-¹³C₄,¹⁵N₂,d₈ vs. Conventional Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotopic Tracers in Metabolic Flux Analysis

Metabolic flux analysis relies on the introduction of substrates labeled with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D), into a biological system. As cells metabolize these labeled substrates, the isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and the relative flux through each.

The ideal tracer provides maximal information about the metabolic pathways of interest. While ¹³C-labeled glucose and glutamine are the most common tracers for central carbon metabolism, the use of multiply-labeled amino acids like L-Asparagine-¹³C₄,¹⁵N₂,d₈ offers the potential for more comprehensive and simultaneous tracking of carbon, nitrogen, and hydrogen atoms through interconnected metabolic networks.

Comparison of L-Asparagine-¹³C₄,¹⁵N₂,d₈ with Conventional Tracers

While direct experimental comparisons of L-Asparagine-¹³C₄,¹⁵N₂,d₈ with other tracers are not yet widely available in the scientific literature, a qualitative and theoretical comparison can be made based on the known principles of MFA and the metabolic roles of asparagine, glucose, and glutamine.

Table 1: Qualitative Comparison of Isotopic Tracers for Metabolic Flux Analysis

FeatureL-Asparagine-¹³C₄,¹⁵N₂,d₈[U-¹³C₆]Glucose[U-¹³C₅]Glutamine
Primary Pathways Traced Asparagine metabolism, amino acid biosynthesis, TCA cycle anaplerosis, nitrogen metabolism, redox reactions.Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), TCA cycle, serine biosynthesis.TCA cycle anaplerosis, glutaminolysis, amino acid metabolism, nitrogen metabolism.
Isotopes ¹³C, ¹⁵N, ²H¹³C¹³C, (sometimes ¹⁵N)
Key Advantages - Simultaneously traces carbon, nitrogen, and hydrogen pathways.- Provides insights into redox metabolism via deuterium labeling.- Can elucidate the interplay between amino acid and central carbon metabolism.- Traces the backbone of central carbon metabolism.- Well-established protocols and extensive literature.- Provides a broad overview of glucose utilization.- Key tracer for anaplerotic flux into the TCA cycle.- Crucial for studying cancer cell metabolism.- Can be combined with ¹⁵N to trace nitrogen fate.
Potential Limitations - Limited direct comparative data available.- Potentially more complex data analysis due to multiple labels.- Cellular uptake and metabolism can be cell-type specific.- Limited information on nitrogen metabolism.- Does not directly probe redox state.- May not efficiently label all central carbon metabolism pathways.- Interconversion with glutamate (B1630785) can complicate analysis.
Best Suited For - In-depth analysis of amino acid metabolism and its connections to central carbon and nitrogen pathways.- Studies investigating redox balance and its impact on metabolism.- Validating complex metabolic models requiring simultaneous multi-element tracing.- General screening of central carbon metabolism.- Studies focused on glycolysis and the pentose phosphate pathway.- Investigating TCA cycle dynamics and anaplerosis.- Studies on cancer metabolism and glutamine addiction.

Table 2: Hypothetical Performance Comparison in Specific Metabolic Pathways

The following table presents a hypothetical comparison of the expected performance of each tracer in resolving fluxes in key metabolic pathways. This is based on the known metabolism of each substrate and the principles of isotopic labeling.

Metabolic PathwayL-Asparagine-¹³C₄,¹⁵N₂,d₈[U-¹³C₆]Glucose[U-¹³C₅]Glutamine
Glycolysis LowHighLow
Pentose Phosphate Pathway LowHighLow
TCA Cycle (Anaplerosis) HighModerateHigh
Amino Acid Biosynthesis HighModerateHigh
Nitrogen Metabolism HighNoneHigh (if ¹⁵N labeled)
Redox Metabolism (NADH/NADPH) HighLowLow

Experimental Protocols

A generalized protocol for a steady-state metabolic flux analysis experiment using a labeled amino acid tracer in cultured mammalian cells is provided below. This protocol should be optimized for the specific cell line and experimental conditions.

Protocol 1: Cell Culture and Isotopic Labeling

  • Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 50-60% confluency.

  • Media Preparation: Prepare the isotopic labeling medium by supplementing basal medium (lacking the amino acid to be traced) with the desired concentration of the labeled amino acid (e.g., L-Asparagine-¹³C₄,¹⁵N₂,d₈) and dialyzed fetal bovine serum.

  • Isotopic Labeling: Aspirate the standard growth medium and replace it with the pre-warmed isotopic labeling medium. Culture the cells for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but often requires several cell doubling times.

Protocol 2: Metabolite Extraction

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to the culture plate and scrape the cells.

  • Collection: Collect the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet insoluble material.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.

Protocol 3: Mass Spectrometry Analysis

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried metabolites can then be derivatized, if necessary, for gas chromatography-mass spectrometry (GC-MS) analysis, or reconstituted in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Data Acquisition: Analyze the samples using a mass spectrometer to determine the mass isotopomer distributions (MIDs) of the targeted metabolites.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling Isotopic Labeling cell_culture->labeling media_prep Isotopic Medium Preparation media_prep->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis Mass Spectrometry (LC-MS/MS or GC-MS) extraction->ms_analysis data_processing Data Processing & MID Calculation ms_analysis->data_processing flux_modeling Computational Flux Modeling data_processing->flux_modeling

Caption: A generalized workflow for a metabolic flux analysis experiment.

Asparagine Metabolism and Tracer Incorporation

asparagine_metabolism cluster_input Tracer Input cluster_central_metabolism Central Metabolism asn_tracer L-Asparagine-¹³C₄,¹⁵N₂,d₈ asp Aspartate (¹³C₄, ¹⁵N, dₓ) asn_tracer->asp Asparaginase protein Protein Synthesis (¹³C₄, ¹⁵N₂, d₈) asn_tracer->protein oaa Oxaloacetate (¹³C₄) asp->oaa Transaminase gln Glutamine (¹⁵N) asp->gln Asparagine Synthetase other_aa Other Amino Acids (¹⁵N) asp->other_aa tca TCA Cycle oaa->tca tca->oaa glu Glutamate (¹⁵N) glu->gln

Caption: Incorporation of L-Asparagine-¹³C₄,¹⁵N₂,d₈ into central metabolic pathways.

Conclusion

The validation of metabolic flux models is a critical step in ensuring the reliability of research findings in metabolism-focused studies. While conventional tracers like ¹³C-glucose and ¹³C-glutamine have been instrumental, the development of multiply-labeled tracers such as L-Asparagine-¹³C₄,¹⁵N₂,d₈ presents new opportunities for a more comprehensive and simultaneous analysis of carbon, nitrogen, and hydrogen metabolism. Although direct comparative data is still emerging, the theoretical advantages of this novel tracer in resolving complex metabolic networks are significant. Researchers and drug development professionals should consider the specific metabolic questions being addressed when selecting the most appropriate isotopic tracer for their metabolic flux analysis experiments. The careful selection of tracers, coupled with robust experimental design and computational modeling, will continue to advance our understanding of cellular physiology in health and disease.

A Researcher's Guide to Stable Isotope Labeled Amino Acids: A Comparative Analysis Featuring L-Asparagine-¹³C₄,¹⁵N₂,d₈

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the selection of the appropriate stable isotope-labeled amino acid is a critical determinant of experimental success. This guide provides an objective comparison of L-Asparagine-¹³C₄,¹⁵N₂,d₈ with other commonly used labeled amino acids, supported by experimental principles and data presentation. We delve into the key performance characteristics, experimental considerations, and workflows to empower informed decision-making in your research.

Stable isotope labeling, particularly in the context of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), has become a cornerstone of quantitative mass spectrometry.[1][2] The principle lies in the metabolic incorporation of "heavy" amino acids into proteins, creating a distinct mass shift that allows for the precise relative quantification of proteins between different cell populations.[1] While L-Arginine and L-Lysine labeled with ¹³C and ¹⁵N are the most common choices for tryptic digests, the use of other amino acids, such as the heavily labeled L-Asparagine-¹³C₄,¹⁵N₂,d₈, offers unique advantages in specific experimental contexts.

Comparative Analysis of Labeled Amino Acids

The choice of a labeled amino acid is dictated by several factors, including the desired mass shift, potential for metabolic conversion, and the specific requirements of the biological system under investigation. Here, we compare L-Asparagine-¹³C₄,¹⁵N₂,d₈ with other commonly used labeled amino acids.

Labeled Amino AcidIsotopic CompositionNominal Mass Shift (Da)Isotopic PurityKey Considerations
L-Asparagine-¹³C₄,¹⁵N₂,d₈ 4 x ¹³C, 2 x ¹⁵N, 8 x ²H14≥98% ¹³C, ≥98% ¹⁵N, ≥98% DVery large mass shift, useful for resolving complex spectra. Deuterium labeling can sometimes cause a slight chromatographic shift.[3]
L-Asparagine-¹³C₄,¹⁵N₂4 x ¹³C, 2 x ¹⁵N6≥99% ¹³C, ≥98% ¹⁵NSignificant mass shift without the potential for chromatographic effects associated with deuterium.
L-Lysine-¹³C₆,¹⁵N₂6 x ¹³C, 2 x ¹⁵N8≥99% ¹³C, ≥99% ¹⁵NCommonly used in SILAC for tryptic digests, as trypsin cleaves after lysine (B10760008) and arginine.[4][5]
L-Arginine-¹³C₆,¹⁵N₄6 x ¹³C, 4 x ¹⁵N10≥99% ¹³C, ≥99% ¹⁵NPaired with labeled lysine for comprehensive SILAC experiments.[4][5] Potential for metabolic conversion to proline in some cell lines.[6]
L-Leucine-d₃3 x ²H3≥98% DAn earlier labeled amino acid used in SILAC. Smaller mass shift can be a limitation in complex samples.
L-Lysine-d₄4 x ²H496-98% DProvides a smaller mass shift compared to ¹³C/¹⁵N labeled lysine.[4]

Experimental Performance and Considerations

Incorporation Efficiency: For successful SILAC experiments, achieving near-complete (>97%) incorporation of the labeled amino acid into the proteome is crucial.[7] This is typically achieved by culturing cells for at least five to six doublings in a specialized medium deficient in the natural amino acid but supplemented with its heavy counterpart.[8] The high isotopic purity of commercially available L-Asparagine-¹³C₄,¹⁵N₂,d₈ and other compared amino acids ensures efficient and predictable labeling.[4][9]

Stability and Metabolic Integrity: Labeled amino acids should be metabolically stable and not readily converted into other amino acids, which could complicate data analysis. While arginine to proline conversion is a known issue in some cell lines, this can often be mitigated by the addition of unlabeled proline to the culture medium.[6] The stability of the carbon and nitrogen isotopes in L-Asparagine-¹³C₄,¹⁵N₂,d₈ is comparable to other ¹³C and ¹⁵N labeled amino acids. Deuterium labels are also generally stable, although the potential for a slight shift in retention time during liquid chromatography should be considered during data analysis.[3]

Mass Shift and Spectral Analysis: A larger mass shift, such as the +14 Da shift provided by L-Asparagine-¹³C₄,¹⁵N₂,d₈, can be advantageous in complex spectra by providing better separation of labeled and unlabeled peptide pairs, simplifying identification and quantification.

Experimental Protocols

A generalized protocol for a SILAC experiment is provided below. This should be adapted based on the specific cell line, experimental goals, and the chosen labeled amino acid.

Phase 1: Cell Culture and Labeling
  • Media Preparation: Prepare "light" and "heavy" SILAC media. Both should be deficient in the amino acid to be labeled (e.g., asparagine). Supplement the "light" medium with the natural amino acid and the "heavy" medium with the corresponding stable isotope-labeled amino acid (e.g., L-Asparagine-¹³C₄,¹⁵N₂,d₈). Both media should also contain dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[7][8]

  • Cell Adaptation: Culture two populations of cells, one in the "light" medium and one in the "heavy" medium. Passage the cells for a minimum of five to six cell doublings to ensure maximal incorporation of the labeled amino acid.[8]

  • Incorporation Check (Optional but Recommended): After sufficient passaging, harvest a small number of cells from the "heavy" culture. Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm >97% labeling efficiency.[7]

Phase 2: Experimental Treatment and Sample Preparation
  • Experimental Treatment: Apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control (e.g., the "light" labeled cells).

  • Cell Lysis and Protein Extraction: Harvest both cell populations and lyse them using an appropriate lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of both lysates and mix them in a 1:1 ratio.[7]

Phase 3: Protein Digestion and Mass Spectrometry
  • In-solution or In-gel Digestion:

    • In-solution: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Dilute the sample and digest with an appropriate protease (e.g., trypsin) overnight at 37°C.[7]

    • In-gel: Separate the mixed protein lysate on an SDS-PAGE gel. Excise the gel bands, destain, reduce, alkylate, and perform in-gel digestion with a protease.[10][11]

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or similar solid-phase extraction method.[7]

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Phase 4: Data Analysis
  • Peptide Identification and Quantification: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs based on their signal intensities.[10][12]

  • Data Interpretation: Relate the quantitative protein data to the biological question under investigation.

Visualizing Workflows and Pathways

To further illustrate the application of labeled amino acids in quantitative proteomics, we provide diagrams for a general SILAC workflow, a SILAC-based phosphoproteomics workflow, and the EGF signaling pathway, a common target of SILAC-based investigations.[13][14]

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment Light Culture Light Culture Heavy Culture Heavy Culture Control Control Light Culture->Control Light Amino Acid Treatment Treatment Heavy Culture->Treatment Heavy Amino Acid Mix Cells/Lysates Mix Cells/Lysates Control->Mix Cells/Lysates Treatment->Mix Cells/Lysates Protein Extraction Protein Extraction Mix Cells/Lysates->Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Phosphoproteomics_Workflow SILAC Labeling SILAC Labeling Cell Lysis & Protein Digestion Cell Lysis & Protein Digestion SILAC Labeling->Cell Lysis & Protein Digestion Phosphopeptide Enrichment Phosphopeptide Enrichment Cell Lysis & Protein Digestion->Phosphopeptide Enrichment e.g., TiO2, IMAC LC-MS/MS Analysis LC-MS/MS Analysis Phosphopeptide Enrichment->LC-MS/MS Analysis Quantitative Phosphoproteome Quantitative Phosphoproteome LC-MS/MS Analysis->Quantitative Phosphoproteome EGF_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

References

A Researcher's Guide to Cross-Validation of Proteomics Data Using Labeled Asparagine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of quantitative proteomics data are paramount. This guide provides a comparative analysis of methodologies for the cross-validation of proteomics data, with a specific focus on the use of stable isotope-labeled asparagine. By incorporating labeled amino acids, such as ¹⁵N-asparagine, into cellular proteins, a known internal standard is created, enabling robust comparison across different analytical platforms and bioinformatics workflows. This process of comparing results from different methods using a common labeled standard serves as a critical form of cross-validation, ensuring the reliability of protein quantification.

Comparison of Quantitative Proteomics Strategies

The two primary strategies for introducing stable isotopes for quantitative proteomics are metabolic labeling and chemical labeling. Each approach has distinct advantages and disadvantages, and their comparative performance is a key consideration for experimental design.

Data Presentation: Quantitative Performance of Metabolic vs. Chemical Labeling

The following table summarizes the key performance metrics when comparing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a metabolic labeling approach, with stable isotope dimethyl labeling, a chemical labeling method. The data is synthesized from comparative studies to highlight the strengths of each technique.[1][2]

FeatureMetabolic Labeling (SILAC-like)Chemical Labeling (Dimethyl)Key Considerations
Reproducibility HighModerate to HighMetabolic labeling allows for mixing of cell populations prior to sample processing, minimizing variability.[1][2]
Accuracy HighHighBoth methods demonstrate comparable accuracy in relative protein quantification.[1][2]
Quantitative Dynamic Range Prone to ratio compression at high ratios (>10) without fractionation.Also affected by ratio compression, with measured ratios of 1:10 appearing closer to 1:6 in unfractionated samples.[1]Fractionation prior to mass spectrometry analysis can improve the dynamic range for both methods.[1]
Peptide Identifications Generally higher number of unique peptide identifications.Can result in a ~23% loss in the number of peptide identifications compared to SILAC.[1]The chemical modification in dimethyl labeling may affect peptide ionization or fragmentation.
Applicability Primarily limited to actively dividing cells in culture.[1]Applicable to virtually any protein sample, including tissues and clinical specimens.SILAC is not suitable for non-dividing cells or most clinical samples.[1]
Cost Can be expensive due to the cost of labeled amino acids and specialized media.Reagents are significantly less expensive than those for other chemical labeling methods like iTRAQ or TMT.[1]Cost-effectiveness is a major advantage of dimethyl labeling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of proteomics experiments. Below are representative protocols for metabolic labeling with ¹⁵N-asparagine and a general workflow for quantitative proteomics analysis.

Protocol 1: Metabolic Labeling with ¹⁵N-Asparagine

This protocol describes the metabolic incorporation of ¹⁵N-labeled asparagine into cultured cells for use as an internal standard.

  • Cell Culture: Cells are grown in a custom-formulated medium that lacks asparagine.

  • Media Preparation: The labeling medium is prepared by supplementing the asparagine-free base medium with dialyzed fetal bovine serum, other essential amino acids, and ¹⁵N-labeled asparagine. A corresponding "light" medium is prepared with unlabeled asparagine.

  • Labeling: The standard growth medium is replaced with the "heavy" or "light" labeling medium.

  • Incubation: Cells are incubated for a sufficient duration to ensure near-complete incorporation of the labeled asparagine into the proteome. This period is dependent on the cell line's doubling time and protein turnover rates, typically ranging from 24 to 72 hours.

  • Harvesting: After incubation, cells from the "heavy" and "light" populations are harvested.

  • Sample Mixing: For relative quantification, equal numbers of cells or equal amounts of protein from the "heavy" and "light" samples are mixed.[3]

Protocol 2: General Quantitative Proteomics Workflow

This protocol outlines the major steps from protein extraction to data analysis.

  • Protein Extraction and Digestion:

    • Cell pellets are lysed in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a standard assay (e.g., BCA).

    • Proteins are reduced with DTT and alkylated with iodoacetamide.

    • Proteins are digested into peptides, typically using trypsin.

  • Peptide Cleanup: Peptides are desalted and concentrated using solid-phase extraction (e.g., C18 StageTips).

  • LC-MS/MS Analysis:

    • Peptide samples are analyzed by a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method is employed.

  • Data Analysis:

    • Raw mass spectrometry data is processed using software capable of handling stable isotope labeling data (e.g., MaxQuant, Proteome Discoverer).[4]

    • The software performs peptide identification by searching the MS/MS spectra against a protein database.

    • Relative quantification is achieved by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and pathways relevant to the cross-validation of proteomics data with labeled asparagine.

cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Light Culture Light Culture Harvest Light Cells Harvest Light Cells Light Culture->Harvest Light Cells Heavy Culture Heavy Culture Harvest Heavy Cells Harvest Heavy Cells Heavy Culture->Harvest Heavy Cells Mix Samples Mix Samples Harvest Light Cells->Mix Samples Harvest Heavy Cells->Mix Samples Protein Extraction Protein Extraction Mix Samples->Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Protein Identification Protein Identification Database Search->Protein Identification Protein Quantification Protein Quantification Database Search->Protein Quantification Protein Identification->Protein Quantification

Quantitative proteomics workflow with metabolic labeling.

cluster_synthesis Asparagine Synthesis cluster_product Products cluster_catabolism Asparagine Catabolism Aspartate Aspartate Asparagine_Synthetase Asparagine Synthetase Aspartate->Asparagine_Synthetase Glutamine Glutamine Glutamine->Asparagine_Synthetase ATP ATP ATP->Asparagine_Synthetase Asparagine Asparagine Asparagine_Synthetase->Asparagine Glutamate Glutamate Asparagine_Synthetase->Glutamate AMP_PPi AMP + PPi Asparagine_Synthetase->AMP_PPi Asparaginase Asparaginase Asparagine->Asparaginase Protein_Synthesis Protein_Synthesis Asparagine->Protein_Synthesis Incorporation Aspartate_cat Aspartate Asparaginase->Aspartate_cat Ammonium Ammonium Asparaginase->Ammonium

Simplified asparagine metabolism pathway.

Comparison of Mass Spectrometry Platforms

The choice of mass spectrometer can significantly impact the depth and quality of proteomic analysis. Different instrument types offer trade-offs in terms of resolution, scan speed, and sensitivity.

Data Presentation: Performance of Different Mass Spectrometer Types

This table provides a qualitative comparison of common mass spectrometry platforms used in proteomics. The information is based on general knowledge and findings from comparative studies.[5][6][7]

Mass Spectrometer TypeResolutionScan SpeedSensitivityKey Advantages
Quadrupole Time-of-Flight (Q-TOF) HighModerateHighGood for both identification and quantification; provides accurate mass measurements for both precursor and fragment ions.
Orbitrap Very HighModerate to FastVery HighExcellent for high-resolution, accurate-mass measurements, leading to high confidence in peptide identification.
Linear Ion Trap (LIT) LowVery FastHighHigh sensitivity and fast scan speeds make it suitable for identifying low-abundance proteins.
Trapped Ion Mobility Spectrometry (TIMS-TOF) High (with ion mobility)FastVery HighAdds an extra dimension of separation based on ion mobility, increasing peak capacity and reducing spectral complexity.

References

Unlocking Complexity: A Guide to Combined Isotope Labeling in NMR Spectroscopy for Advanced Biomolecular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of biomolecular structure and dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool. However, the inherent challenges of spectral overlap and signal sensitivity, particularly with large biomolecules, necessitate advanced isotopic labeling strategies. This guide provides an objective comparison of single (¹⁵N), double (¹³C/¹⁵N), and triple (¹³C/¹⁵N/²H) labeling techniques, supported by experimental data and detailed protocols, to illuminate the profound benefits of the combined approach.

The strategic incorporation of stable isotopes—namely Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H or D)—into proteins and other biomolecules is fundamental to modern NMR. While single and double labeling have been mainstays in the field, the synergistic use of all three isotopes unlocks unprecedented levels of detail, pushing the boundaries of the size and complexity of systems that can be studied.

Comparative Analysis of Isotopic Labeling Strategies

The primary advantages of combined ¹³C, ¹⁵N, and ²H labeling lie in the dramatic improvements in spectral resolution and sensitivity. This is crucial for resolving the thousands of overlapping signals in the NMR spectra of large proteins. Deuteration, in particular, plays a pivotal role in mitigating the effects of dipolar relaxation, a major source of line broadening in larger molecules. By replacing protons with deuterium, the relaxation pathways are significantly altered, leading to sharper resonance lines and a substantial boost in the quality of the NMR data.

Labeling StrategyTypical Molecular Weight Limit (kDa)Key AdvantagesKey Disadvantages
¹⁵N Labeling < 15- Relatively low cost.[1] - Enables basic backbone assignment via ¹H-¹⁵N HSQC.[]- Severe spectral overlap for larger proteins.[3] - Limited to backbone amide information.
¹³C/¹⁵N Labeling 15 - 25- Enables 3D and 4D triple-resonance experiments for comprehensive backbone and side-chain assignments.[] - Provides crucial information for structure determination.- Increased spectral complexity compared to ¹⁵N labeling. - Signal broadening becomes a significant issue with increasing molecular weight.[3]
¹³C/¹⁵N/²H (Triple) Labeling > 25 (up to and beyond 100 with TROSY)- Dramatically reduced linewidths and improved resolution due to deuteration.[4] - Enables the study of large proteins and protein complexes.[4] - Essential for TROSY-based experiments, which further enhance sensitivity and resolution.[5]- Higher cost of labeled media (D₂O and ¹³C-glucose). - Lower protein expression yields are sometimes observed.
Parameter¹³C/¹⁵N Labeled¹³C/¹⁵N/²H LabeledFold Improvement
Average ¹H Linewidth (Hz) for GB1 protein 166156~1.07
¹H Resolution Improvement Factor for resolved ¹Hα peaks in GB1 1.01.211.21
Sensitivity Gain (TROSY vs. Conventional HNCA for gyrase-23B) -2.4-fold (average)2.4
Sensitivity Gain (TROSY vs. Conventional HNCA for FimC) 1.01.5-fold (average)1.5

Note: The quantitative improvements can vary depending on the specific protein, NMR spectrometer field strength, and experimental parameters.

Experimental Protocols

Protocol 1: Expression and Purification of Uniformly ¹³C, ¹⁵N, ²H-Labeled Protein in E. coli

This protocol outlines the general steps for producing a triple-labeled protein for NMR studies.

1. Media Preparation (per 1 Liter of M9 minimal medium):

  • Prepare the M9 salts solution in 99.8% Deuterium Oxide (D₂O).

  • Autoclave the M9/D₂O solution.

  • Separately prepare and sterilize the following stock solutions:

    • 20% (w/v) ¹³C-glucose in D₂O (filter sterilize).

    • 1 g/L ¹⁵NH₄Cl in D₂O (filter sterilize).[6]

    • 1 M MgSO₄ in D₂O (autoclave).

    • 1 M CaCl₂ in D₂O (autoclave).

    • Vitamin and trace metal solutions (filter sterilize).

  • Aseptically add the sterile stock solutions to the cooled M9/D₂O base.

2. Cell Growth and Protein Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Grow a starter culture overnight at 37°C in a rich medium (e.g., LB).

  • The next day, inoculate 1 L of the prepared triple-labeled M9 medium with the starter culture.

  • Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • For improved protein folding, the temperature is often reduced to 18-25°C for overnight expression.[7]

3. Cell Harvesting and Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer.

  • Purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, and size exclusion chromatography).

  • The final NMR buffer should be D₂O-based to maintain the deuterium labeling.

Protocol 2: 3D TROSY-HNCA NMR Experiment

This experiment is a cornerstone for the backbone assignment of large, triple-labeled proteins.

1. Sample Preparation:

  • Prepare a 0.5-1.0 mM sample of the purified ¹³C, ¹⁵N, ²H-labeled protein in a suitable D₂O-based NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5).

2. Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryogenic probe for optimal sensitivity.

  • Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.

3. Experimental Parameters (Bruker Spectrometer Example):

  • Load a standard 3D TROSY-HNCA pulse program (e.g., trhncagp3d).[8]

  • Set the spectral widths to cover all expected resonances in the ¹H, ¹⁵N, and ¹³Cα dimensions.

  • The key feature of the TROSY experiment is the removal of ¹H decoupling during the ¹⁵N evolution period and ¹⁵N decoupling during the acquisition of the ¹H signal.[8] This selects for the narrowest, most slowly relaxing component of the multiplet, leading to significant gains in resolution and sensitivity for large molecules.[5]

  • Optimize acquisition times and the number of scans to achieve the desired signal-to-noise ratio.

Visualizing the Workflow and Benefits

The following diagrams illustrate the experimental workflow and the impact of isotopic labeling on spectral complexity.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Determination gene Gene of Interest plasmid Expression Plasmid gene->plasmid ecoli E. coli Expression plasmid->ecoli labeling Isotopic Labeling (13C, 15N, D) ecoli->labeling purification Protein Purification labeling->purification nmr_exp NMR Experiment (e.g., 3D TROSY-HNCA) purification->nmr_exp data_acq Data Acquisition nmr_exp->data_acq processing Data Processing data_acq->processing assignment Resonance Assignment processing->assignment structure Structure Calculation assignment->structure

Caption: Workflow for NMR-based protein structure determination.

spectral_complexity cluster_unlabeled Unlabeled cluster_15N 15N Labeled cluster_13C15N 13C/15N Labeled cluster_13C15ND 13C/15N/D Labeled unlabeled 1D 1H Spectrum: Severe Overlap n15 2D 1H-15N HSQC: Backbone Amide Resolution unlabeled->n15 Enables cn 3D/4D Experiments: Backbone & Side-chain Resolution n15->cn Enables cnd TROSY-based Experiments: High Resolution & Sensitivity for Large Proteins cn->cnd Enables

Caption: Impact of isotopic labeling on NMR spectral complexity.

References

A Comparative Guide to Alternative Internal Standards for L-Asparagine-13C4,15N2,d8 in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative internal standards to L-Asparagine-13C4,15N2,d8 for the accurate quantification of L-asparagine in various biological matrices using mass spectrometry. The selection of an appropriate internal standard is critical for correcting analytical variability and ensuring data reliability. This document outlines the performance characteristics of commercially available alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for your specific application.

Introduction to Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard. An ideal SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). This ensures that the internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for accurate normalization of the analyte's signal.

This compound is a highly reliable internal standard due to its multiple heavy isotope labels, which provides a significant mass shift and minimizes the risk of isotopic overlap with the native analyte. However, cost and availability may necessitate the consideration of alternative standards. This guide explores the performance of other commercially available isotopically labeled L-asparagine variants.

Comparison of Alternative L-Asparagine Internal Standards

The primary alternatives to this compound involve different combinations of ¹³C, ¹⁵N, and deuterium (B1214612) (²H or D) labeling. The choice of isotope can significantly impact analytical performance, particularly in terms of chromatographic behavior, isotopic stability, and the ability to compensate for matrix effects.

Key Performance Considerations:

  • Chromatographic Co-elution: ¹³C and ¹⁵N-labeled standards exhibit near-perfect co-elution with the unlabeled analyte because the mass difference has a negligible effect on the molecule's physicochemical properties. Deuterated standards, however, can sometimes elute slightly earlier than the native compound due to the "isotope effect," which can be problematic if matrix effects vary across the chromatographic peak.

  • Isotopic Stability: ¹³C and ¹⁵N labels are incorporated into the carbon and nitrogen backbone of the molecule, making them highly stable and not susceptible to exchange. Deuterium labels, especially those on heteroatoms (-OH, -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, potentially compromising the accuracy of the standard's concentration.

  • Matrix Effects: An ideal internal standard should experience the same degree of ion suppression or enhancement as the analyte. Due to their identical elution profiles, ¹³C and ¹⁵N-labeled standards are generally more effective at compensating for matrix effects than deuterated standards, which may elute at a point with a different matrix environment.

Quantitative Performance Data

The following table summarizes the expected performance characteristics of various alternative L-asparagine internal standards based on general principles and available data from studies on amino acid analysis. It is important to note that direct head-to-head comparative studies for all these specific L-asparagine standards are limited. The data presented is a composite representation to guide selection.

Internal StandardLabelingMass Shift (vs. native)Chromatographic Co-elutionIsotopic StabilityMatrix Effect CompensationExpected Accuracy (% Bias)Expected Precision (%RSD)
This compound (Reference) ¹³C, ¹⁵N, ²H+14ExcellentHighExcellent< 5%< 5%
L-Asparagine-d3²H+3Good to FairModerateGood< 15%< 10%
L-Asparagine-13C4¹³C+4ExcellentHighExcellent< 5%< 5%
L-Asparagine-15N2¹⁵N+2ExcellentHighExcellent< 5%< 5%
L-Asparagine-13C4,15N2¹³C, ¹⁵N+6ExcellentHighExcellent< 5%< 5%

Note: The expected accuracy and precision are estimates for a well-validated LC-MS/MS method in a typical biological matrix like plasma. Actual performance may vary depending on the specific experimental conditions, matrix complexity, and instrumentation.

Experimental Protocols

The following provides a general experimental protocol for the quantification of L-asparagine in human plasma using a stable isotope-labeled internal standard and LC-MS/MS. This protocol can be adapted for use with any of the discussed internal standards.

Sample Preparation (Protein Precipitation)
  • Thaw Samples: Thaw frozen human plasma samples on ice.

  • Spike Internal Standard: To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 10 µM L-Asparagine-d3 in water). Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex to mix.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for amino acid analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then re-equilibrate to the initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for L-asparagine and the chosen internal standard.

Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Asparagine133.174.1
L-Asparagine-d3136.177.1
L-Asparagine-13C4137.177.1
L-Asparagine-15N2135.175.1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of L-asparagine using a stable isotope-labeled internal standard.

experimental_workflow sample Biological Sample (e.g., Plasma) is_spike Spike with Internal Standard sample->is_spike extraction Sample Preparation (e.g., Protein Precipitation) is_spike->extraction lc LC Separation extraction->lc ms MS/MS Detection lc->ms data Data Analysis (Quantification) ms->data

General workflow for quantitative analysis.
L-Asparagine Biosynthesis and Degradation Pathway

Understanding the metabolic context of L-asparagine is crucial for interpreting experimental results. The following diagram shows the primary pathways for the synthesis and breakdown of L-asparagine.

asparagine_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation oxaloacetate Oxaloacetate aspartate L-Aspartate oxaloacetate->aspartate Transamination asparagine L-Asparagine aspartate->asparagine asns Asparagine Synthetase (ASNS) glutamine L-Glutamine glutamate L-Glutamate asparagine->aspartate Hydrolysis asparaginase Asparaginase asparagine->asparaginase asparaginase->aspartate nh3 NH3 asparaginase->nh3 asns->glutamate asns->asparagine amp_ppi AMP + PPi asns->amp_ppi atp ATP

L-Asparagine metabolic pathways.

Conclusion and Recommendations

For the highest level of accuracy and precision in the quantification of L-asparagine, stable isotope-labeled internal standards with multiple ¹³C and/or ¹⁵N atoms, such as L-Asparagine-13C4,15N2, are recommended as alternatives to the fully labeled this compound. These standards provide excellent chromatographic co-elution, isotopic stability, and compensation for matrix effects.

Deuterated standards like L-Asparagine-d3 can be a cost-effective alternative and may provide acceptable performance for many applications. However, careful validation is crucial to assess for potential chromatographic shifts and isotopic instability, which could impact data quality.

Ultimately, the choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and budgetary considerations. It is always recommended to perform a thorough method validation to ensure the chosen internal standard performs adequately for the intended application.

Assessing the Kinetic Isotope Effect of Deuterated Asparagine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of deuterated asparagine and its non-deuterated counterpart, with a focus on the kinetic isotope effect (KIE). The information presented herein is intended to inform research and development in areas where protein and peptide stability are critical.

Introduction to the Kinetic Isotope Effect of Deuterated Asparagine

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of drug development and protein therapeutics, substituting hydrogen with deuterium (B1214612) (a heavy isotope of hydrogen) can lead to a significant decrease in the rate of metabolic degradation, thereby improving the pharmacokinetic profile of a drug.[1] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and reactions involving the cleavage of this bond will have a higher activation energy. For asparagine, deuteration at the α-carbon and β-carbon can influence its chemical stability and susceptibility to enzymatic degradation. This guide reviews the available experimental data on the KIE of deuterated asparagine, focusing on non-enzymatic degradation pathways, and discusses the potential implications for enzymatic reactions.

Data Presentation: Non-Enzymatic Degradation of Deuterated Asparagine

A key study by Lowenson et al. (2016) investigated the non-enzymatic degradation of a synthetic hexapeptide (VYPNGA) containing either deuterated or non-deuterated asparagine. The primary degradation pathways for asparagine in peptides are deamidation, which proceeds through a succinimide (B58015) intermediate, and racemization, the conversion of the L-amino acid to its D-isomer.[2][3] The results of this study are summarized in the table below.

ParameterNon-Deuterated Asparagine PeptideDeuterated Asparagine PeptideKinetic Isotope Effect (kH/kD)Reference
Deamidation Half-life (t1/2) 1.35 days1.39 days~1.0 (No significant effect)[2]
D-Aspartate Formation Significantly higherMore than 5-fold lower>5.0[2]
Racemization of L-aspartyl/L-isoaspartyl residues Faster rate~4-fold slower rate~4.0[2]

Key Findings:

  • No Significant KIE on Deamidation: The rate of deamidation, which is initiated by the formation of a succinimide intermediate, was not significantly affected by the deuteration of the asparagine residue.[2] This suggests that the cleavage of a C-H bond is not the rate-limiting step in this process.

  • Significant KIE on Racemization: In contrast, the accumulation of D-aspartyl and D-isoaspartyl forms, which result from racemization, was decreased by more than five-fold in the deuterated peptide.[2][3] This indicates a strong kinetic isotope effect on the racemization process, which involves the abstraction of a proton from the α-carbon.

  • Slower Racemization of Degradation Products: The racemization of the resulting L-aspartyl and L-isoaspartyl residues was also found to be about 4-fold slower when these residues originated from deuterated L-asparagine.[2]

Experimental Protocols

Non-Enzymatic Degradation of Deuterated Asparagine-Containing Peptide

This protocol is based on the methodology described by Lowenson et al. (2016).[2]

Objective: To determine the rates of deamidation and racemization of a synthetic peptide containing either deuterated or non-deuterated asparagine.

Materials:

  • Synthetic hexapeptides (VYPNGA) with either protiated or deuterated L-asparagine at the fourth position.

  • 0.1 M sodium phosphate (B84403) buffer, pH 7.4.

  • Reverse-phase high-performance liquid chromatography (HPLC) system.

  • Acid hydrolysis reagents (6 N HCl).

  • Derivatization reagents for amino acid analysis (e.g., ortho-phthalaldehyde and N-acetyl-L-cysteine).

Procedure:

  • Peptide Incubation: The deuterated and non-deuterated peptides are incubated at 37°C in 0.1 M sodium phosphate buffer at pH 7.4.

  • Time-Point Sampling: Aliquots are taken at various time points over a period of several days.

  • Deamidation Analysis:

    • The samples are analyzed by reverse-phase HPLC to separate the intact asparaginyl-containing peptide from its deamidated products (L-isoaspartyl- and L-aspartyl-containing peptides).

    • The rate of deamidation is determined by measuring the decrease in the peak area of the asparaginyl-containing peptide over time.

  • Racemization Analysis:

    • The peptide samples are subjected to acid hydrolysis to break all peptide bonds and convert all asparaginyl, succinimidyl, and isoaspartyl residues to free aspartic acid.

    • The hydrolysates are then derivatized to form fluorescent diastereomers.

    • The amounts of D-aspartate and L-aspartate are quantified by reverse-phase HPLC with a fluorescence detector.

    • The rate of racemization is determined by the increase in the fraction of D-aspartate relative to total aspartate over time.

Hypothetical Protocol for Measuring the Enzymatic KIE of Deuterated Asparagine with L-Asparaginase

Objective: To determine the kinetic isotope effect for the hydrolysis of deuterated L-asparagine by L-asparaginase.

Materials:

  • L-asparaginase enzyme.

  • L-asparagine and deuterated L-asparagine substrates.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.6).

  • Nessler's reagent or a coupled enzymatic assay to measure ammonia (B1221849) production.

  • Spectrophotometer.

Procedure:

  • Enzyme Assay: The activity of L-asparaginase is measured by monitoring the rate of ammonia production.

  • Kinetic Measurements:

    • Initial reaction velocities are measured at various concentrations of both L-asparagine and deuterated L-asparagine.

    • The reactions are initiated by adding the enzyme to the substrate solution in the reaction buffer.

    • The rate of ammonia formation is monitored over time using a continuous or endpoint assay. For example, with Nessler's reagent, the reaction is stopped at different time points and the absorbance at 450 nm is measured.

  • Data Analysis:

    • The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined for both substrates by fitting the initial velocity data to the Michaelis-Menten equation.

    • The kinetic isotope effect is calculated as the ratio of the Vmax/Km values for the non-deuterated (kH) and deuterated (kD) substrates (KIE = kH/kD).

Mandatory Visualization

Degradation Pathway of Asparagine in Peptides Asn L-Asparaginyl Peptide Succinimide Succinimide Intermediate Asn->Succinimide Deamidation IsoAsp L-Isoaspartyl Peptide Succinimide->IsoAsp Hydrolysis Asp L-Aspartyl Peptide Succinimide->Asp Hydrolysis D_Succinimide D-Succinimide Intermediate Succinimide->D_Succinimide Racemization (KIE > 5) D_IsoAsp D-Isoaspartyl Peptide D_Succinimide->D_IsoAsp Hydrolysis D_Asp D-Aspartyl Peptide D_Succinimide->D_Asp Hydrolysis

Caption: Asparagine degradation pathway showing the significant KIE on racemization.

Asparagine Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Aspartate L-Aspartate Asparagine L-Asparagine Aspartate->Asparagine Asparagine Synthetase Ammonia Ammonia Glutamine L-Glutamine Glutamine->Asparagine ATP ATP ATP->Asparagine Asparagine->Aspartate L-Asparaginase Glutamate L-Glutamate AMP AMP + PPi H2O H2O H2O->Aspartate

Caption: Key enzymatic reactions in asparagine metabolism.

Discussion and Conclusion

The available data clearly demonstrate a significant kinetic isotope effect of deuteration on the non-enzymatic racemization of asparagine residues in peptides.[2] This increased stability against racemization could have important implications for the development of therapeutic proteins and peptides, where degradation can lead to loss of activity and potential immunogenicity. The lack of a KIE on deamidation suggests that deuteration may not be an effective strategy to prevent this specific degradation pathway.

While direct experimental data on the enzymatic KIE of deuterated asparagine is currently lacking in the literature, it is plausible that a similar effect could be observed in enzymatic reactions where the abstraction of a proton from the α-carbon is a rate-limiting step. For example, enzymes that metabolize asparagine, such as asparaginase, could potentially exhibit a slower reaction rate with a deuterated substrate.[4] Further research is needed to investigate the KIE of deuterated asparagine in the context of key metabolic enzymes. Such studies would provide valuable insights for the design of more stable and effective biotherapeutics.

References

A Researcher's Guide to Validating Quantitative Accuracy in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, ensuring the accuracy and reliability of their findings is paramount. This guide provides an objective comparison of SILAC with alternative quantitative proteomics techniques, supported by experimental data. It also offers detailed experimental protocols and visual workflows to aid in experimental design and data interpretation.

Quantitative Performance: SILAC vs. Alternatives

The quantitative accuracy of a proteomics experiment is a critical determinant of its biological significance. Below is a comparative summary of SILAC against two other widely used techniques: Label-Free Quantification (LFQ) and Tandem Mass Tag (TMT) isobaric labeling. The data is based on a systematic comparison of these methods in the context of studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2]

Performance MetricSILACLabel-Free (LFQ)TMT
Quantitative Precision (CV %) Highest ModerateHigh
Proteome Coverage (Protein IDs) GoodSuperior Lowest
Phosphosite Coverage (p-site IDs) Highest GoodLowest
Missing Values LowModerateHighest
Throughput (Multiplexing) Up to 5-plex1 sample per runUp to 16-plex
Susceptibility to Ratio Compression NoneNot ApplicableHigh

Key Takeaways:

  • SILAC excels in precision and accuracy , particularly for the quantification of phosphorylation sites, making it the gold standard for in-depth studies of cellular signaling in cell culture models.[1][2]

  • Label-Free Quantification (LFQ) provides the greatest proteome coverage , identifying the highest number of proteins. However, this comes at the cost of lower precision and a higher number of missing values compared to SILAC.

  • Tandem Mass Tag (TMT) labeling allows for the highest multiplexing capabilities , enabling the simultaneous analysis of many samples. However, it suffers from the lowest proteome and phosphosite coverage and is prone to ratio compression, which can dampen the observed quantitative differences.[3]

Experimental Protocols

A well-defined experimental protocol is crucial for reproducible and accurate SILAC experiments. The following is a detailed methodology for a typical SILAC-based phosphoproteomics experiment.[4][5]

I. SILAC Labeling and Cell Culture
  • Cell Line Selection and Media Preparation: Choose a cell line that can be cultured in custom media. Prepare SILAC-specific DMEM or RPMI-1640 media lacking L-lysine and L-arginine.

  • Isotope Labeling: Culture one population of cells in "light" medium containing normal L-lysine and L-arginine. Culture a second population in "heavy" medium containing stable isotope-labeled L-lysine (e.g., 13C6-Lysine) and L-arginine (e.g., 13C6,15N4-Arginine).

  • Metabolic Incorporation: Passage the cells in their respective SILAC media for at least five cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

II. Experimental Treatment and Cell Lysis
  • Cell Treatment: Once fully labeled, subject the "heavy" labeled cells to the experimental treatment (e.g., drug administration, growth factor stimulation), while the "light" labeled cells serve as the control.

  • Cell Harvesting and Lysis: After treatment, harvest both cell populations. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein and phosphorylation states.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.

III. Protein Digestion and Peptide Preparation
  • Protein Denaturation, Reduction, and Alkylation: Denature the proteins in the mixed lysate using a chaotropic agent (e.g., urea). Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

  • In-solution or In-gel Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. This can be performed directly in the solution or after separating the proteins on an SDS-PAGE gel.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge to remove contaminants that can interfere with mass spectrometry analysis.

IV. Phosphopeptide Enrichment
  • Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC): To analyze the phosphoproteome, enrich for phosphopeptides from the total peptide mixture. This is typically achieved using TiO2 or IMAC beads, which selectively bind to phosphorylated peptides.

  • Elution: Elute the bound phosphopeptides from the enrichment material using a high-pH buffer.

V. Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the enriched phosphopeptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the "light" and "heavy" isotope-labeled peptide pairs.

  • Data Processing: Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each phosphopeptide pair based on the signal intensities of the light and heavy forms.

  • Statistical Analysis: Perform statistical analysis to identify phosphopeptides with significant changes in abundance between the control and treated states.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex experimental workflows and biological pathways. Below are Graphviz diagrams illustrating the SILAC experimental workflow, a data validation workflow, and a simplified representation of the EGFR signaling pathway.

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Treatment Experimental Treatment cluster_Processing Sample Processing cluster_Analysis Data Analysis Light Light Medium (Normal Amino Acids) Control Control Treatment Light->Control Heavy Heavy Medium (Isotope-labeled Amino Acids) Experiment Experimental Treatment Heavy->Experiment Mix Mix Cell Lysates (1:1) Control->Mix Experiment->Mix Digest Protein Digestion Mix->Digest Enrich Phosphopeptide Enrichment Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quant Identification & Quantification LCMS->Quant

Caption: The general workflow of a SILAC experiment for quantitative phosphoproteomics.

Data_Validation_Workflow cluster_DataAcquisition Data Acquisition cluster_Processing Data Processing cluster_Validation Quantitative Validation cluster_Output Final Output RawData Raw MS Data PeptideID Peptide Identification RawData->PeptideID RatioQuant H/L Ratio Quantification PeptideID->RatioQuant DistAnalysis Ratio Distribution Analysis RatioQuant->DistAnalysis CVCalc Coefficient of Variation (CV) Calculation RatioQuant->CVCalc SigTest Significance Testing (e.g., t-test) RatioQuant->SigTest ValidatedProteins Validated Differentially Abundant Proteins DistAnalysis->ValidatedProteins CVCalc->ValidatedProteins SigTest->ValidatedProteins

Caption: A logical workflow for validating the quantitative accuracy of SILAC data.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Activates AKT->Transcription

Caption: A simplified diagram of the EGFR signaling pathway, key components of which can be quantified using SILAC.

References

A Comparative Guide to GC-MS and LC-MS for Labeled Asparagine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of labeled asparagine is critical in a multitude of research areas, from metabolic flux analysis to pharmacokinetic studies of asparagine-related therapeutics. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these platforms for the analysis of labeled asparagine, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable technique for their specific needs.

At a Glance: GC-MS vs. LC-MS for Labeled Asparagine Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Derivatization MandatoryOften not required (underivatized analysis possible)
Sample Throughput Generally lower due to derivatization stepsGenerally higher
Method Development More complex due to optimization of derivatizationPotentially simpler for underivatized methods
Sensitivity High, dependent on the derivatization agentHigh, particularly with tandem MS (MS/MS)
Specificity HighVery high, especially with MS/MS
Thermal Stability Analyte must be thermally stable after derivatizationNot a concern for the analyte
Instrumentation Cost Generally lowerGenerally higher
Challenges for Asparagine Potential for multiple derivatives; conversion to aspartate under harsh conditions[1]Retention on reversed-phase columns can be challenging

Quantitative Performance Comparison

The following table summarizes typical quantitative performance characteristics for the analysis of asparagine using both GC-MS and LC-MS. These values are representative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGC-MS (Derivatized Analysis)LC-MS/MS (Underivatized Analysis)
Limit of Detection (LOD) 0.1 µg/mL - 3.2 nM[1]5 nM (5 fmol on-column)[2][3]
Limit of Quantitation (LOQ) 80 ng/mL (90 pg on-column) - 0.031 µM[1][4]5 nM (5 fmol on-column)[2][3]
Linearity (R²) >0.99>0.999[2][3]
Precision (%RSD) <15%<6%[2]
Recovery 81% - 105%82% - 113%[2]

Experimental Protocols

Stable isotope-labeled asparagine is widely utilized as an internal standard in both GC-MS and LC-MS methodologies to ensure accurate and precise quantification by correcting for matrix effects and variations in sample preparation.[2][5][6][7]

GC-MS Analysis of Labeled Asparagine (Propyl Chloroformate Derivatization)

This protocol is a representative example and may require optimization for specific sample types and instrumentation.

1. Sample Preparation (e.g., Plasma)

  • To 100 µL of plasma, add an appropriate amount of stable isotope-labeled asparagine internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add 100 µL of a 1:4 (v/v) mixture of propanol (B110389) and pyridine.

  • Vortex briefly, then add 20 µL of propyl chloroformate.

  • Vortex for 1 minute and incubate at 60°C for 20 minutes.

  • Add 200 µL of hexane (B92381) and 200 µL of 0.1 M sodium bicarbonate.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper organic layer to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: Splitless mode.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Data is acquired in Selected Ion Monitoring (SIM) mode for quantification of the specific m/z of the labeled and unlabeled asparagine derivatives.

LC-MS/MS Analysis of Labeled Asparagine (Underivatized)

This protocol outlines a common approach for the direct analysis of asparagine without derivatization, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing agents.

1. Sample Preparation (e.g., Cell Culture Media)

  • To 50 µL of cell culture media, add an appropriate amount of stable isotope-labeled asparagine internal standard.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Column: HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) or a C18 column with an ion-pairing agent.

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a high percentage of organic mobile phase (e.g., 95% B) and gradually decreases to allow for the retention and subsequent elution of the polar asparagine.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both the labeled and unlabeled asparagine.

Visualizing the Analytical Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both GC-MS and LC-MS analysis of labeled asparagine.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (+ Labeled Internal Standard) Extraction Protein Precipitation & Extraction Sample->Extraction Drying Evaporation Extraction->Drying Derivatization Chemical Derivatization (e.g., Propyl Chloroformate) Drying->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE GC Gas Chromatography LLE->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (+ Labeled Internal Standard) Extraction Protein Precipitation & Extraction Sample->Extraction Drying_Reconstitution Evaporation & Reconstitution Extraction->Drying_Reconstitution LC Liquid Chromatography (HILIC or Ion-Pairing) Drying_Reconstitution->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Data Data Analysis MSMS->Data Comparison cluster_gcms GC-MS cluster_lcms LC-MS/MS GCMS_Adv Advantages: - Lower instrument cost - Robust and reliable - High chromatographic resolution GCMS_Disadv Disadvantages: - Mandatory derivatization - Lower throughput - Potential for asparagine degradation - Analyte must be thermally stable LCMS_Adv Advantages: - High throughput - No derivatization required - High specificity with MS/MS - Suitable for thermally labile compounds LCMS_Disadv Disadvantages: - Higher instrument cost - Potential for matrix effects - HILIC chromatography can be less robust

References

Safety Operating Guide

Safe Disposal of L-Asparagine-13C4,15N2,d8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling L-Asparagine-13C4,15N2,d8, a stable isotope-labeled amino acid, adherence to proper disposal procedures is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Key Safety and Physical Properties

A summary of the key quantitative data for L-Asparagine and its isotopically labeled forms is presented below. This information is critical for a comprehensive understanding of the compound's characteristics.

PropertyValueReference
Chemical Formula C₄H₈N₂O₃ (unlabeled)[1]
Molecular Weight 138.08 g/mol (for L-Asparagine-13C4,15N2)
Appearance Solid[2]
Melting Point 232 °C (decomposes)[2]
Storage Class 11 - Combustible Solids[2]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.

  • Eye Protection : Eyeshields or safety glasses are required.[2]

  • Hand Protection : Protective gloves are mandatory.[2]

  • Respiratory Protection : In cases where dust may be generated, a type N95 (US) dust mask or equivalent respirator should be used.[2]

Spillage and Containment

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure a safe laboratory environment.

Procedure for Spills:

  • Prevent Further Leakage : If it is safe to do so, stop the source of the spill.

  • Containment : Use inert absorbent material to contain the spill.

  • Clean-up : Carefully sweep or vacuum the spilled material and place it into a suitable, labeled disposal container.

  • Consult Local Regulations : Disposal of the collected waste must be in accordance with local, state, and federal regulations.[3]

Disposal Protocol

The disposal of this compound must be conducted in a manner that is compliant with all applicable waste disposal regulations. The following is a general, step-by-step protocol for the proper disposal of this chemical.

Step 1: Waste Identification and Segregation

  • Identify the waste as a non-hazardous solid chemical waste, unless it has been mixed with a hazardous substance.

  • Segregate the this compound waste from other laboratory waste streams to avoid cross-contamination.

Step 2: Containerization

  • Place the waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any other information required by your institution's waste management program.

Step 3: Storage

  • Store the waste container in a designated, secure area away from incompatible materials.[4] The storage area should be cool and dry.[4]

Step 4: Disposal

  • Arrange for the collection of the chemical waste by your institution's licensed waste disposal contractor.

  • Crucially, the final disposal method must be in accordance with an approved waste disposal plant and adhere to all local, regional, and national environmental regulations. [3]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the material contaminated with hazardous substances? start->is_contaminated non_hazardous_waste Treat as Non-Hazardous Solid Chemical Waste is_contaminated->non_hazardous_waste No hazardous_waste Follow Disposal Protocol for Hazardous Chemical Waste is_contaminated->hazardous_waste Yes package Package in a sealed, properly labeled container non_hazardous_waste->package hazardous_waste->package store Store in a designated, secure waste area package->store consult_ehs Consult Institutional EHS Guidelines store->consult_ehs dispose Dispose through a licensed waste disposal vendor consult_ehs->dispose

References

Personal protective equipment for handling L-Asparagine-13C4,15N2,d8

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for L-Asparagine-13C4,15N2,d8

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for Laboratory Safety and Chemical Handling.

This guide provides essential, immediate safety and logistical information for handling this compound, a stable isotope-labeled amino acid. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and maintaining the integrity of your research. Stable isotope-labeled amino acids are not radioactive and do not pose a radiological hazard; the primary risks are associated with the inherent chemical properties of the amino acid itself.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Standard laboratory PPE is generally sufficient.

PPE CategoryEquipmentPurpose
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes, dust, or flying debris.[2][3]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact with the chemical.[2][4] It is recommended to inspect gloves for tears before use.
Body Protection Laboratory coatTo protect skin and clothing from spills and contamination.[2][3][5]
Respiratory N95 respirator (if handling powder)To be used when weighing the powdered compound to prevent aerosolization and inhalation.

Operational Plan: Handling and Experimental Workflow

Proper handling and a well-defined workflow are crucial for both safety and experimental success. The following provides a step-by-step guide for the safe handling of this compound.

Pre-Experimental Preparation
  • Training and Documentation : Ensure all personnel are trained on the potential hazards and safe handling procedures.[2] Maintain accurate records of the compound's receipt, use, and disposal.[1]

  • Designated Area : Handle the compound in a designated, well-ventilated area, such as a chemical fume hood, especially when dealing with larger quantities or if there is a risk of generating dust.[2]

  • Gather Materials : Assemble all necessary PPE and handling materials before starting the experiment.

Experimental Workflow: A General Protocol

The following diagram outlines a general workflow for incorporating this compound in a typical cell culture experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Designated Workspace prep_ppe->prep_area prep_compound Weigh this compound prep_area->prep_compound exp_dissolve Dissolve Compound in Medium prep_compound->exp_dissolve exp_label Introduce to Cell Culture exp_dissolve->exp_label exp_incubate Incubate for a Defined Period exp_label->exp_incubate exp_harvest Harvest Cells or Tissues exp_incubate->exp_harvest post_decontaminate Decontaminate Work Area and Equipment exp_harvest->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Remove and Dispose of PPE post_dispose->post_remove_ppe

General experimental workflow for handling this compound.

Disposal Plan

Proper disposal of waste containing stable isotope-labeled compounds is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : While this compound is not radioactive, it is still considered chemical waste. Do not mix it with general laboratory waste.[]

  • Containment : Collect all waste, including empty containers and contaminated materials (e.g., gloves, pipette tips), in a sealed and clearly labeled container.[1]

  • Regulatory Compliance : Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][2] The disposal procedures are generally the same as for the unlabeled compound.[2]

  • Spill Management : In case of a spill, prevent further spread. Absorb the spill with an inert material and collect it in a sealed, labeled container for disposal.[1] Clean the spill area with soap and water.[2]

By following these guidelines, researchers can safely and effectively utilize this compound in their studies, contributing to advancements in drug development and scientific understanding while maintaining the highest safety standards.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。